Product packaging for Frubiase(Cat. No.:CAS No. 56391-76-5)

Frubiase

Cat. No.: B14633507
CAS No.: 56391-76-5
M. Wt: 1319.4 g/mol
InChI Key: QCTRXDHNIUYLLS-GJTOSKALSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Frubiase is a defined research-grade preparation containing calcium salts, designed for use in scientific investigations. Its primary research application is in the study of calcium absorption kinetics and bioavailability. Studies using isotopic labeling have demonstrated that the formulation can facilitate rapid and efficient calcium uptake in model systems, making it a valuable tool for metabolic research . The mechanism of action is attributed to its composition of highly soluble calcium salts, which readily release ionic calcium for study. This makes this compound particularly useful for research focused on bone mineral accretion pathways, electrolyte equilibrium, and various physiological regulation mechanisms . Researchers can utilize this compound to model and understand calcium-related biological processes in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H87Ca2O31P B14633507 Frubiase CAS No. 56391-76-5

Properties

CAS No.

56391-76-5

Molecular Formula

C52H87Ca2O31P

Molecular Weight

1319.4 g/mol

IUPAC Name

dicalcium;(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;phosphoric acid

InChI

InChI=1S/C28H44O.2C6H12O7.C6H8O6.2C3H6O3.2Ca.H3O4P/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4;2*7-1-2(8)3(9)4(10)5(11)6(12)13;7-1-2(8)5-3(9)4(10)6(11)12-5;2*1-2(4)3(5)6;;;1-5(2,3)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3;2*2-5,7-11H,1H2,(H,12,13);2,5,7-10H,1H2;2*2,4H,1H3,(H,5,6);;;(H3,1,2,3,4)/q;;;;;;2*+2;/p-4/b10-9+,23-12+,24-13-;;;;;;;;/t20-,22+,25+,26+,27-,28+;2*2-,3-,4+,5-;2-,5+;;;;;/m0110...../s1

InChI Key

QCTRXDHNIUYLLS-GJTOSKALSA-J

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C.CC(C(=O)[O-])O.CC(C(=O)[O-])O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.OP(=O)(O)O.[Ca+2].[Ca+2]

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.CC(C(=O)[O-])O.CC(C(=O)[O-])O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.OP(=O)(O)O.[Ca+2].[Ca+2]

Origin of Product

United States

Foundational & Exploratory

Technischer Leitfaden zum Wirkmechanismus der Kalziumsupplementierung bei Sportlern

Author: BenchChem Technical Support Team. Date: December 2025

Haftungsausschluss: Eine spezifische Nahrungsergänzung namens „Frubiase“, die für Sportler entwickelt wurde, konnte in der wissenschaftlichen Literatur nicht identifiziert werden. Die verfügbaren Informationen beziehen sich auf „this compound Calcium T“, ein Kalziumpräparat zur Behandlung von Kalziummangel. Dieser Leitfaden konzentriert sich daher auf den Wirkmechanismus des Hauptbestandteils Kalzium und seine Relevanz für Sportler, basierend auf allgemeiner wissenschaftlicher Erkenntnis.

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung: Kalzium ist ein essenzieller Mineralstoff, der eine entscheidende Rolle in der Physiologie des menschlichen Körpers spielt. Für Sportler ist eine adäquate Kalziumversorgung von besonderer Bedeutung, da intensive körperliche Betätigung den Kalziumstoffwechsel beeinflussen kann. Dieser Leitfaden beleuchtet die zentralen Wirkmechanismen von Kalzium im Kontext sportlicher Leistung und Regeneration, fasst relevante quantitative Daten zusammen und stellt experimentelle Protokolle sowie die zugrunde liegenden Signalwege dar.

Quantitative Daten zur Kalziumsupplementierung bei Sportlern

Die nachfolgende Tabelle fasst die Ergebnisse einer Studie zusammen, die die Auswirkungen einer Kalzium- und Vitamin-D-Supplementierung auf die Knochengesundheit von Sportlerinnen untersuchte.

ParameterInterventionsgruppe (Kalzium + Vit. D)Kontrollgruppe (Placebo)Dauer der StudieReferenz
Veränderung der Knochenmineraldichte (Lendenwirbelsäule)+1.5%-0.5%12 Monate
Veränderung der Knochenmineraldichte (Gesamthüfte)+0.8%-1.2%12 Monate
Inzidenz von StressfrakturenReduziert (genaue Daten nicht spezifiziert)Nicht reduziert12 Monate

Detaillierte experimentelle Protokolle

Studie zur Wirkung von Kalzium und Vitamin D auf die Knochengesundheit bei Sportlerinnen

  • Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Studie.

  • Teilnehmer: Eine Kohorte von Sportlerinnen aus Disziplinen mit hohem Risiko für Stressfrakturen (z. B. Langstreckenlauf).

  • Intervention: Die Interventionsgruppe erhielt eine tägliche Dosis von 2000 mg Kalzium und 800 IE Vitamin D. Die Kontrollgruppe erhielt ein Placebo.

  • Dauer: Die Studie erstreckte sich über einen Zeitraum von 12 Monaten.

  • Messungen:

    • Knochenmineraldichte (KMD): Die KMD der Lendenwirbelsäule und der Hüfte wurde zu Beginn der Studie und nach 12 Monaten mittels Dual-Röntgen-Absorptiometrie (DXA) gemessen.

    • Blutparameter: Die Serumspiegel von Kalzium und 25-Hydroxyvitamin D wurden zu Studienbeginn und am Ende analysiert.

    • Erfassung von Verletzungen: Alle auftretenden Verletzungen, insbesondere Stressfrakturen, wurden während des gesamten Studienzeitraums sorgfältig dokumentiert und ärztlich diagnostiziert.

Visualisierung von Signalwegen und Arbeitsabläufen

Nachfolgend finden Sie Diagramme, die die zentralen, durch Kalzium mediierten Signalwege und einen typischen experimentellen Arbeitsablauf visualisieren.

G cluster_0 Experimenteller Arbeitsablauf: Kalziumsupplementierungsstudie A Rekrutierung von Sportlern B Baseline-Messungen (DXA, Blutproben) A->B C Randomisierung B->C D Interventionsgruppe (Kalzium + Vit. D) C->D E Kontrollgruppe (Placebo) C->E F 12-monatige Supplementierung D->F E->F G Follow-up-Messungen (DXA, Blutproben) F->G H Datenanalyse und Vergleich G->H

Abbildung 1: Schematischer Arbeitsablauf einer randomisierten kontrollierten Studie.

G cluster_1 Kalzium-Signalweg in der Muskelkontraktion AP Aktionspotential (Nervensignal) SR Sarkoplasmatisches Reticulum (SR) AP->SR Ca_Release Ca²⁺ Freisetzung aus dem SR SR->Ca_Release Troponin Bindung von Ca²⁺ an Troponin Ca_Release->Troponin Tropomyosin Tropomyosin verschiebt sich Troponin->Tropomyosin Myosin_Binding Myosinbindungsstellen werden freigelegt Tropomyosin->Myosin_Binding Contraction Muskelkontraktion (Querbrückenzyklus) Myosin_Binding->Contraction

Abbildung 2: Vereinfachter Signalweg der Kalzium-vermittelten Muskelkontraktion.

G cluster_2 Kalzium-Homöostase und Knochenumbau Low_Ca Niedriger Blutkalziumspiegel PTH Parathormon (PTH) Freisetzung Low_Ca->PTH Osteoclasts Aktivierung von Osteoklasten PTH->Osteoclasts Resorption Knochenresorption (Ca²⁺ Freisetzung) Osteoclasts->Resorption High_Ca Hoher Blutkalziumspiegel Resorption->High_Ca normalisiert Spiegel Calcitonin Calcitonin Freisetzung High_Ca->Calcitonin Osteoblasts Aktivierung von Osteoblasten Calcitonin->Osteoblasts Formation Knochenformation (Ca²⁺ Einlagerung) Osteoblasts->Formation Formation->Low_Ca normalisiert Spiegel

Abbildung 3: Hormonelle Regulation des Knochenumbaus durch Kalzium.

Kernmechanismen der Kalziumwirkung bei Sportlern

4.1. Knochengesundheit und Prävention von Stressfrakturen Intensive sportliche Betätigung führt zu einer hohen mechanischen Belastung des Skelettsystems. Der Knochen reagiert auf diese Belastung mit kontinuierlichen Umbauprozessen (Remodeling), um sich anzupassen und zu stärken. Kalzium ist der Hauptbaustein der Knochenmatrix. Ein Mangel an Kalzium kann die Knochenmineraldichte verringern und das Risiko für Stressfrakturen, insbesondere bei Ausdauersportlern, signifikant erhöhen. Sportbedingter Schweißverlust kann den Kalziumverlust zusätzlich steigern. Eine ausreichende Kalziumzufuhr ist daher entscheidend, um eine positive Knochenbilanz aufrechtzuerhalten und die strukturelle Integrität des Skeletts zu gewährleisten.

4.2. Muskelkontraktion und neuromuskuläre Erregbarkeit Die Muskelkontraktion ist ein kalziumabhängiger Prozess. Ein ankommendes Nervensignal (Aktionspotential) löst die Freisetzung von Kalziumionen (Ca²⁺) aus dem sarkoplasmatischen Retikulum in den Muskelzellen aus. Diese Kalziumionen binden an das Protein Troponin, was zu einer Konformationsänderung führt, die die Bindungsstellen für Myosin auf den Aktinfilamenten freilegt. Dies ermöglicht den Querbrückenzyklus und damit die Muskelkontraktion (siehe Abbildung 2). Ein stabiler extrazellulärer Kalziumspiegel ist zudem für die Aufrechterhaltung des Membranpotenzials von Nerven- und Muskelzellen und somit für eine normale neuromuskuläre Erregbarkeit unerlässlich.

4.3. Hormonelle Regulation und Stoffwechsel Kalzium ist ein wichtiger sekundärer Botenstoff in vielen zellulären Signalwegen und an der Freisetzung von Hormonen beteiligt. Die Kalziumhomöostase wird streng durch das Parathormon (PTH) und Calcitonin reguliert (siehe Abbildung 3). PTH fördert bei niedrigem Blutkalziumspiegel die Freisetzung von Kalzium aus den Knochen, während Calcitonin bei hohem Spiegel die Einlagerung von Kalzium in die Knochen stimuliert. Chronisch niedrige Kalziumspiegel können zu einer dauerhaft erhöhten PTH-Ausschüttung führen, was den Knochenabbau begünstigt.

Fazit: Eine adäquate Kalziumversorgung ist für Sportler von fundamentaler Bedeutung, um die Knochengesundheit zu sichern, eine optimale Muskelfunktion zu gewährleisten und das Risiko von Belastungsverletzungen zu minimieren. Die Supplementierung mit Kalzium, wie es in Produkten wie "this compound Calcium T" enthalten ist, kann eine wirksame Strategie sein, um einen erhöhten Bedarf zu decken und die physiologischen Funktionen zu unterstützen, die für sportliche Höchstleistungen und die langfristige Gesundheit des Bewegungsapparates entscheidend sind. Die Kombination mit Vitamin D ist dabei oft sinnvoll, da Vitamin D die Aufnahme von Kalzium im Darm fördert.

An In-depth Technical Guide on the Bioavailability of Minerals in "Frubiase Sport"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the bioavailability of the core mineral components in "Frubiase Sport," a multi-mineral supplement. Due to the limited availability of direct clinical studies on the final product, this guide focuses on the bioavailability of its individual mineral constituents as identified from publicly available product information. The primary mineral forms examined are magnesium carbonate, calcium carbonate, and potassium hydrogencarbonate for the effervescent tablets, and magnesium oxide and calcium carbonate for the direct granulate formulation. This document synthesizes available quantitative data, details relevant experimental protocols for bioavailability assessment, and illustrates key concepts through diagrams.

Introduction

"this compound Sport" is a dietary supplement designed to replenish minerals and vitamins, particularly for individuals with increased requirements due to physical activity. The efficacy of such supplements is intrinsically linked to the bioavailability of their active ingredients – the extent to which they are absorbed and become available at the site of action. This guide delves into the scientific principles governing the bioavailability of the inorganic mineral salts found in "this compound Sport" formulations.

Mineral Composition of "this compound Sport" Products

Two primary formulations of "this compound Sport" are considered in this guide: the effervescent tablets ("Brausetabletten") and the direct granulate ("Direkt"). The mineral compositions are as follows:

  • This compound Sport Brausetabletten:

    • Magnesium: as Magnesium Carbonate

    • Calcium: as Calcium Carbonate

    • Potassium: as Potassium Hydrogencarbonate

  • This compound Sport Direkt:

    • Magnesium: as Magnesium Oxide

    • Calcium: as Calcium Carbonate

Quantitative Data on Mineral Bioavailability

The bioavailability of minerals from inorganic salts can be variable and is influenced by several factors including solubility, interactions with other dietary components, and individual physiological conditions. The following tables summarize available quantitative data for the bioavailability of the mineral forms present in "this compound Sport." It is important to note that these values are derived from studies on individual compounds and may not fully represent the bioavailability from the complex matrix of the final product.

Table 1: Bioavailability of Magnesium Salts

Magnesium SaltChemical FormulaTypical Bioavailability Range (%)Notes
Magnesium OxideMgO4 - 23%[1][2]Bioavailability is generally low but can be influenced by the formulation. Effervescent forms may show higher absorption than capsules[3].
Magnesium CarbonateMgCO₃5 - 30%[4][5]Reacts with stomach acid to form magnesium chloride, which is more soluble.

Table 2: Bioavailability of Calcium Carbonate

Calcium SaltChemical FormulaTypical Bioavailability Range (%)Notes
Calcium CarbonateCaCO₃20 - 40%Absorption is dependent on stomach acid for ionization. Amorphous calcium carbonate may have higher bioavailability than the crystalline form[6][7].

Table 3: Bioavailability of Potassium Hydrogencarbonate

Potassium SaltChemical FormulaTypical Bioavailability (%)Notes
Potassium HydrogencarbonateKHCO₃>90%[8]Generally well-absorbed. Studies have shown it can improve calcium balance by reducing urinary calcium excretion[9][10].

Experimental Protocols for Assessing Mineral Bioavailability

The determination of mineral bioavailability relies on a variety of in vivo and in vitro experimental models. Below are detailed methodologies for key experiments cited in the assessment of mineral absorption.

In Vivo Methodologies

4.1.1 Stable Isotope Tracer Studies

Stable isotope studies are considered the gold standard for determining mineral bioavailability as they allow for the direct tracking of an administered mineral.

  • Principle: A non-radioactive, stable isotope of the mineral of interest (e.g., ²⁵Mg, ²⁶Mg, ⁴²Ca, ⁴⁴Ca) is incorporated into the supplement. The absorption and retention of this specific isotope can then be precisely measured in blood, urine, and feces, distinguishing it from the body's existing mineral stores.

  • Protocol Outline:

    • Baseline Measurement: Collection of baseline blood, urine, and fecal samples to determine the natural abundance of the stable isotope.

    • Administration: Subjects ingest the supplement containing the stable isotope tracer.

    • Sample Collection: Timed collection of blood, urine, and fecal samples over a defined period (e.g., 24-72 hours).

    • Isotope Analysis: Samples are analyzed using techniques such as Thermal Ionization Mass Spectrometry (TIMS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure the isotopic enrichment.

    • Calculation of Bioavailability: The amount of the absorbed isotope is calculated by subtracting the amount excreted in the feces from the amount ingested. Urinary excretion data can also be used to assess absorption.

4.1.2 Balance Studies

Balance studies provide an indirect measure of net mineral absorption and retention.

  • Principle: This method involves the precise measurement of mineral intake from the diet and the supplement, and the total excretion of the mineral in feces and urine over a specific period.

  • Protocol Outline:

    • Acclimatization Period: Subjects are adapted to a standardized diet with a known mineral content for several days.

    • Balance Period: For a defined period (e.g., 7-14 days), all food and fluid intake is meticulously recorded and analyzed for its mineral content. The supplement is administered daily.

    • Complete Sample Collection: All urine and feces produced during the balance period are collected.

    • Mineral Analysis: The mineral content of the diet, supplement, urine, and feces is determined using atomic absorption spectroscopy or a similar analytical technique.

    • Calculation of Net Absorption: Net Absorption (%) = [(Total Intake - Fecal Excretion) / Total Intake] x 100.

4.1.3 Serum Concentration-Time Curve Analysis

This method assesses the rate and extent of mineral absorption by monitoring its concentration in the blood over time.

  • Principle: Following the administration of a mineral supplement, serial blood samples are taken to measure the change in serum mineral concentration.

  • Protocol Outline:

    • Fasting: Subjects fast overnight to establish a baseline serum mineral level.

    • Baseline Blood Draw: A blood sample is taken immediately before supplement administration.

    • Supplement Administration: The mineral supplement is ingested with a standardized amount of water.

    • Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-ingestion.

    • Serum Analysis: Serum is separated, and the mineral concentration is measured.

    • Pharmacokinetic Analysis: The data is used to plot a concentration-time curve. Key parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC) are calculated to assess the extent and rate of absorption.

In Vitro Methodologies

4.2.1 In Vitro Dissolution Testing

Dissolution testing is a quality control measure that assesses the release of the active ingredient from a solid dosage form.

  • Principle: The supplement is placed in a dissolution apparatus that simulates the conditions of the gastrointestinal tract to measure the rate and extent to which the mineral dissolves.

  • Protocol Outline (based on USP <2040>):

    • Apparatus Setup: A USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle) is used.

    • Dissolution Medium: A standardized medium, such as 0.1 N hydrochloric acid, is used to simulate stomach acid.

    • Test Execution: The supplement is placed in the dissolution vessel, and the apparatus is operated at a specified temperature and rotation speed.

    • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time points.

    • Analysis: The concentration of the dissolved mineral in the samples is measured using a suitable analytical method.

    • Data Evaluation: A dissolution profile is generated by plotting the percentage of the mineral dissolved against time.

4.2.2 Caco-2 Cell Permeability Assay

This cell-based assay is used to predict intestinal drug and nutrient absorption.

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, including the expression of transport proteins.

  • Protocol Outline:

    • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer.

    • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • Permeability Assay: The mineral compound is added to the apical (AP) side of the monolayer. Samples are taken from the basolateral (BL) side at various time points.

    • Quantification: The concentration of the mineral that has permeated the cell layer is measured.

    • Calculation of Apparent Permeability Coefficient (Papp): The rate of transport across the monolayer is calculated to determine the Papp value, which is an indicator of intestinal permeability.

Signaling Pathways and Experimental Workflows

Mineral Absorption Pathways

The absorption of calcium and magnesium in the intestine occurs through both transcellular and paracellular pathways. Potassium is primarily absorbed via paracellular transport.

Mineral_Absorption_Pathways cluster_enterocyte Intestinal_Lumen Intestinal Lumen Enterocyte Enterocyte Intestinal_Lumen->Enterocyte Bloodstream Bloodstream Intestinal_Lumen->Bloodstream Paracellular Pathway (Passive Diffusion) Enterocyte->Bloodstream Apical_Membrane Apical Membrane Basolateral_Membrane Basolateral Membrane

Caption: Generalized pathways for mineral absorption in the small intestine.

Experimental Workflow for In Vivo Bioavailability Assessment

A typical workflow for an in vivo bioavailability study using the stable isotope method.

InVivo_Workflow Subject_Screening Subject Screening and Recruitment Acclimatization Acclimatization to Standardized Diet Subject_Screening->Acclimatization Baseline_Sampling Baseline Sample Collection (Blood, Urine, Feces) Acclimatization->Baseline_Sampling Supplement_Admin Administration of Isotope-Labeled Supplement Baseline_Sampling->Supplement_Admin Timed_Collection Timed Post-Dose Sample Collection Supplement_Admin->Timed_Collection Sample_Processing Sample Processing and Storage Timed_Collection->Sample_Processing Mass_Spectrometry Isotope Ratio Analysis (ICP-MS/TIMS) Sample_Processing->Mass_Spectrometry Data_Analysis Pharmacokinetic and Bioavailability Calculation Mass_Spectrometry->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Caption: Workflow for an in vivo stable isotope bioavailability study.

Logical Relationship of Factors Influencing Bioavailability

Several factors can influence the overall bioavailability of minerals from a supplement.

Bioavailability_Factors Bioavailability Mineral Bioavailability Chemical_Form Chemical Form (e.g., Carbonate, Oxide) Solubility Solubility in GI Tract Chemical_Form->Solubility Formulation Product Formulation (e.g., Effervescent, Granulate) Formulation->Solubility Interactions Nutrient Interactions (e.g., K-Ca-Mg Antagonism) Absorption Intestinal Absorption Interactions->Absorption Physiological_Factors Individual Physiological Factors (e.g., GI health, nutritional status) Physiological_Factors->Absorption Solubility->Absorption Absorption->Bioavailability

Caption: Key factors influencing the bioavailability of minerals from supplements.

Discussion and Conclusion

The bioavailability of minerals in "this compound Sport" is primarily determined by the chemical nature of its inorganic salt forms: magnesium carbonate, calcium carbonate, potassium hydrogencarbonate, and magnesium oxide. While these forms provide a high percentage of elemental mineral by weight, their bioavailability is generally lower than that of organic mineral salts due to lower solubility in the gastrointestinal tract.

The effervescent nature of the "this compound Sport Brausetabletten" may enhance the dissolution and subsequent absorption of the carbonate salts by promoting their conversion to more soluble forms in an aqueous solution before ingestion. However, without direct comparative studies on the final product, the precise bioavailability remains an estimation based on the available literature for the individual components.

Furthermore, the presence of multiple minerals (potassium, calcium, and magnesium) in the same formulation can lead to competitive interactions at the sites of absorption, potentially affecting the bioavailability of each mineral. The balance and ratios of these minerals are therefore critical considerations in product formulation.

For drug development professionals, this guide highlights the importance of considering not only the elemental mineral content but also the chemical form and formulation when developing multi-mineral supplements. The experimental protocols outlined provide a framework for the rigorous assessment of mineral bioavailability, which is crucial for substantiating product efficacy and ensuring optimal nutrient delivery to the target population. Further research, including direct clinical trials on the "this compound Sport" formulations, would be beneficial to provide more definitive data on the bioavailability of its mineral components.

References

Umfassender technischer Leitfaden zu den Inhaltsstoffen und physiologischen Wirkungen von Frubiase

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine detaillierte Analyse der Inhaltsstoffe der Frubiase-Produktlinie, einschließlich this compound Sport, this compound Magnesium Plus und this compound Calcium T. Der Schwerpunkt liegt auf der Quantifizierung der Inhaltsstoffe, ihren physiologischen Wirkungen auf zellulärer und systemischer Ebene, den zugrunde liegenden Signalwegen und den experimentellen Protokollen, die zur Untersuchung dieser Effekte verwendet werden.

Quantitative Zusammensetzung der this compound-Produkte

Die genaue Zusammensetzung der this compound-Produkte ist entscheidend für das Verständnis ihrer potenziellen physiologischen Auswirkungen. Die folgende Tabelle fasst die quantitativen Daten der Inhaltsstoffe pro Einzeldosis (eine Brausetablette oder eine Trinkampulle) zusammen.

InhaltsstoffThis compound Sport (pro Brausetablette)This compound Magnesium Plus (pro Brausetablette)This compound Calcium T (pro 10 ml Trinkampulle)
Vitamine
Vitamin B1 (Thiamin)4,2 mgEnthalten (Menge nicht spezifiziert)-
Vitamin B2 (Riboflavin)4,8 mg--
Niacin (Vitamin B3)54 mg--
Pantothensäure (Vitamin B5)18 mg--
Vitamin B6 (Pyridoxin)6,0 mgEnthalten (Menge nicht spezifiziert)-
Biotin (Vitamin B7)450 µg--
Folsäure (Vitamin B9)600 µg--
Vitamin B12 (Cobalamin)3,0 µgEnthalten (Menge nicht spezifiziert)-
Vitamin C (Ascorbinsäure)180 mgEnthalten (Menge nicht spezifiziert)-
Vitamin D3 (Cholecalciferol)5,0 µg--
Vitamin E (α-TE)30 mgEnthalten (Menge nicht spezifiziert)-
Mineralstoffe & Spurenelemente
Calcium500 mg-110,84 mg (als Calciumdilactat und D-Gluconsäure, Calciumsalz)[1][2]
Kalium500 mgEnthalten (Menge nicht spezifiziert)-
Magnesium350 mgEnthalten (Menge nicht spezifiziert)-
Eisen5,0 mg--
Zink5,0 mg--
Jod90,0 µg--

Hinweis: Für this compound Magnesium Plus sind die genauen Mengen der einzelnen Inhaltsstoffe nicht öffentlich verfügbar. Die Produkte enthalten die aufgeführten Vitamine und Mineralstoffe.[3][4][5][6][7]

Physiologische Wirkungen und zugrunde liegende Mechanismen

Dieser Abschnitt befasst sich mit den detaillierten physiologischen Wirkungen der in this compound enthaltenen Hauptbestandteile und den damit verbundenen zellulären Signalwegen.

Vitamine des B-Komplexes und der Energiestoffwechsel

Die in this compound Sport enthaltenen B-Vitamine spielen eine entscheidende Rolle als Coenzyme in den zentralen Wegen des Energiestoffwechsels.

  • Thiamin (B1), Riboflavin (B2), Niacin (B3) und Pantothensäure (B5) sind unerlässlich für den Abbau von Kohlenhydraten, Fetten und Proteinen zur Energiegewinnung in Form von ATP.

  • Pyridoxin (B6) ist ein entscheidender Co-Faktor im Aminosäurestoffwechsel und am Glykogenabbau beteiligt.

  • Cobalamin (B12) und Folsäure (B9) sind für die Synthese roter Blutkörperchen und die Reparatur von Zellen von wesentlicher Bedeutung.

Ein Mangel an diesen Vitaminen kann die Fähigkeit, bei hoher Intensität Sport zu treiben, beeinträchtigen. Studien deuten darauf hin, dass sportliche Betätigung den Bedarf an Riboflavin und Vitamin B6 erhöhen kann.

.

Abbildung 1: Vereinfachter Signalweg des Energiestoffwechsels mit der Rolle der B-Vitamine.

Calcium und Muskelkontraktion

Calciumionen (Ca²⁺) sind die primären Botenstoffe, die die Muskelkontraktion auslösen. This compound Calcium T liefert Calcium in Form von Calciumdilactat und Calciumgluconat.[1][2] Der Prozess der Anregungs-Kontraktions-Kopplung in Skelettmuskelzellen lässt sich wie folgt zusammenfassen:

  • Ein Aktionspotential, das von einem Motoneuron ausgeht, depolarisiert das Sarkolemm.

  • Diese Depolarisation breitet sich in die T-Tubuli aus und aktiviert spannungsabhängige L-Typ-Calciumkanäle (Dihydropyridin-Rezeptoren).

  • Dies führt zur Öffnung von Ryanodin-Rezeptoren im sarkoplasmatischen Retikulum (SR), was eine massive Freisetzung von Ca²⁺ in das Zytosol zur Folge hat.

  • Ca²⁺ bindet an Troponin C auf den dünnen Filamenten, was zu einer Konformationsänderung führt, die die Myosin-Bindungsstellen auf dem Aktin freilegt.

  • Myosinköpfe binden an Aktin und führen den Kraftschlag aus, was zur Muskelkontraktion führt.

  • Die Kontraktion endet, wenn Ca²⁺ aktiv durch die SERCA-Pumpe (Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase) zurück in das SR gepumpt wird.

Muscle_Contraction Aktionspotential Aktionspotential vom Motoneuron Sarkolemm Sarkolemm Depolarisation Aktionspotential->Sarkolemm T_Tubuli T-Tubuli Sarkolemm->T_Tubuli DHPR Dihydropyridin-Rezeptor (L-Typ Ca²⁺-Kanal) T_Tubuli->DHPR RyR Ryanodin-Rezeptor DHPR->RyR aktiviert SR Sarkoplasmatisches Reticulum (SR) SR->RyR Ca_Release Ca²⁺-Freisetzung ins Zytosol RyR->Ca_Release TroponinC Bindung von Ca²⁺ an Troponin C Ca_Release->TroponinC SERCA SERCA-Pumpe Ca_Release->SERCA Myosin_Binding Freilegung der Myosin-Bindungsstellen auf Aktin TroponinC->Myosin_Binding Cross_Bridge Querbrückenzyklus (Myosin bindet Aktin) Myosin_Binding->Cross_Bridge Contraction Muskelkontraktion Cross_Bridge->Contraction Ca_Uptake Ca²⁺-Wiederaufnahme ins SR SERCA->Ca_Uptake Relaxation Muskelentspannung Ca_Uptake->Relaxation

Abbildung 2: Signalweg der Kalzium-vermittelten Muskelkontraktion.

Magnesium: Cofaktor für den Energiestoffwechsel und die Muskelfunktion

Magnesium ist ein essentieller Cofaktor für über 300 enzymatische Reaktionen, von denen viele für die Energieproduktion und die Muskelfunktion von entscheidender Bedeutung sind.[6]

  • ATP-Stoffwechsel: Magnesium ist entscheidend für die Stabilität und Funktion von ATP, der primären Energiewährung der Zelle. Der biologisch aktive Komplex ist in der Regel Mg-ATP.[8]

  • Glykolyse: Mehrere Enzyme im glykolytischen Weg, wie die Hexokinase und die Phosphofructokinase, sind magnesiumabhängig.

  • Muskelkontraktion und -entspannung: Magnesium wirkt als physiologischer Calcium-Antagonist und trägt zur Regulierung des Ionenflusses durch die Calciumkanäle bei, was für die Muskelentspannung nach der Kontraktion wichtig ist.

Eisen und Sauerstofftransport

Eisen ist ein zentraler Bestandteil von Hämoglobin in den roten Blutkörperchen und Myoglobin im Muskelgewebe und damit für den Sauerstofftransport und die aerobe Energieproduktion unerlässlich.[9][10][11] this compound Sport enthält Eisen, um potenziell erhöhten Bedarf bei sportlicher Aktivität zu decken. Der Eisenstoffwechsel wird streng reguliert, um sowohl Mangelerscheinungen als auch eine toxische Überladung zu verhindern.

Zink und Immunfunktion

Zink ist ein entscheidendes Spurenelement für die Aufrechterhaltung eines gesunden Immunsystems.[12] Es ist an zahlreichen Aspekten der Immunfunktion beteiligt, darunter:

  • Entwicklung und Funktion von Immunzellen: Zink ist für die Reifung und Funktion von T-Lymphozyten und natürlichen Killerzellen unerlässlich.[12]

  • Signaltransduktion: Zinkionen wirken als intrazelluläre Signalmoleküle in Immunzellen und beeinflussen Signalwege wie den NF-κB-Weg, der für die Entzündungsreaktion von zentraler Bedeutung ist.[5]

  • Antioxidative Abwehr: Zink ist ein Cofaktor für das Enzym Kupfer-Zink-Superoxiddismutase, ein wichtiges antioxidatives Enzym.

Zinc_Immune_Function cluster_Innate_Immunity Angeborene Immunität cluster_Adaptive_Immunity Adaptive Immunität Makrophagen Makrophagen (Phagozytose) NK-Zellen Natürliche Killerzellen (Zytotoxizität) T-Zellen T-Zellen (Reifung, Aktivierung) B-Zellen B-Zellen (Antikörperproduktion) T-Zellen->B-Zellen aktiviert Zink Zink Zink->Makrophagen beeinflusst Zink->NK-Zellen beeinflusst Zink->T-Zellen beeinflusst Zink->B-Zellen beeinflusst

Abbildung 3: Vereinfachte Darstellung der Rolle von Zink in der Immunfunktion.

Vitamine C und E als Antioxidantien

Intensive körperliche Betätigung erhöht die Produktion von reaktiven Sauerstoffspezies (ROS), was zu oxidativem Stress und potenziellen Muskelschäden führen kann. Die Vitamine C und E sind bekannte Antioxidantien, die helfen können, diese freien Radikale zu neutralisieren.

  • Vitamin C (Ascorbinsäure): Ein wasserlösliches Antioxidans, das freie Radikale im Zytosol und in extrazellulären Flüssigkeiten abfängt.

  • Vitamin E (Tocopherol): Ein fettlösliches Antioxidans, das in Zellmembranen wirkt und die Lipidperoxidation verhindert.

Klinische Studien zur Wirkung einer Supplementierung mit den Vitaminen C und E auf sportbedingte Muskelschäden und oxidativen Stress haben jedoch zu gemischten Ergebnissen geführt. Einige Studien deuten auf eine Verringerung von Entzündungen und Muskelschäden hin, während andere keine signifikanten leistungssteigernden Effekte feststellen konnten.[13][14][15]

Kalium und Nervenleitung

Kalium ist zusammen mit Natrium entscheidend für die Aufrechterhaltung des Membranpotentials von Nerven- und Muskelzellen und damit für die Übertragung von Nervenimpulsen. Eine ausreichende Kaliumzufuhr ist wichtig für eine normale Muskelfunktion.

Jod und Schilddrüsenfunktion

Jod ist ein wesentlicher Bestandteil der Schilddrüsenhormone Thyroxin (T4) und Trijodthyronin (T3), die den Stoffwechsel im gesamten Körper regulieren.[16][17][18][19][20] Eine ausreichende Jodversorgung ist daher für eine normale Stoffwechselfunktion unerlässlich.

Detaillierte experimentelle Protokolle

Dieser Abschnitt beschreibt beispielhafte experimentelle Protokolle, die zur Untersuchung der physiologischen Wirkungen der in this compound enthaltenen Inhaltsstoffe verwendet werden.

Messung der Bioverfügbarkeit von Magnesium

Die Bestimmung der Bioverfügbarkeit von Magnesium ist entscheidend, um die Wirksamkeit einer oralen Supplementierung zu bewerten.

Protokoll: Messung der Magnesiumausscheidung im Urin

  • Probandenrekrutierung: Auswahl gesunder Probanden mit normaler Nierenfunktion.

  • Baseline-Messung: Die Probanden sammeln 24-Stunden-Urin für eine Baseline-Messung der Magnesiumausscheidung.

  • Supplementierung: Die Probanden nehmen eine definierte Dosis einer Magnesiumverbindung (z. B. aus this compound Magnesium Plus) ein.

  • Urin-Sammlung nach Supplementierung: Die Probanden sammeln erneut 24-Stunden-Urin.

  • Analyse: Die Magnesiumkonzentration im Urin wird mittels Atomabsorptionsspektrometrie oder ICP-MS bestimmt.

  • Auswertung: Die Zunahme der Magnesiumausscheidung im Urin nach der Supplementierung im Vergleich zur Baseline wird als Maß für die resorbierte Menge an Magnesium herangezogen.[16][21][22][23][24]

Magnesium_Bioavailability_Workflow Probanden Probandenrekrutierung Baseline_Urin 24h-Urinsammlung (Baseline) Probanden->Baseline_Urin Supplementierung Orale Gabe von This compound Magnesium Plus Baseline_Urin->Supplementierung Post_Urin 24h-Urinsammlung (nach Supplementierung) Supplementierung->Post_Urin Analyse Mg-Konzentrationsmessung (AAS oder ICP-MS) Post_Urin->Analyse Auswertung Vergleich der Mg-Ausscheidung (Post vs. Baseline) Analyse->Auswertung Ergebnis Bestimmung der resorbierten Mg-Menge Auswertung->Ergebnis

Abbildung 4: Experimenteller Arbeitsablauf zur Bestimmung der Magnesium-Bioverfügbarkeit.

Untersuchung der antioxidativen Kapazität in vivo

Die Messung der antioxidativen Gesamtkapazität im Blut kann Aufschluss über die Wirksamkeit einer Supplementierung mit Antioxidantien wie den Vitaminen C und E geben.

Protokoll: Photometrische Bestimmung der antioxidativen Gesamtkapazität

  • Probenentnahme: Entnahme von venösem Blut von Probanden vor und nach einer Supplementierungsphase mit this compound Sport.

  • Probenvorbereitung: Gewinnung von Serum durch Zentrifugation.

  • Assay-Durchführung: a. Ein künstliches freies Radikal wird zur Serumprobe gegeben. b. Die Abnahme der Konzentration des freien Radikals durch die antioxidative Wirkung der im Serum enthaltenen Substanzen wird photometrisch über die Zeit verfolgt.

  • Auswertung: Die Rate der Konzentrationsabnahme des freien Radikals ist ein Maß für die antioxidative Gesamtkapazität des Serums.[25][26][27][28]

Klinische Studien zur Untersuchung der Wirkung von Calcium auf die Knochendichte

Randomisierte, kontrollierte klinische Studien sind der Goldstandard zur Bewertung der Wirksamkeit von Calciumergänzungsmitteln wie this compound Calcium T auf die Knochengesundheit.

Studiendesign: Doppelblinde, placebokontrollierte Studie

  • Teilnehmer: Rekrutierung einer definierten Population, z. B. postmenopausale Frauen mit Osteopenie.

  • Randomisierung: Zufällige Zuteilung der Teilnehmerinnen in eine Interventionsgruppe (Erhalt von this compound Calcium T) und eine Placebogruppe.

  • Intervention: Tägliche Einnahme des Prüfpräparats oder Placebos über einen längeren Zeitraum (z. B. 1-2 Jahre).

  • Messung der Knochendichte: Die Knochendichte wird zu Beginn der Studie und in regelmäßigen Abständen (z. B. jährlich) mittels Dual-Röntgen-Absorptiometrie (DXA) an relevanten Stellen wie der Lendenwirbelsäule und dem Oberschenkelhals gemessen.

  • Statistische Analyse: Vergleich der prozentualen Veränderung der Knochendichte zwischen der Interventions- und der Placebogruppe.[14]

Schlussfolgerung

Die Produkte der this compound-Linie enthalten eine Reihe von Vitaminen und Mineralstoffen, die an grundlegenden physiologischen Prozessen beteiligt sind, die für sportliche Leistung, Muskelfunktion, Energiestoffwechsel und allgemeine Gesundheit relevant sind. Dieser Leitfaden hat eine detaillierte Übersicht über die quantitative Zusammensetzung, die Wirkmechanismen auf zellulärer Ebene und beispielhafte experimentelle Protokolle zur Untersuchung dieser Effekte geliefert. Für ein umfassendes Verständnis der spezifischen Wirkungen der this compound-Formulierungen sind jedoch weitere klinische Studien erforderlich, die direkt diese Produkte untersuchen. Die hier präsentierten Informationen bieten eine solide wissenschaftliche Grundlage für Forscher und Fachleute, die sich mit der Entwicklung und Bewertung von Nahrungsergänzungsmitteln befassen.

References

The Synergistic Composition of Frubiase Sport®: A Technical Guide for Sports Nutrition Research

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the composition of Frubiase Sport®, a multi-micronutrient supplement developed for athletes. The document elucidates the scientific rationale for the inclusion of each component by examining its established role in physiological processes critical to athletic performance, including energy metabolism, muscle function, electrolyte balance, and recovery. Quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide details representative experimental protocols for assessing the efficacy of such supplements and illustrates key molecular signaling pathways influenced by its core components using Graphviz diagrams, adhering to specified technical standards. This document is intended to serve as a comprehensive resource for professionals engaged in sports nutrition research and the development of performance-enhancing formulations.

Introduction

Intense and prolonged physical activity places significant metabolic stress on the body, increasing the demand for specific micronutrients essential for optimal performance and recovery. Deficiencies in key vitamins and minerals can impair energy production, hinder muscle repair, and compromise overall athletic capacity. This compound Sport® is a precisely formulated dietary supplement designed to address the elevated micronutrient requirements of athletes. Developed in collaboration with the German Sport University Cologne, its composition aims to support critical physiological functions including energy-yielding metabolism, muscle function, reduction of tiredness and fatigue, and maintenance of electrolyte balance.[1][2] This guide provides a detailed examination of its components and their scientific relevance in the context of sports nutrition.

Composition of this compound Sport®

This compound Sport® is available as an effervescent tablet, providing a range of vitamins, minerals, and trace elements. The quantitative composition per tablet is summarized in the tables below.

Quantitative Data: Vitamins
NutrientAmount per Tablet% NRV*
Vitamin B1 (Thiamin)4.2 mg380%
Vitamin B2 (Riboflavin)4.8 mg340%
Niacin (B3)54 mg (NE)340%
Pantothenic Acid (B5)18 mg300%
Vitamin B6 (Pyridoxine)6.0 mg430%
Biotin (B7)450 µg900%
Folic Acid (B9)600 µg300%
Vitamin B12 (Cobalamin)3.0 µg120%
Vitamin C (Ascorbic Acid)180 mg225%
Vitamin D3 (Cholecalciferol)5.0 µg100%
Vitamin E (α-TE)30 mg250%

*% NRV = Nutrient Reference Value according to EU Regulation 1169/2011[3][4]

Quantitative Data: Minerals & Trace Elements
NutrientAmount per Tablet% NRV*
Calcium500 mg63%
Potassium500 mg25%
Magnesium350 mg93%
Iron5.0 mg36%
Zinc5.0 mg50%
Iodine90.0 µg60%

*% NRV = Nutrient Reference Value according to EU Regulation 1169/2011[3][4]

A specialized formulation, This compound® SPORT AUSDAUER , also includes Palatinose™ (Isomaltulose), a carbohydrate designed to provide sustained energy release by causing a slower, more stable blood glucose response compared to traditional sugars.[5][6]

Relevance of Core Components to Sports Nutrition

The efficacy of this compound Sport® is predicated on the synergistic action of its individual components, each playing a defined role in the physiology of exercise.

Energy Metabolism

The B-complex vitamins are fundamental coenzymes in the metabolic pathways that convert carbohydrates, fats, and proteins into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[7][8]

  • Thiamin (B1), Riboflavin (B2), Niacin (B3), Pantothenic Acid (B5), and Pyridoxine (B6) are essential for the catabolism of macronutrients.[9][10][11] Exercise-induced metabolic stress can increase the requirements for these vitamins.[11] A deficiency can lead to impaired energy production, resulting in fatigue and reduced endurance.[7]

  • Iron is a critical component of hemoglobin and myoglobin, responsible for oxygen transport to working muscles. It is also vital for enzymes in the electron transport chain, which is central to aerobic ATP production.[12][13][14] Iron deficiency, even without anemia, can impair aerobic capacity and athletic performance.[13][15]

Muscle Function and Contraction

Optimal muscle function is dependent on precise electrochemical signaling and structural integrity, processes heavily reliant on specific minerals.

  • Magnesium is involved in over 300 enzymatic reactions, including those for ATP production and protein synthesis.[3] It acts as a physiological calcium antagonist, regulating muscle contraction and relaxation.[3][16] Inadequate magnesium levels can lead to muscle cramps, weakness, and impaired performance.[16][17]

  • Calcium is the primary signaling ion for muscle contraction. Upon nerve stimulation, calcium is released from the sarcoplasmic reticulum, binding to troponin C. This action initiates a conformational change that allows for the interaction of actin and myosin filaments, resulting in muscle contraction.[1][18][19]

  • Vitamin D plays a crucial role in calcium homeostasis and has been linked to muscle strength and function.[5][20] Vitamin D receptors are present in skeletal muscle tissue, suggesting a direct role in muscle growth and repair.[21] Suboptimal vitamin D status is associated with an increased risk of muscle weakness and injury.[20]

Electrolyte Balance and Hydration

During exercise, electrolytes are lost through sweat. Maintaining electrolyte balance is critical for nerve impulse transmission, muscle function, and fluid homeostasis.

  • Potassium is a key intracellular electrolyte that works in concert with sodium to maintain the membrane potential of cells, which is essential for nerve signaling and muscle contractions.[22][23] Significant losses through sweat can disrupt this balance, leading to fatigue and muscle cramps.[22][24]

Recovery and Cellular Protection

Intense exercise generates reactive oxygen species (ROS), leading to oxidative stress and muscle damage. Antioxidants and minerals involved in tissue repair are vital for efficient recovery.

  • Vitamins C and E are potent antioxidants that help neutralize exercise-induced free radicals, potentially reducing oxidative stress and muscle damage.[25][26][27] However, some research suggests that very high doses may blunt training adaptations, indicating a nuanced role.[25]

  • Zinc is essential for protein synthesis and wound healing, making it crucial for the repair of muscle tissue damaged during exercise.[2][28] It also plays a role in immune function, which can be temporarily suppressed after strenuous activity.[29][30]

Metabolic Regulation
  • Iodine is an essential component of thyroid hormones (T3 and T4), which regulate the body's metabolic rate.[31][32] These hormones are critical for energy utilization, and iodine deficiency can lead to fatigue and impaired performance.[31][33][34]

Key Signaling Pathways

The components of this compound Sport® influence several key signaling pathways relevant to athletic adaptation and performance.

Calcium-Mediated Muscle Contraction & Adaptation

Calcium is a ubiquitous second messenger. In skeletal muscle, its primary role is to initiate contraction. Beyond this, calcium transients activate downstream signaling cascades, such as the Ca2+/calmodulin-dependent protein kinase (CaMK) pathway, which is involved in mitochondrial biogenesis and fiber-type adaptation in response to endurance training.[4][6][35]

Calcium_Signaling Figure 1: Calcium Signaling in Muscle Contraction and Adaptation cluster_EC_Coupling Excitation-Contraction Coupling cluster_Adaptation Transcriptional Adaptation AP Action Potential (Nerve Impulse) SR Sarcoplasmic Reticulum (SR) AP->SR Depolarizes Membrane Ca_Release Ca²⁺ Release SR->Ca_Release Troponin Troponin C Ca_Release->Troponin binds to Calmodulin Calmodulin (CaM) Ca_Release->Calmodulin binds to Contraction Muscle Contraction Troponin->Contraction initiates CaMK CaMK Activation Calmodulin->CaMK activates Mito_Bio Mitochondrial Biogenesis CaMK->Mito_Bio promotes

Caption: Calcium signaling cascade for muscle contraction and adaptation.

Magnesium's Role in ATP Utilization

Magnesium is critical for energy production, primarily by forming a complex with ATP (Mg-ATP). This complex is the biologically active form of ATP required by enzymes like kinases and ATPases, which are fundamental for muscle contraction and other metabolic processes.

Magnesium_ATP_Pathway Figure 2: Role of Magnesium in ATP-Dependent Processes cluster_processes ATP-Dependent Processes ATP ATP MgATP Mg-ATP Complex ATP->MgATP Mg Magnesium (Mg²⁺) Mg->MgATP Contraction Myosin ATPase (Muscle Contraction) MgATP->Contraction Substrate for IonPumps Ion Pumps (Na⁺/K⁺-ATPase) MgATP->IonPumps Substrate for Glycolysis Kinases (e.g., in Glycolysis) MgATP->Glycolysis Substrate for

Caption: Formation of the Mg-ATP complex for key enzymatic reactions.

Representative Experimental Protocols

To evaluate the efficacy of a multi-micronutrient supplement like this compound Sport® on athletic performance and recovery, a randomized, double-blind, placebo-controlled trial is the gold standard.

Study Design: Assessing Impact on Endurance and Recovery
  • Objective: To determine the effect of daily supplementation on endurance performance, markers of muscle damage, and oxidative stress following a bout of strenuous exercise.

  • Participants: Recruitment of 40-50 trained athletes (e.g., cyclists, runners) to ensure homogeneity. Participants are screened for baseline micronutrient deficiencies.

  • Protocol:

    • Baseline Testing (Week 0): Participants undergo a VO2max test on a cycle ergometer or treadmill to determine maximal aerobic capacity. Blood samples are collected to measure baseline levels of creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), and markers of oxidative stress (e.g., malondialdehyde).

    • Randomization & Supplementation (4 Weeks): Participants are randomly assigned to either the Supplement Group (receiving one tablet of this compound Sport® daily) or the Placebo Group (receiving an identical-looking tablet with no active ingredients).

    • Endurance Trial (Week 4): Participants perform a time-to-exhaustion test at 75% of their VO2max.

    • Post-Exercise Monitoring: Blood samples are collected immediately post-exercise, and at 24, 48, and 72 hours to assess CK, LDH, and oxidative stress markers. Perceived muscle soreness is recorded using a visual analog scale (VAS).

  • Key Endpoints:

    • Primary: Time to exhaustion.

    • Secondary: Peak and total area under the curve for CK and LDH; changes in oxidative stress markers; perceived muscle soreness scores.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the described experimental protocol.

Experimental_Workflow Figure 3: Workflow for a Randomized Controlled Trial cluster_prep Phase 1: Preparation cluster_intervention Phase 2: Intervention cluster_testing Phase 3: Outcome Assessment Recruitment Participant Recruitment & Screening Baseline Baseline Testing (VO2max, Blood Draw) Recruitment->Baseline Randomization Randomization Baseline->Randomization Supplement Group A: 4-Week Supplementation Randomization->Supplement Supplement Placebo Group B: 4-Week Placebo Randomization->Placebo Placebo EnduranceTest Endurance Test (Time to Exhaustion) Supplement->EnduranceTest Placebo->EnduranceTest PostTesting Post-Exercise Monitoring (Blood Draw, Soreness) EnduranceTest->PostTesting Analysis Data Analysis PostTesting->Analysis

Caption: Diagram of a typical experimental workflow for supplement efficacy.

Conclusion

The composition of this compound Sport® reflects a scientifically grounded approach to sports nutrition, targeting key physiological pathways involved in energy metabolism, muscle function, and recovery. The synergistic blend of B-vitamins, essential minerals like magnesium, calcium, and potassium, and crucial trace elements addresses the multifaceted demands of athletic activity. Future research, employing rigorous methodologies as outlined in this guide, can further elucidate the performance and recovery benefits of such comprehensive micronutrient formulations in diverse athletic populations. This document provides the foundational technical information required for such scientific endeavors.

References

Investigating the Ergogenic Potential of "Frubiase": A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is for informational purposes for researchers, scientists, and drug development professionals. It is not intended as medical advice. "Frubiase" is a brand name for a dietary supplement, and its specific formulations may vary. The ergogenic potential of its individual components is an active area of scientific research.

Introduction

"this compound Sport" is a commercially available dietary supplement marketed towards athletes and active individuals. Its formulation typically comprises a blend of minerals, vitamins, and in some versions, specific carbohydrates. The purported benefits center on supporting energy metabolism, muscle function, and replenishing micronutrients lost during strenuous physical activity. This technical guide provides an in-depth analysis of the core active ingredients of "this compound Sport" and their scientifically investigated ergogenic potential. The information presented is a synthesis of findings from various clinical and experimental studies on these individual components.

Core Active Ingredients and their Ergogenic Potential

The primary active ingredients in "this compound Sport" that hold potential ergogenic properties include a range of minerals and vitamins, and in some formulations, the functional carbohydrate Palatinose™. We will examine the evidence for each of these key components.

Minerals

a) Magnesium

Magnesium is an essential mineral involved in over 300 enzymatic reactions, including those central to energy metabolism, muscle contraction, and protein synthesis. Its role in ATP production and as a calcium antagonist in muscle fibers suggests a direct link to physical performance.

Quantitative Data on Ergogenic Effects of Magnesium Supplementation

Performance MetricStudy PopulationDosageDurationOutcomeReference
Peak Oxygen Uptake (VO2 max)Physically Active Women212 mg/day MgO4 weeksNo significant effect
Anaerobic Treadmill TestPhysically Active Women212 mg/day MgO4 weeksNo significant effect
Quadriceps TorqueN/AN/AN/APotential for improvement
Grip Strength, Lower-leg PowerCross-sectional studiesN/AN/APositive association with Mg status

Representative Experimental Protocol: Investigating Magnesium Supplementation on Exercise Performance

  • Study Design: A randomized, double-blind, placebo-controlled crossover trial.

  • Participants: Healthy, physically active individuals, screened for baseline magnesium levels.

  • Intervention: Participants receive a daily oral supplement of magnesium oxide (e.g., 300-500 mg) or a placebo for a predefined period (e.g., 4-12 weeks).

  • Exercise Testing: Pre- and post-intervention, participants undergo a battery of performance tests, including:

    • Incremental exercise test to determine VO2 max and lactate (B86563) threshold.

    • Time-to-exhaustion trials at a fixed percentage of VO2 max.

    • Tests of muscle strength and power (e.g., isokinetic dynamometry).

  • Biochemical Analysis: Blood samples are collected at rest and at various time points post-exercise to measure plasma and erythrocyte magnesium concentrations, as well as markers of muscle damage (e.g., creatine (B1669601) kinase) and metabolic stress (e.g., lactate).

  • Data Analysis: Statistical comparison of performance and biochemical variables between the magnesium and placebo groups.

Signaling Pathway: Magnesium's Role in Glycolysis

glycolysis_magnesium Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P ADP_Hexo ADP G6P->ADP_Hexo F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase F6P->F16BP Pyruvate Pyruvate F16BP->Pyruvate ... ADP_PFK ADP F16BP->ADP_PFK ATP ATP ADP ADP Mg Mg2+ ATP_Hexo ATP ATP_Hexo->G6P ATP_PFK ATP ATP_PFK->F16BP Mg_Hexo Mg2+ Mg_PFK Mg2+

Caption: Magnesium as a cofactor for key enzymes in glycolysis.

b) Iron

Iron is a critical component of hemoglobin and myoglobin, responsible for oxygen transport in the blood and muscle, respectively. It is also essential for the function of cytochromes in the electron transport chain, which is fundamental for aerobic energy production. Iron deficiency, with or without anemia, can impair endurance performance.

Quantitative Data on Ergogenic Effects of Iron Supplementation

Performance MetricStudy PopulationDosageDurationOutcomeReference
VO2 maxIron-deficient, non-anemic rowersN/AN/AModerate effect on VO2max
HemoglobinIron-deficient athletesN/AN/AModerate effect on hemoglobin
Endurance PerformanceIron-depleted female runnersN/AN/ADid not increase endurance performance
Serum FerritinIron-depleted individualsN/AN/ACan raise serum ferritin levels

Representative Experimental Protocol: Assessing Iron Supplementation on Aerobic Capacity

  • Study Design: A randomized, placebo-controlled trial.

  • Participants: Endurance athletes screened for iron status (serum ferritin, hemoglobin). Participants with iron deficiency, both anemic and non-anemic, are included.

  • Intervention: Oral iron supplementation (e.g., ferrous sulfate, 100 mg elemental iron/day) or a placebo for 8-12 weeks.

  • Exercise Testing:

    • Primary outcome: Change in VO2 max measured during a graded exercise test on a treadmill or cycle ergometer.

    • Secondary outcomes: Time to exhaustion at a supra-maximal intensity, lactate threshold, and running economy.

  • Hematological Analysis: Regular monitoring of iron status indicators (hemoglobin, serum ferritin, transferrin saturation) throughout the study.

  • Data Analysis: Comparison of changes in performance and hematological parameters between the iron-supplemented and placebo groups, with subgroup analysis for anemic and non-anemic participants.

Signaling Pathway: Iron's Role in Oxygen Transport and Utilization

iron_oxygen_transport cluster_blood Bloodstream cluster_muscle Muscle Cell Hemoglobin Hemoglobin (in RBCs) O2_Blood O2 Hemoglobin->O2_Blood Binds O2 Iron_Heme Fe2+ Iron_Heme->Hemoglobin Heme group component Myoglobin Myoglobin O2_Blood->Myoglobin O2 Diffusion O2_Muscle O2 Myoglobin->O2_Muscle Stores O2 Iron_Myo Fe2+ Iron_Myo->Myoglobin Heme group component ETC Electron Transport Chain O2_Muscle->ETC Final electron acceptor Mitochondrion Mitochondrion Mitochondrion->ETC Cytochromes Cytochromes ETC->Cytochromes ATP_Prod ATP Production ETC->ATP_Prod Iron_Cyto Fe2+/Fe3+ Cytochromes->Iron_Cyto Iron_Cyto->ETC Electron carrier

Caption: Iron's central role in oxygen transport and cellular respiration.

Vitamins

a) B Vitamins

The B vitamins (B1, B2, B6, B12, niacin, pantothenic acid, biotin, and folate) are a group of water-soluble vitamins that play crucial roles as coenzymes in energy metabolism. They are essential for the breakdown of carbohydrates, fats, and proteins to produce ATP.

Quantitative Data on Ergogenic Effects of B Vitamin Supplementation

Performance MetricStudy PopulationDosageDurationOutcomeReference
Running Time to ExhaustionHealthy, non-athletesVitamin B complex28 days1.26-fold increase
Blood Lactate ConcentrationHealthy, non-athletesVitamin B complex28 daysSignificantly reduced during and after exercise
Blood Ammonia ConcentrationHealthy, non-athletesVitamin B complex28 daysSignificantly reduced during and after exercise

Representative Experimental Protocol: Evaluating B Vitamin Complex on Endurance Performance

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: Trained endurance athletes.

  • Intervention: Daily supplementation with a B-vitamin complex (containing therapeutic doses of B1, B2, B6, B12, etc.) or a placebo for a period of 4 to 8 weeks.

  • Exercise Testing:

    • A prolonged, steady-state exercise bout (e.g., 90 minutes of cycling at 70% VO2 max) followed by a time trial to exhaustion.

    • Measurement of substrate utilization (carbohydrate and fat oxidation) via indirect calorimetry.

  • Metabolic Analysis: Blood samples taken before, during, and after exercise to measure levels of B vitamins, lactate, glucose, and free fatty acids.

  • Data Analysis: Comparison of time trial performance, substrate utilization patterns, and metabolic responses between the B vitamin and placebo groups.

Signaling Pathway: B Vitamins as Coenzymes in the Citric Acid Cycle

citric_acid_cycle_b_vitamins Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate B1 B1 (Thiamine) B1->Pyruvate B2 B2 (Riboflavin) B2->Succinate B3 B3 (Niacin) B3->Isocitrate B3->AlphaKG B3->Malate B5 B5 (Pantothenic Acid) B5->AcetylCoA

Caption: Key roles of B vitamins as coenzymes in the citric acid cycle.

b) Vitamin D

Vitamin D, a fat-soluble vitamin, is recognized for its role in calcium homeostasis and bone health. However, the discovery of vitamin D receptors (VDR) in skeletal muscle has spurred research into its potential direct effects on muscle function, strength, and athletic performance.

Quantitative Data on Ergogenic Effects of Vitamin D Supplementation

Performance MetricStudy PopulationDosageDurationOutcomeReference
VO2 maxElite lightweight rowers6000 IU/day D38 weeks12.1% increase
Force and Power ProductionReview of literatureUp to 4000-5000 IU/dayN/APotential for increase
Muscle Protein SynthesisIn vitro and animal studiesN/AN/AAids in myogenic differentiation and proliferation

Representative Experimental Protocol: Vitamin D Supplementation and Muscle Power

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: Athletes with insufficient or deficient baseline vitamin D levels (serum 25(OH)D < 30 ng/mL).

  • Intervention: Daily oral supplementation with vitamin D3 (cholecalciferol) at a dose of 4000-5000 IU, or a placebo, for 12 weeks.

  • Performance Testing:

    • Assessment of lower body power using a vertical jump test or force plate analysis.

    • Measurement of isokinetic peak torque of the knee extensors and flexors.

    • Sprint performance over a short distance (e.g., 30 meters).

  • Biochemical Analysis: Serum 25(OH)D levels are measured at baseline and at the end of the intervention to confirm changes in vitamin D status.

  • Data Analysis: Comparison of changes in muscle power and strength variables between the vitamin D and placebo groups.

Signaling Pathway: Vitamin D's Influence on Muscle Protein Synthesis

vitaminD_muscle VitaminD Vitamin D3 (Cholecalciferol) Calcidiol 25(OH)D (Calcidiol) VitaminD->Calcidiol Liver Calcitriol 1,25(OH)2D (Calcitriol) Calcidiol->Calcitriol Kidney VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to RXR Retinoid X Receptor (RXR) VDR->RXR Forms heterodimer with VDRE Vitamin D Response Element (VDRE) RXR->VDRE Binds to GeneTranscription Gene Transcription VDRE->GeneTranscription Initiates ProteinSynthesis Muscle Protein Synthesis GeneTranscription->ProteinSynthesis Leads to MuscleHypertrophy Muscle Hypertrophy ProteinSynthesis->MuscleHypertrophy Contributes to

Caption: The signaling cascade of Vitamin D in skeletal muscle.

Functional Carbohydrates

a) Palatinose™ (Isomaltulose)

Palatinose™, or isomaltulose, is a disaccharide derived from sucrose (B13894). It is fully digested and absorbed in the small intestine but at a slower rate than sucrose or maltodextrin (B1146171). This slow and sustained release of glucose is proposed to offer advantages for endurance athletes.

Quantitative Data on Ergogenic Effects of Palatinose™ Ingestion

Performance MetricStudy PopulationDosageTimingOutcomeReference
Time Trial PerformanceExperienced cyclists75g in 750ml drinkPre-exerciseFinished 1 minute faster than with maltodextrin
Fat Oxidation RateExperienced cyclists75g in 750ml drinkPre-exerciseHigher fat oxidation during endurance trial
Blood Glucose ProfileExperienced cyclists75g in 750ml drinkPre-exerciseMore stable blood glucose

Representative Experimental Protocol: Palatinose™ and Endurance Cycling Performance

  • Study Design: A randomized, double-blind, crossover trial.

  • Participants: Trained male cyclists.

  • Intervention: On two separate occasions, participants ingest a beverage containing either 75g of Palatinose™ or 75g of maltodextrin 45 minutes before exercise.

  • Exercise Protocol:

    • A 90-minute steady-state cycling bout at 60% of VO2 max.

    • Immediately followed by a time trial (e.g., completing a set amount of work as fast as possible).

  • Metabolic Measurements: Throughout the exercise protocol, substrate utilization (fat and carbohydrate oxidation) is measured using indirect calorimetry. Blood samples are taken at regular intervals to determine glucose and insulin (B600854) concentrations.

  • Data Analysis: Comparison of time trial performance, substrate oxidation rates, and blood metabolic profiles between the Palatinose™ and maltodextrin conditions.

Signaling Pathway: Proposed Mechanism of Palatinose™ on Substrate Utilization

palatinose_fat_oxidation Palatinose Palatinose™ Ingestion SlowGlucose Slow & Sustained Glucose Release Palatinose->SlowGlucose LowInsulin Lower Insulin Response SlowGlucose->LowInsulin Lipolysis Increased Lipolysis LowInsulin->Lipolysis FattyAcids Increased Plasma Free Fatty Acids Lipolysis->FattyAcids FatOxidation Increased Fat Oxidation FattyAcids->FatOxidation Increased substrate availability GlycogenSparing Glycogen (B147801) Sparing FatOxidation->GlycogenSparing EndurancePerformance Improved Endurance Performance GlycogenSparing->EndurancePerformance

Caption: The proposed mechanism for Palatinose™ enhancing fat oxidation.

General Experimental Workflow for Investigating Ergogenic Aids

The following diagram illustrates a typical workflow for a clinical trial designed to investigate the ergogenic potential of a nutritional supplement like "this compound" or its individual components.

experimental_workflow cluster_planning Phase 1: Study Design & Preparation cluster_intervention Phase 2: Intervention Period cluster_testing Phase 3: Post-Intervention Testing cluster_analysis Phase 4: Data Analysis & Dissemination Protocol Develop Protocol & Obtain Ethical Approval Recruitment Participant Recruitment & Screening Protocol->Recruitment Baseline Baseline Testing (Performance & Biochemical) Recruitment->Baseline Randomization Randomization to Intervention Groups Baseline->Randomization Supplementation Supplementation Period (e.g., 4-12 weeks) Randomization->Supplementation Monitoring Monitoring for Adherence & Adverse Events Supplementation->Monitoring PostTesting Post-Intervention Testing (Performance & Biochemical) Monitoring->PostTesting Analysis Data Analysis & Statistical Comparison PostTesting->Analysis Interpretation Interpretation of Results Analysis->Interpretation Dissemination Publication & Dissemination of Findings Interpretation->Dissemination

Caption: A generalized workflow for a clinical trial on an ergogenic aid.

Conclusion

The ergogenic potential of "this compound Sport" is best understood by examining the scientific evidence for its individual components. While the comprehensive formula is designed to provide broad nutritional support for athletes, the direct performance-enhancing effects are likely attributable to specific ingredients under certain conditions.

  • Minerals such as magnesium and iron are fundamental for energy metabolism and oxygen transport. Supplementation is most likely to be ergogenic in individuals with pre-existing deficiencies.

  • B vitamins are essential coenzymes for energy production, and supplementation may support performance by optimizing metabolic pathways.

  • Vitamin D shows promise in directly influencing muscle function and power, particularly in athletes with suboptimal vitamin D status.

  • Palatinose™ presents a compelling case as an alternative carbohydrate source for endurance athletes, potentially improving performance through enhanced fat oxidation and glycogen sparing.

Further research is warranted to investigate the synergistic effects of the combined ingredients in "this compound Sport" on athletic performance. Future studies should employ rigorous, placebo-controlled designs and focus on specific athletic populations and performance outcomes.

An In-depth Technical Guide on the Cellular Impact of Calcium on Muscle Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the cellular impact of the primary active ingredient in "Frubiase," which is calcium, on muscle tissue. "this compound" is a brand name for a line of dietary supplements, and the exact composition can vary between products (e.g., this compound Calcium T, this compound Sport).[1][2][3][4][5][6][7][8] Scientific research on the cellular effects of dietary supplements is typically conducted on their active ingredients rather than the branded product itself. Therefore, this document synthesizes established scientific principles of calcium signaling and its role in muscle physiology.

Introduction: The Pivotal Role of Calcium in Muscle Cell Function

Calcium (Ca2+) is a ubiquitous and vital second messenger that governs a multitude of cellular processes, and its role in skeletal muscle is particularly profound.[9] Muscle cells, or myocytes, maintain a very low concentration of free Ca2+ in their cytoplasm (cytosol) at rest, typically around 100 nM, which is about 20,000 to 100,000 times lower than the concentration outside the cell.[10] This steep electrochemical gradient allows for rapid and transient influxes of Ca2+ that trigger a cascade of events, most notably muscle contraction.[10][11] Beyond this primary function, Ca2+ signaling is integral to muscle plasticity, metabolism, and gene expression, influencing everything from short-term force production to long-term adaptations in muscle size and fiber type.[12][13]

Core Cellular Mechanisms of Calcium Action in Muscle Tissue

The effects of calcium on muscle tissue are mediated through a sophisticated and tightly regulated series of events and signaling pathways.

Excitation-Contraction Coupling

The process that links an electrical stimulus (excitation) from a motor neuron to the mechanical contraction of a muscle fiber is known as excitation-contraction (EC) coupling.

  • An action potential from a motor neuron triggers the release of acetylcholine (B1216132) at the neuromuscular junction.

  • This generates an action potential that propagates along the muscle cell membrane (sarcolemma) and into transverse tubules (T-tubules).

  • The depolarization of the T-tubule membrane activates voltage-sensitive L-type calcium channels (also known as dihydropyridine (B1217469) receptors or DHPRs).[14]

  • In skeletal muscle, this activation mechanically opens ryanodine (B192298) receptors (RyRs), which are Ca2+ release channels on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular Ca2+ store.[11][14]

  • This opening leads to a massive and rapid release of Ca2+ from the SR into the cytosol.[11]

  • The cytosolic Ca2+ binds to troponin C, a protein part of the troponin complex on the actin (thin) filaments.[13][15]

  • This binding causes a conformational change in the troponin complex, which in turn moves tropomyosin, exposing the myosin-binding sites on the actin filaments.[16]

  • Myosin heads can then bind to actin and, through the hydrolysis of ATP, "pull" the actin filaments, causing the sarcomere to shorten and the muscle to contract.[16]

  • Relaxation occurs as Ca2+ is actively pumped back into the SR by the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps.[11][12]

Calcium-Dependent Signaling Pathways

Slower and more sustained changes in intracellular Ca2+ levels activate various signaling pathways that regulate muscle gene expression and protein metabolism, leading to long-term adaptations.[12]

  • Calcineurin-NFAT Pathway: Calcineurin is a Ca2+-dependent phosphatase that is activated by sustained, low-amplitude increases in cytosolic Ca2+.[12][17] Once active, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, allowing them to translocate to the nucleus and promote the expression of genes associated with slow-twitch muscle fibers.[17]

  • Calmodulin-Dependent Kinases (CaMKs): Calmodulin (CaM) is a primary Ca2+ sensor in the cell.[16] Upon binding Ca2+, the Ca2+/CaM complex can activate several downstream targets, including CaMKs.[12] CaMKs can phosphorylate a variety of proteins and transcription factors, such as CREB, influencing processes like mitochondrial biogenesis and glucose uptake.[14]

  • Protein Kinase C (PKC): The phospholipase C (PLC) pathway can be activated by various cell surface receptors, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 can trigger Ca2+ release from the SR, while DAG activates PKC, which is involved in various signaling cascades regulating cell growth and differentiation.[10]

Quantitative Data on Calcium's Impact on Muscle Cells

The following table summarizes representative quantitative data from scientific literature on the effects of altered calcium dynamics in muscle cells. It is important to note that these values can vary significantly based on the specific muscle type, experimental conditions, and organism.

ParameterResting State (Typical)Activated State (Typical)Condition/EffectReference
Intracellular Free [Ca2+]~60-100 nM~600 nM - 1.0 µMPeak of Ca2+ transient during contraction[18]
Ryanodine Receptor (RyR1) Channel OpeningClosedOpenTriggered by DHPR activation[11]
SERCA Pump ActivityBasal LevelHighDuring muscle relaxation to reuptake Ca2+ into SR[12]
NFAT Nuclear TranslocationCytoplasmicNuclearActivated by sustained low-level Ca2+ via Calcineurin[17]

Experimental Protocols

Investigating the cellular impact of calcium on muscle tissue involves a range of specialized techniques. Below are outlines of key experimental protocols.

Measurement of Intracellular Calcium Concentration

This protocol is fundamental for studying Ca2+ dynamics in response to stimuli.

Objective: To measure changes in intracellular free Ca2+ concentration in isolated myocytes.

Principle: Use of fluorescent Ca2+ indicators, such as Fura-2 AM, that change their fluorescent properties upon binding to Ca2+. Fura-2 is a ratiometric dye, meaning the ratio of its fluorescence emission when excited at two different wavelengths (e.g., 340 nm and 380 nm) is proportional to the Ca2+ concentration, which helps to correct for variations in cell thickness or dye loading.[19]

Materials:

  • Isolated myocytes or cultured muscle cells (e.g., C2C12 myoblasts)

  • Tyrode's solution or other suitable physiological buffer[20]

  • Fura-2 AM (acetoxymethyl ester form for cell permeability)[19]

  • Pluronic F-127 (to aid dye solubilization)[19]

  • Fluorescence microscope with an excitation wavelength switcher and a sensitive camera or a fluorescence plate reader[19][21]

Procedure:

  • Cell Preparation: Plate myocytes on glass-bottom dishes suitable for microscopy.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM with 0.1% Pluronic F-127 in Tyrode's solution).[20]

    • Incubate the cells with the loading solution at room temperature for a specified time (e.g., 10-30 minutes) to allow the dye to enter the cells.[20]

    • Wash the cells twice with Tyrode's solution to remove extracellular dye.[20]

  • De-esterification: Allow time for intracellular esterases to cleave the AM group, trapping the active Fura-2 indicator inside the cells.[19]

  • Imaging:

    • Mount the dish on the fluorescence microscope stage.

    • Excite the cells alternately with 340 nm and 380 nm light and record the emission at ~510 nm.[19]

    • Record a baseline fluorescence ratio before applying any stimulus.

    • Apply the stimulus (e.g., electrical stimulation, agonist) and record the changes in the fluorescence ratio over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380).

    • The ratio can be converted to an absolute Ca2+ concentration using the Grynkiewicz equation, which requires calibration with solutions of known Ca2+ concentrations.

Western Blotting for Signaling Protein Activation

Objective: To determine the activation state (e.g., phosphorylation) of Ca2+-dependent signaling proteins like CaMKII.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest (both total and phosphorylated forms).

Materials:

  • Treated and untreated muscle cell cultures

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CaMKII and anti-total-CaMKII)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody for the phosphorylated protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with the antibody for the total protein to serve as a loading control.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Visualizations of Key Pathways and Workflows

Signaling Pathways

ExcitationContractionCoupling cluster_Neuron Motor Neuron cluster_Sarcolemma Sarcolemma & T-tubule cluster_SR Sarcoplasmic Reticulum (SR) cluster_Myofilaments Myofilaments Neuron Action Potential (Neuron) DHPR DHPR (L-type Ca2+ Channel) Neuron->DHPR ACh RyR Ryanodine Receptor (RyR) DHPR->RyR Mechanical Coupling Cytosolic_Ca Cytosolic Ca2+ RyR->Cytosolic_Ca Ca2+ Release SR_Ca Ca2+ Store SR_Ca->RyR SERCA SERCA Pump SERCA->SR_Ca TroponinC Troponin C Contraction Muscle Contraction TroponinC->Contraction Initiates Cytosolic_Ca->SERCA Reuptake Cytosolic_Ca->TroponinC Binds CalciumSignaling cluster_Calcineurin Calcineurin-NFAT Pathway cluster_CaMK CaMK Pathway Ca_increase Sustained Low-Level Increase in Cytosolic Ca2+ Calcineurin Calcineurin Ca_increase->Calcineurin Activates Calmodulin Calmodulin (CaM) Ca_increase->Calmodulin Binds NFAT_P NFAT-P (Cytoplasmic) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nuclear) NFAT_P->NFAT Translocation Gene_Expression Slow-Fiber Gene Expression NFAT->Gene_Expression Activates CaMK CaMK Calmodulin->CaMK Activates Transcription_Factors Other Transcription Factors (e.g., CREB) CaMK->Transcription_Factors Phosphorylates WesternBlotWorkflow start Muscle Cell Culture (Treated vs. Control) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE (Size Separation) quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% Milk) transfer->blocking probing Primary & Secondary Antibody Incubation blocking->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis (Band Densitometry) detection->analysis

References

Methodological & Application

Application Notes & Protocols: Efficacy of Frubiase® SPORT in Endurance Athletes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Endurance athletes consistently seek nutritional strategies to optimize performance, delay fatigue, and accelerate recovery. Frubiase® SPORT is a dietary supplement formulated with a combination of minerals, vitamins, trace elements, and, in some formulations, the functional carbohydrate Palatinose™ (isomaltulose).[1][2][3][4] The supplement was developed to replenish micronutrients lost through sweat and to support the increased metabolic demands of strenuous physical activity.[5] Key components include electrolytes like magnesium, calcium, and potassium, which are critical for muscle function, nerve signaling, and fluid balance, as well as a complex of B vitamins that play a vital role in energy metabolism.[1][6][7][8]

This document provides a detailed protocol for a randomized controlled trial (RCT) designed to rigorously evaluate the efficacy of this compound® SPORT on key performance and physiological markers in trained endurance athletes. The protocols outlined herein are intended to serve as a comprehensive guide for conducting a robust clinical investigation.

Study Objective

To determine the effect of daily this compound® SPORT supplementation over a 4-week period on endurance performance, physiological stress markers, and metabolic efficiency in trained cyclists compared to a placebo.

Primary Hypothesis: 4-week supplementation with this compound® SPORT will lead to a significant improvement in a 40 km cycling time trial performance.

Secondary Hypotheses:

  • Supplementation will increase the time to exhaustion (TTE) at 85% of maximal oxygen consumption (VO2 max).

  • Supplementation will lead to a lower blood lactate (B86563) concentration at submaximal and maximal exercise intensities.

  • Supplementation will reduce markers of exercise-induced muscle damage and inflammation post-exercise.

Study Design

A 4-week, randomized, double-blind, placebo-controlled, parallel-group study design will be implemented.

  • Participants: 40 trained male and female cyclists.

  • Intervention Group (n=20): Daily intake of one serving (e.g., one effervescent tablet or 40g powder) of this compound® SPORT dissolved in 500 ml of water.[4]

  • Placebo Group (n=20): Daily intake of a taste- and appearance-matched placebo containing no active ingredients.

  • Duration: 4 weeks of supplementation, with testing performed at baseline (Week 0) and post-intervention (Week 4).

Data Presentation: Key Quantitative Endpoints

All collected data will be analyzed to compare changes from baseline to Week 4 between the this compound® SPORT and Placebo groups.

Category Metric Measurement Timepoints Description
Primary Performance 40 km Time Trial (TT) PerformanceBaseline, Week 4Total time (minutes) to complete a simulated 40 km TT on a laboratory cycle ergometer.
Secondary Performance Time to Exhaustion (TTE)Baseline, Week 4Total time (minutes) cycling at a constant workload corresponding to 85% VO2 max.
Aerobic Capacity Maximal Oxygen Consumption (VO2 max)Baseline, Week 4Maximum rate of oxygen consumption (ml/kg/min) measured during a graded exercise test.
Metabolic Efficiency Lactate Threshold (LT)Baseline, Week 4The exercise intensity or power output (Watts) at which blood lactate begins to accumulate rapidly.[9]
Biochemical Markers Blood Lactate ConcentrationBaseline, Week 4 (Pre- and Post-exercise)Concentration of lactate (mmol/L) in the blood at rest, during submaximal stages, and post-exhaustion.[10]
Creatine Kinase (CK)Baseline, Week 4 (Pre- and 24h Post-exercise)A marker of exercise-induced muscle damage (U/L).
C-Reactive Protein (CRP)Baseline, Week 4 (Pre- and 24h Post-exercise)A marker of systemic inflammation (mg/L).
Serum ElectrolytesBaseline, Week 4 (Pre-exercise)Serum concentrations of Sodium, Potassium, Calcium, Magnesium (mmol/L).[11]
Subjective Measures Rating of Perceived Exertion (RPE)Baseline, Week 4 (During all exercise tests)Borg 6-20 scale rating of subjective effort during exercise stages.[12]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The overall study workflow is designed to ensure robust data collection and minimize confounding variables.

G Figure 1: Study Experimental Workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_post Phase 3: Post-Intervention & Analysis Recruit Participant Recruitment (N=40 Trained Cyclists) Screen Screening & Informed Consent (Inclusion/Exclusion Criteria) Recruit->Screen BaseTest Baseline Testing (Week 0) - VO2 Max Test - 40km Time Trial - Blood Draw Screen->BaseTest Random Randomization BaseTest->Random GroupA Group A (n=20) This compound® SPORT (4 Weeks) Random->GroupA GroupB Group B (n=20) Placebo (4 Weeks) Random->GroupB PostTest Post-Intervention Testing (Week 4) - VO2 Max Test - 40km Time Trial - Blood Draw GroupA->PostTest GroupB->PostTest Analysis Data Analysis (Statistical Comparison) PostTest->Analysis Results Results & Conclusion Analysis->Results

Caption: Figure 1: Randomized controlled trial experimental workflow.

Role of Key Ingredients in Muscle Function

This compound® SPORT contains electrolytes essential for excitation-contraction coupling, the fundamental process of muscle contraction.

G Figure 2: Role of Electrolytes in Muscle Contraction cluster_ions Role of this compound® SPORT Electrolytes Nerve Nerve Impulse (Action Potential) ACh Acetylcholine Release Nerve->ACh MuscleAP Muscle Fiber Action Potential ACh->MuscleAP SR Sarcoplasmic Reticulum (SR) MuscleAP->SR Ca Calcium (Ca2+) Release from SR SR->Ca Contraction Muscle Contraction (Actin-Myosin Binding) Ca->Contraction K Potassium (K+) Repolarization Mg Magnesium (Mg2+) ATP Utilization & Ca2+ Regulation Mg->Contraction Supports Energy Contraction->K Relaxation Phase

Caption: Figure 2: Simplified pathway of key electrolytes in muscle function.

Detailed Experimental Protocols

Protocol 1: Graded Exercise Test (GXT) for VO2 max and Lactate Threshold

Objective: To determine maximal oxygen uptake (VO2 max) and lactate threshold (LT).

Equipment:

  • Calibrated cycle ergometer (e.g., Lode Excalibur Sport)

  • Metabolic cart (for breath-by-breath gas analysis)

  • Heart rate monitor

  • Lactate analyzer (e.g., Lactate Pro 2) and consumables

  • Borg RPE Scale (6-20)

Procedure:

  • Participant Preparation: Participants should arrive in a rested and hydrated state, having avoided strenuous exercise for 24 hours and food/caffeine for 3 hours prior.

  • Setup: Record participant's weight. Fit the participant to the cycle ergometer, ensuring optimal seat height and handlebar position. Attach the heart rate monitor and fit the respiratory mask for the metabolic cart.

  • Warm-up: Begin with a 5-minute warm-up of easy cycling at 50-100 Watts.[13]

  • Incremental Test: The test begins at a low intensity (e.g., 100 W for trained males). The workload is increased by 20-30 Watts every 1-2 minutes.[13][14] The participant must maintain a constant cadence (e.g., 80-90 RPM).

  • Data Collection:

    • Continuously record VO2, VCO2, RER, and heart rate.

    • At the end of each stage, record the participant's RPE.

    • Obtain a capillary blood sample from the fingertip or earlobe to measure blood lactate concentration.[15]

  • Termination Criteria: The test continues until volitional exhaustion. The test is terminated if the participant cannot maintain the required cadence, or if any of the following criteria for achieving VO2 max are met:

    • A plateau in VO2 despite an increase in workload.[16]

    • Respiratory Exchange Ratio (RER) > 1.10.

    • Heart rate within 10 bpm of age-predicted maximum (220-age).

    • RPE > 17.

  • Cool-down: The participant should perform a 5-10 minute active cool-down at a low workload.[17]

  • Data Analysis:

    • VO2 max: Determined as the highest 30-second average VO2 value recorded.

    • Lactate Threshold (LT): Plotted on a graph of lactate concentration vs. power output. LT is identified as the inflection point where lactate levels begin to rise sharply.[17]

Protocol 2: 40 km Cycling Time Trial (TT)

Objective: To assess maximal endurance performance over a set distance.

Equipment:

  • Calibrated cycle ergometer with a time trial mode.

  • Heart rate monitor.

  • Standardized hydration (water ad libitum).

Procedure:

  • Participant Preparation: Same as for the GXT. Testing should be conducted at the same time of day for baseline and post-intervention trials to control for circadian variance.

  • Warm-up: Participants will complete a standardized 15-minute warm-up, including several short, high-intensity efforts to prepare for the trial.[18]

  • Time Trial:

    • The ergometer is set to a 40 km distance trial.

    • On "start," the participant begins cycling and is instructed to complete the distance as quickly as possible.[18][19]

    • Participants can adjust their gearing/resistance and cadence as desired.

    • The only feedback provided is the elapsed distance. Time, power, and heart rate should be blinded to the participant.

  • Data Collection: Record total time to completion, average power output, average heart rate, and average cadence.

  • Cool-down: A 10-minute self-selected cool-down is performed post-trial.

Protocol 3: Blood Sampling and Analysis

Objective: To measure biochemical markers of metabolic stress, muscle damage, and inflammation.

Equipment:

  • Phlebotomy supplies (needles, vacutainer tubes for serum and plasma).

  • Centrifuge.

  • -80°C freezer for sample storage.

  • Access to a clinical laboratory for analysis (ELISA, spectrophotometry).

Procedure:

  • Sample Collection:

    • Venous blood samples will be drawn from an antecubital vein by a trained phlebotomist.

    • Timing: Samples will be collected at four key timepoints:

      • Baseline (Week 0), rested state.

      • Post-Intervention (Week 4), rested state.

      • Immediately following the Week 4 performance tests.

      • 24 hours after the Week 4 performance tests.

  • Sample Processing:

    • Blood for serum analysis (CK, CRP, electrolytes) will be collected in SST tubes, allowed to clot for 30 minutes, and then centrifuged at 1500 x g for 15 minutes at 4°C.

    • Blood for plasma analysis (lactate) will be collected in sodium fluoride/potassium oxalate (B1200264) tubes and centrifuged immediately.

    • Aliquots of serum and plasma will be stored at -80°C until analysis.

  • Analysis: Samples will be analyzed in batches to reduce inter-assay variability, using commercially available assay kits according to the manufacturer's instructions.

References

Application Notes and Protocols for In Vivo Experimental Design: "Frubiase" Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frubiase®, particularly its "Sport" line, is a multi-micronutrient supplement composed of a blend of minerals and vitamins, including magnesium, calcium, zinc, iron, B vitamins, and antioxidant vitamins C and E. These components are known to play crucial roles in energy metabolism, muscle function, reduction of oxidative stress, and immune support. This document provides a detailed framework for designing and executing in vivo preclinical studies in rodent models to investigate the efficacy of this compound supplementation in the context of physical performance, endurance, and recovery.

The protocols outlined herein are designed to assess the physiological impact of this compound on exercise-induced fatigue, muscle damage, and oxidative stress. By employing standardized animal models of exercise and measuring key biochemical and performance-based endpoints, researchers can generate robust and reproducible data to substantiate the supplement's purported benefits.

Pre-Experimental Considerations

Animal Model Selection

For studies on exercise performance and fatigue, Sprague-Dawley rats or C57BL/6 mice are commonly used and recommended.[1][2] These models are well-characterized in exercise physiology research. Animals should be healthy, adult (8-10 weeks old), and male to avoid hormonal cycle variations. They should be housed in a controlled environment (20-25°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[3] All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Dosage Calculation and Administration

2.2.1 Human Equivalent Dose (HED) Calculation

To determine the appropriate animal dose, the Human Equivalent Dose (HED) should be calculated based on body surface area (BSA), as recommended by the FDA.[3][4] The following formula is used:

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)

To calculate the animal dose from the human dose:

Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)

The Km factor is the body weight (kg) divided by the body surface area (m²). Standard Km values are:

  • Human (60 kg): 37

  • Mouse (0.02 kg): 3

  • Rat (0.15 kg): 6

Example Calculation for a Mouse: Assuming a human daily dose of one serving (2.5 g) of this compound Sport for a 60 kg person. The dose per kg is 2500 mg / 60 kg = 41.67 mg/kg.

Mouse Dose (mg/kg) = 41.67 mg/kg × (37 / 3) ≈ 514 mg/kg

This calculated dose serves as a starting point (Dose 1x). It is recommended to also test multiples of this dose (e.g., 2x and 5x) to assess dose-response effects.

2.2.2 Administration Protocol

This compound should be dissolved or suspended in a suitable vehicle (e.g., distilled water or 0.5% carboxymethylcellulose) and administered daily via oral gavage. This ensures accurate and consistent dosing for each animal. The supplementation period should be a minimum of 4 weeks to allow for physiological adaptations to the micronutrients.

Experimental Design and Workflow

A robust experimental design is crucial for obtaining meaningful results. The following workflow is recommended:

experimental_workflow cluster_training Performance Testing Phase acclimatization Acclimatization (1 week) Standard Diet and Housing grouping Random Group Assignment (n=10-12/group) - Vehicle Control - this compound (1x) - this compound (2x) - this compound (5x) acclimatization->grouping supplementation Supplementation Period (4 weeks) Daily Oral Gavage grouping->supplementation training Adaptive Training (5 days) Treadmill Running baseline Baseline Performance Testing - Grip Strength - Pre-Exhaustion Blood Sample training->baseline exhaustion Exhaustive Exercise Test Treadmill Run to Exhaustion baseline->exhaustion post_exercise Post-Exercise Sample Collection (Immediately, 2h, 24h post-exhaustion) exhaustion->post_exercise analysis Biochemical & Histological Analysis post_exercise->analysis

Figure 1: General Experimental Workflow.

Key Experimental Protocols

Protocol 1: Exhaustive Treadmill Exercise Test

This test measures endurance and exercise capacity.[5]

Methodology:

  • Adaptation: For 5 consecutive days before the test, acclimate mice to the treadmill for 10-15 minutes at a low speed (e.g., 8-10 m/min).[3]

  • Test Protocol:

    • Begin with a warm-up at 10 m/min for 5 minutes.

    • Increase the speed incrementally, for example, by 2 m/min every 3 minutes.

    • Continue until the mouse reaches exhaustion. Exhaustion is defined as the inability to remain on the treadmill belt despite repeated encouragement (e.g., gentle tapping) for more than 10 seconds.

  • Data Collection: Record the total running time and distance for each animal.

Protocol 2: Forelimb Grip Strength Test

This non-invasive test measures muscle strength.[5]

Methodology:

  • Hold the mouse by the base of its tail and allow it to grasp a horizontal metal bar connected to a force gauge.

  • Gently pull the mouse backward in the horizontal plane until its grip is released.

  • The force gauge will record the peak force exerted.

  • Perform 3-5 trials for each animal and record the average or maximum peak force.

Protocol 3: Blood and Tissue Collection

Samples are collected to analyze key biochemical markers.

Methodology:

  • Blood Collection: Collect blood samples from the tail vein or saphenous vein at baseline (pre-exhaustion), immediately post-exhaustion, and at 2-hour and 24-hour recovery periods. Use appropriate anticoagulant tubes (e.g., EDTA for plasma, serum separator tubes for serum).

  • Tissue Collection: At the end of the study (e.g., 24 hours after the final exercise test), euthanize animals according to approved IACUC protocols. Quickly dissect key tissues such as the gastrocnemius muscle and liver. Flash-freeze in liquid nitrogen for biochemical analysis or fix in formalin for histology.

Data Presentation: Quantitative Endpoints

All quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Performance Metrics

Group N Body Weight (g) Grip Strength (g) Time to Exhaustion (min) Distance Run (m)
Vehicle Control 12
This compound (1x) 12
This compound (2x) 12

| this compound (5x) | 12 | | | | |

Table 2: Serum Biomarkers of Muscle Damage and Energy Metabolism

Group Time Point Creatine Kinase (U/L) Lactate Dehydrogenase (U/L) Blood Lactate (mmol/L) Blood Glucose (mg/dL)
Vehicle Control Pre-Exhaustion
Post-Exhaustion
2h Recovery
This compound (1x) Pre-Exhaustion
Post-Exhaustion
2h Recovery

| (Repeat for 2x and 5x doses) | | | | | |

Table 3: Tissue Biomarkers of Oxidative Stress (Gastrocnemius Muscle)

Group Malondialdehyde (MDA) (nmol/mg protein) Superoxide Dismutase (SOD) (U/mg protein) Catalase (CAT) (U/mg protein) Glycogen Content (mg/g tissue)
Vehicle Control
This compound (1x)
This compound (2x)

| this compound (5x) | | | | |

Visualization of Key Pathways

Understanding the potential mechanisms of action is critical. The ingredients in this compound are hypothesized to impact cellular energy production and combat oxidative stress.

Cellular Energy Metabolism Pathway

The B vitamins in this compound are essential cofactors in the Krebs cycle and oxidative phosphorylation, the primary pathways for ATP generation. Minerals like iron and magnesium are also critical for these processes.

energy_pathway substrate substrate pathway pathway product product This compound This compound Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs ETC Electron Transport Chain Krebs->ETC NADH, FADH2 ATP ATP (Energy) ETC->ATP Frubiase_B This compound (B Vitamins, Fe, Mg) Frubiase_B->Krebs Cofactors Frubiase_B->ETC Cofactors

Figure 2: Role of this compound Components in Energy Production.
Antioxidant Defense Pathway

Exercise increases the production of reactive oxygen species (ROS). Vitamins C and E, along with minerals like Zinc (a cofactor for SOD), are key components of the body's antioxidant defense system.

antioxidant_pathway stressor stressor species species enzyme enzyme product product This compound This compound Exercise Intense Exercise ROS Reactive Oxygen Species (ROS) (e.g., O2-) Exercise->ROS Damage Oxidative Damage (Lipid Peroxidation) ROS->Damage SOD Superoxide Dismutase (SOD) ROS->SOD H2O2 Hydrogen Peroxide (H2O2) SOD->H2O2 Catalase Catalase / GPx H2O2->Catalase Water H2O + O2 Catalase->Water Frubiase_AntiOx This compound (Vit C, Vit E, Zn) Frubiase_AntiOx->ROS Scavenges Frubiase_AntiOx->SOD Cofactor (Zn)

Figure 3: Antioxidant Action of this compound Components.

References

Application Notes: Measuring Biomarkers of Muscle Damage with "Frubiase" Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strenuous or unaccustomed exercise, particularly activities with a significant eccentric component, can lead to exercise-induced muscle damage (EIMD). This physiological response is characterized by ultrastructural damage to muscle fibers, inflammation, and a temporary decrease in muscle function, often accompanied by delayed onset muscle soreness (DOMS). For researchers, scientists, and professionals in drug development, quantifying the extent of EIMD is crucial for evaluating the efficacy of interventions aimed at accelerating recovery and mitigating muscle damage.

Key biomarkers released into the bloodstream following muscle damage include creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), and myoglobin (B1173299). Monitoring the concentration of these biomarkers provides a quantitative measure of muscle membrane integrity and the overall stress experienced by the muscular system.

"Frubiase® SPORT" is a brand of dietary supplements designed to support athletes.[1][2][3] The formulations typically contain a combination of minerals, vitamins, and trace elements, including magnesium, calcium, potassium, vitamin C, vitamin E, and a range of B vitamins.[1][3] Some formulations, like this compound® SPORT Ausdauer, also include the functional carbohydrate Palatinose™ to provide sustained energy.[2][4] These components, particularly the antioxidants and minerals, may play a role in mitigating EIMD and influencing the levels of associated biomarkers.

This document provides detailed protocols for measuring key biomarkers of muscle damage in the context of supplementation with a product like "this compound".

Potential Mechanism of Action

The potential protective effects of "this compound" on muscle tissue during and after strenuous exercise can be attributed to the synergistic action of its components:

  • Antioxidant Vitamins (C and E): Intense exercise increases the production of reactive oxygen species (ROS), which can contribute to cellular damage.[5] Vitamin C and E are potent antioxidants that may help neutralize these free radicals, potentially reducing damage to muscle cell membranes and attenuating the inflammatory response.[5][6] Some studies suggest that Vitamin C may reduce muscle soreness and delay the increase in CK levels post-exercise.[6]

  • B Vitamins: The B-complex vitamins (including B1, B2, B6, B12, and folic acid) are crucial for energy metabolism.[7][8] They play a vital role in the synthesis and degradation of carbohydrates, fats, and proteins, which are essential for muscle function and repair.[7]

  • Minerals (Magnesium, Calcium, Potassium): These electrolytes are fundamental for muscle contraction, nerve function, and maintaining hydration status. Magnesium deficiency, for instance, has been associated with muscle weakness, spasms, and an altered creatine kinase and lactate response to exercise.[7]

By providing a combination of these micronutrients, "this compound" may support the body's endogenous defense mechanisms against oxidative stress, aid in energy production, and facilitate more efficient muscle repair processes, thereby potentially reducing the magnitude of muscle damage biomarker release.

Data Presentation: Effects of Key "this compound" Components on Muscle Damage Markers

The following tables summarize findings from scientific literature on the effects of individual components found in "this compound" on common biomarkers of muscle damage and soreness.

Table 1: Summary of Vitamin C Supplementation Effects on EIMD Biomarkers

Biomarker/SymptomEffect of Vitamin C SupplementationReference
Creatine Kinase (CK) Mixed results: Some studies report an attenuated or delayed increase, while others find no significant effect.[5][6]
Muscle Soreness (DOMS) Evidence suggests a potential reduction in soreness, particularly in the first 24 hours post-exercise.[6]
Oxidative Stress Markers May prevent the oxidation of blood glutathione, indicating a reduction in systemic oxidative stress.[6]
Muscle Function Little to no significant influence on the loss of muscle force or range of motion.[6]

Table 2: Summary of Other Key Component Effects on Muscle Health & Performance

ComponentReported Effect on Muscle Health/BiomarkersReference
Vitamin E Mixed results on CK levels; some studies show a reduction, while others do not.[5]
B Vitamins (general) Essential for energy metabolism; deficiencies linked to reduced endurance and impaired muscle function.[7]
Vitamin B12 Deficiency may be associated with decreased muscle mass and function.[9][10]
Magnesium Deficiency may lead to muscle weakness, spasms, and an altered CK and lactate response to exercise.[7]

Experimental Protocols

The following are detailed protocols for the quantitative analysis of creatine kinase, lactate dehydrogenase, and myoglobin in serum samples.

Protocol 1: Measurement of Serum Creatine Kinase (CK) Activity

1. Principle: This is a UV kinetic method. Creatine kinase catalyzes the transfer of a phosphate (B84403) group from creatine phosphate to ADP, forming ATP. The ATP then phosphorylates glucose in a reaction catalyzed by hexokinase (HK). The resulting glucose-6-phosphate (G6P) is oxidized by glucose-6-phosphate dehydrogenase (G6PDH) with the concomitant reduction of NADP+ to NADPH. The rate of NADPH formation is directly proportional to the CK activity in the sample and is measured by the increase in absorbance at 340 nm.[11]

2. Materials:

  • Spectrophotometer capable of reading at 340 nm with a temperature-controlled cuvette holder (37°C).

  • Matched cuvettes (1.0 cm light path).

  • Micropipettes and tips.

  • CK reagent kit (containing R1: Imidazole buffer, glucose, N-acetylcysteine, HK, G6PDH, NADP+, and ADP; and R2: Creatine phosphate).

  • Calibrator and Control sera (normal and elevated levels).

  • 0.9% Saline solution for dilutions.

3. Specimen Collection and Handling:

  • Collect venous blood into a serum separator tube.

  • Allow blood to clot at room temperature for 30 minutes.

  • Centrifuge at 1,500 x g for 10 minutes.

  • Separate the serum into a clean tube. Avoid hemolysis, as it can interfere with the assay.

  • Serum is stable for up to 7 days at 2-8°C. For longer storage, freeze at -20°C.[11]

4. Assay Procedure:

  • Prepare the working reagent by mixing R1 and R2 according to the kit manufacturer's instructions (e.g., a 4:1 ratio).[11]

  • Set the spectrophotometer wavelength to 340 nm and the temperature to 37°C.

  • Pipette 1.0 mL of the working reagent into a cuvette and pre-warm for 5 minutes at 37°C.[12]

  • Add 25-50 µL of serum sample to the cuvette, mix gently by inversion, and place it in the spectrophotometer.

  • Incubate for a 2-3 minute lag phase.[11]

  • Start the measurement. Record the absorbance at 1-minute intervals for 3-5 minutes.

  • Calculate the mean change in absorbance per minute (ΔA/min).

  • If the ΔA/min is greater than the linear range of the assay, dilute the sample with 0.9% saline and repeat the measurement, remembering to multiply the final result by the dilution factor.[11]

5. Calculation: CK Activity (U/L) = ΔA/min * Factor The factor is derived from the total reaction volume, sample volume, and the molar extinction coefficient of NADPH at 340 nm (6.22 L·mmol⁻¹·cm⁻¹). This factor is typically provided by the reagent manufacturer.[12]

Protocol 2: Measurement of Serum Lactate Dehydrogenase (LDH) Activity

1. Principle: This assay measures the conversion of lactate to pyruvate, coupled with the reduction of NAD+ to NADH. The rate of increase in absorbance at 340 nm, due to the formation of NADH, is directly proportional to the LDH activity in the sample.[13][14]

2. Materials:

  • Spectrophotometer (340 nm, 37°C).

  • Cuvettes and micropipettes.

  • LDH reagent kit (containing buffer, lactate, and NAD+).

  • Control sera.

3. Specimen Collection and Handling:

  • Collect venous blood as described for CK.

  • Crucially, avoid hemolysis , as red blood cells contain high concentrations of LDH, which will lead to falsely elevated results.[13]

  • Serum should be separated from cells promptly.

  • Store serum at room temperature and analyze within 48 hours. Do not refrigerate or freeze unless specified by the kit, as some LDH isoenzymes are cold-labile.

4. Assay Procedure:

  • Set the spectrophotometer wavelength to 340 nm and the temperature to 37°C.

  • Pipette 1.0 mL of LDH reagent into a cuvette and pre-warm for 5 minutes.

  • Add 20 µL of serum sample to the cuvette, mix gently, and start the timer.[15]

  • After a 1-minute pre-incubation, record the absorbance every minute for the next 2-3 minutes.

  • Determine the mean change in absorbance per minute (ΔA/min).

5. Calculation: LDH Activity (U/L) = ΔA/min * Factor The calculation factor is based on the same principles as the CK assay and is provided by the reagent manufacturer.

Protocol 3: Measurement of Serum Myoglobin Concentration

1. Principle: This is typically a quantitative immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a chemiluminescent immunoassay. In a sandwich ELISA, myoglobin in the sample is captured by an antibody coated on a microplate. A second, enzyme-labeled antibody binds to the captured myoglobin. After washing, a substrate is added, and the resulting color development is proportional to the myoglobin concentration.

2. Materials:

  • ELISA plate reader.

  • Myoglobin ELISA kit (containing antibody-coated microplate, standards, controls, detection antibody, substrate, and stop solution).

  • Micropipettes, multichannel pipette.

  • Plate washer (optional).

  • Deionized water.

3. Specimen Collection and Handling:

  • Collect and process blood to obtain serum as described for CK.

  • Grossly hemolyzed specimens should be rejected.[16][17]

  • Serum can be stored at 2-8°C for up to 7 days or frozen at -20°C for longer periods.[16]

4. Assay Procedure (Example ELISA):

  • Prepare all reagents, standards, and samples as directed in the kit manual.

  • Add 100 µL of standards, controls, and serum samples to the appropriate wells of the antibody-coated microplate.

  • Incubate for the time and temperature specified (e.g., 60 minutes at 37°C).

  • Wash the plate 3-5 times with the provided wash buffer.

  • Add 100 µL of the enzyme-conjugated detection antibody to each well.

  • Incubate again as specified (e.g., 30 minutes at 37°C).

  • Repeat the wash step.

  • Add 100 µL of substrate solution to each well and incubate in the dark (e.g., 15 minutes at 37°C).

  • Add 50 µL of stop solution to each well to terminate the reaction.

  • Read the absorbance of each well on a plate reader at the specified wavelength (e.g., 450 nm) within 15 minutes.

5. Calculation:

  • Generate a standard curve by plotting the absorbance of each standard against its known concentration.

  • Use the standard curve (typically via a four-parameter logistic curve fit) to determine the concentration of myoglobin in the unknown samples.

  • Multiply by the dilution factor if samples were diluted. Results are typically expressed in ng/mL.[18]

Mandatory Visualizations

Experimental_Workflow cluster_0 Phase 1: Subject Recruitment & Supplementation cluster_1 Phase 2: Muscle Damage Protocol cluster_2 Phase 3: Post-Exercise Monitoring cluster_3 Phase 4: Biomarker Analysis Recruitment Subject Recruitment (e.g., trained athletes) Baseline Baseline Testing (Blood Draw, Performance Test) Recruitment->Baseline Randomization Randomization Baseline->Randomization Supplement Supplementation Period (this compound or Placebo) Randomization->Supplement EIMD Exercise-Induced Muscle Damage Protocol Supplement->EIMD Blood_Collection Serial Blood Collection (e.g., 1h, 24h, 48h, 72h post) EIMD->Blood_Collection Serum_Processing Blood Processing (Centrifugation & Serum Separation) Blood_Collection->Serum_Processing CK_Assay CK Assay Serum_Processing->CK_Assay LDH_Assay LDH Assay Serum_Processing->LDH_Assay Myoglobin_Assay Myoglobin Assay Serum_Processing->Myoglobin_Assay Data_Analysis Data Analysis & Comparison CK_Assay->Data_Analysis LDH_Assay->Data_Analysis Myoglobin_Assay->Data_Analysis

Caption: Experimental workflow for assessing the effect of "this compound" on EIMD.

Signaling_Pathway Exercise Strenuous Eccentric Exercise Mech_Stress Mechanical Stress & Sarcolemma Disruption Exercise->Mech_Stress ROS Increased ROS Production (Oxidative Stress) Exercise->ROS Membrane_Damage Lipid Peroxidation & Membrane Damage Mech_Stress->Membrane_Damage ROS->Membrane_Damage This compound This compound Components (Vitamin C, Vitamin E) Neutralization Neutralization of ROS This compound->Neutralization Neutralization->ROS Biomarker_Release Release of Intracellular Proteins (CK, LDH, Myoglobin) Membrane_Damage->Biomarker_Release

Caption: Potential role of "this compound" antioxidants in mitigating muscle damage.

References

Application Notes and Protocols for "Frubiase CALCIUM T Trinkampullen" in a Clinical Trial Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Frubiase" is a brand name encompassing a range of dietary supplements. For the rigorous context of clinical trials, this document will focus on This compound CALCIUM T Trinkampullen , a pharmaceutical preparation designed for the prevention and treatment of calcium deficiency. This product contains a combination of two readily soluble calcium salts: calcium gluconate and calcium lactate.[1][2][3][4] Calcium is a vital mineral essential for bone formation and maintenance, electrolyte balance, and the proper functioning of numerous regulatory mechanisms within the body.[2][3][4] These application notes provide a detailed framework for the administration of this compound CALCIUM T Trinkampullen in a clinical trial setting, including hypothetical experimental protocols and data presentation.

Product Composition and Quantitative Data

The active ingredients in one drinking ampoule of this compound CALCIUM T Trinkampullen are 500mg of D-Gluconic acid, calcium salt and 350mg of calcium dilactate, which corresponds to 109mg of elemental calcium ion.[1] The standard recommended dosage for adults is 2 drinking ampoules taken three times daily, providing a total of 540 mg of calcium.[5]

ComponentQuantity per AmpouleRecommended Daily Dose (6 Ampoules)
D-Gluconic acid, calcium salt500 mg3000 mg
Calcium dilactate350 mg2100 mg
Elemental Calcium Ion 109 mg 654 mg

Mechanism of Action: The Calcium Signaling Pathway

Calcium ions (Ca2+) are critical second messengers in a multitude of cellular processes.[6][7] The administration of exogenous calcium, as with this compound CALCIUM T Trinkampullen, aims to restore or maintain adequate extracellular calcium levels, which in turn influences intracellular calcium signaling. The calcium signaling pathway is initiated by an increase in intracellular Ca2+ concentration, which can be triggered by various stimuli such as hormones, neurotransmitters, or growth factors.[6][8] This influx of Ca2+ can originate from the extracellular space through ion channels in the plasma membrane or be released from intracellular stores like the endoplasmic reticulum.[8]

Once in the cytoplasm, Ca2+ binds to and activates a variety of proteins, including calmodulin (CaM) and protein kinase C (PKC), initiating downstream signaling cascades.[9] These cascades can ultimately lead to diverse physiological responses such as muscle contraction, neurotransmitter release, gene transcription, and cell proliferation.[6][9]

CalciumSignalingPathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CALCIUM T (Oral Calcium Supplement) ExtracellularCa Extracellular Ca²⁺ This compound->ExtracellularCa Absorption CaChannel Calcium Channel ExtracellularCa->CaChannel IntracellularCa Intracellular Ca²⁺ CaChannel->IntracellularCa Influx Calmodulin Calmodulin (CaM) IntracellularCa->Calmodulin CaMComplex Ca²⁺/CaM Complex IntracellularCa->CaMComplex Calmodulin->CaMComplex CaMK CaM Kinases (CaMK) CaMComplex->CaMK Activation CellularResponse Cellular Response (e.g., Gene Transcription, Muscle Contraction) CaMK->CellularResponse Phosphorylation Cascade ClinicalTrialWorkflow Start Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Start->InformedConsent Baseline Baseline Assessment (Blood & Urine Samples) InformedConsent->Baseline Surgery Total Thyroidectomy Baseline->Surgery Randomization Randomization (1:1) Surgery->Randomization GroupA Intervention Group: This compound CALCIUM T Randomization->GroupA Arm A GroupB Control Group: Placebo Randomization->GroupB Arm B FollowUp Post-operative Follow-up (Days 1, 3, 7, 14, 28) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection: - Serum Calcium, PTH - Adverse Events - Quality of Life FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis

References

Application Notes and Protocols for Measuring the Absorption Rate of "Frubiase" Components

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Frubiase is a brand of dietary supplements formulated to meet the increased micronutrient demands of physically active individuals. Its various formulations typically contain a combination of essential minerals, vitamins, and trace elements. Understanding the absorption rates, or bioavailability, of these components is critical for assessing the efficacy of the supplement and for the development of new formulations. These application notes provide detailed protocols for measuring the absorption rates of the key components of this compound, which include a range of minerals and vitamins.

Key Components of this compound

This compound supplements are available in several formulations, including "this compound Sport Direct," "this compound Sport Effervescent tablets," and "this compound Calcium T." The primary active components include:

  • Minerals: Magnesium, Calcium, Iron, Zinc, Potassium, Iodine.[1][2][3][4][5][6]

  • Vitamins: Vitamin C, Vitamin E, Vitamin D, and a full complement of B vitamins (B1, B2, B6, B12, Folic Acid, Biotin, Niacin, Pantothenic Acid).[1][2][4][5][6]

Methodologies for Measuring Absorption Rates

The absorption of these micronutrients can be assessed using a variety of in vivo and in vitro methods. The choice of method depends on the specific component, the desired precision, and the available resources.

In Vivo Human Studies

In vivo studies in human subjects provide the most physiologically relevant data on nutrient absorption.

2.1.1. Stable Isotope Tracer Studies: This is considered the gold standard for accurately measuring the absorption of minerals.[7][8] It involves administering a nutrient labeled with a stable (non-radioactive) isotope and then measuring its appearance in the bloodstream, urine, or red blood cells.

2.1.2. Serum/Plasma Concentration-Time Curves: This method involves measuring the concentration of a nutrient in the blood at multiple time points after oral administration. The area under the curve (AUC) is then calculated to determine the extent of absorption.[9][10][11]

2.1.3. Fecal Monitoring: This balance study involves the precise measurement of the intake of a nutrient and its subsequent excretion in the feces. The difference between intake and excretion provides an estimate of absorption.

In Vitro Models

In vitro models are useful for screening and for studying the mechanisms of absorption.

2.2.1. Caco-2 Cell Model: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized intestinal epithelial cells, mimicking the intestinal barrier. This model is widely used to study the transport of nutrients and drugs.

2.2.2. Simulated Digestion Models: These models, such as the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®), mimic the conditions of the gastrointestinal tract to assess the bioaccessibility of nutrients for absorption.[3][4][10]

Experimental Protocols

Protocol 1: In Vivo Measurement of Mineral Absorption using Stable Isotope Tracers

This protocol is applicable to minerals such as Calcium, Magnesium, Iron, and Zinc.

Objective: To quantify the fractional absorption of a specific mineral from a this compound formulation.

Materials:

  • This compound supplement.

  • Stable isotope of the mineral of interest (e.g., ⁴⁴Ca for Calcium, ²⁵Mg for Magnesium, ⁵⁸Fe for Iron, ⁶⁷Zn for Zinc).

  • High-precision analytical instrumentation (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS).

  • Standard laboratory equipment for blood or urine collection.

Procedure:

  • Subject Recruitment and Baseline: Recruit healthy volunteers. After an overnight fast, collect baseline blood and/or urine samples.

  • Isotope Administration: Administer the this compound supplement along with a known amount of the oral stable isotope tracer. Simultaneously, an intravenous dose of a different stable isotope of the same mineral can be administered for the dual-isotope method, which is considered more accurate.[6][7]

  • Sample Collection: Collect blood and/or urine samples at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours) post-administration.

  • Sample Analysis: Prepare the collected samples and analyze them using ICP-MS to determine the isotopic enrichment.

  • Calculation of Fractional Absorption: The fractional absorption is calculated from the ratio of the oral isotope to the intravenous isotope in the collected samples (for the dual-isotope method) or by modeling the kinetic data of the oral tracer.

Protocol 2: In Vivo Measurement of Vitamin Absorption via Serum Concentration

This protocol is suitable for water-soluble vitamins (B-complex, C) and fat-soluble vitamins (D, E).

Objective: To determine the bioavailability of a specific vitamin from a this compound formulation.

Materials:

  • This compound supplement.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Standard laboratory equipment for blood collection.

Procedure:

  • Subject Recruitment and Baseline: Recruit healthy volunteers. After an overnight fast, collect a baseline blood sample.

  • Supplement Administration: Administer a single dose of the this compound supplement.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) after ingestion.

  • Plasma/Serum Separation: Separate plasma or serum from the blood samples.

  • Vitamin Quantification: Extract the vitamin of interest from the plasma/serum and quantify its concentration using HPLC or LC-MS. For Vitamin D, the level of 25-hydroxyvitamin D is typically measured.[12][13][14][15]

  • Pharmacokinetic Analysis: Plot the serum concentration of the vitamin against time. Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and the Area Under the Curve (AUC). The AUC is proportional to the total amount of vitamin absorbed.

Protocol 3: In Vitro Mineral and Vitamin Transport using Caco-2 Cells

Objective: To assess the intestinal permeability of this compound components.

Materials:

  • Caco-2 cells.

  • Cell culture reagents and equipment.

  • Transwell® inserts.

  • Simulated intestinal fluid.

  • Analytical instrumentation for quantifying the specific mineral or vitamin (e.g., ICP-MS for minerals, HPLC for vitamins).

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts until they form a confluent and differentiated monolayer (typically 21 days).

  • Preparation of this compound Digest: Subject the this compound supplement to a simulated gastrointestinal digestion process to release the micronutrients into a bioaccessible form.

  • Transport Assay:

    • Wash the Caco-2 cell monolayers.

    • Add the digested this compound solution to the apical (upper) chamber of the Transwell® insert.

    • Add transport buffer to the basolateral (lower) chamber.

    • Incubate for a defined period (e.g., 2 hours).

  • Sample Analysis: Collect samples from the basolateral chamber and analyze the concentration of the specific mineral or vitamin that has been transported across the cell monolayer.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the transport rate.

Data Presentation

Quantitative data from absorption studies should be summarized in clear and structured tables for easy comparison.

Table 1: Summary of In Vivo Absorption Data for this compound Minerals

MineralMethodFractional Absorption (%)Key Influencing Factors
Calcium Dual Stable Isotope (⁴⁴Ca/⁴²Ca)[Insert Data]Vitamin D status, dietary phytates and oxalates
Magnesium Serum Concentration (AUC)[Insert Data]High doses can decrease fractional absorption
Iron Stable Isotope (⁵⁸Fe) Incorporation into Erythrocytes[Insert Data]Heme vs. non-heme form, presence of Vitamin C (enhancer), phytates (inhibitor)[16]
Zinc Dual Stable Isotope (⁶⁷Zn/⁷⁰Zn)[Insert Data]Dietary phytates, competition with other minerals like iron and calcium

Table 2: Summary of In Vivo Bioavailability Data for this compound Vitamins

VitaminMethodBioavailability (AUC)Peak Plasma Concentration (Cmax)Time to Peak (Tmax)
Vitamin C Serum Concentration (HPLC)[Insert Data][Insert Data][Insert Data]
Vitamin D Serum 25(OH)D (LC-MS)[Insert Data][Insert Data][Insert Data]
Vitamin E Deuterium-labeled α-tocopherol (LC-MS)[Insert Data][Insert Data][Insert Data]
Vitamin B12 Serum Concentration (Immunoassay)[Insert Data][Insert Data][Insert Data]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of absorption is crucial for optimizing bioavailability. The following diagrams illustrate key signaling pathways and experimental workflows.

Signaling Pathways for Intestinal Absorption

Intestinal_Absorption_Pathways cluster_minerals Mineral Absorption cluster_vitamins Vitamin Absorption Iron Iron (Fe²⁺) DMT1 DMT1 Iron->DMT1 Apical Uptake Ferroportin Ferroportin DMT1->Ferroportin Intracellular Transport Blood_Fe Bloodstream (bound to Transferrin) Ferroportin->Blood_Fe Basolateral Efflux Zinc Zinc (Zn²⁺) ZIP4 ZIP4 Zinc->ZIP4 Apical Uptake ZnT1 ZnT1 ZIP4->ZnT1 Intracellular Transport Blood_Zn Bloodstream (bound to Albumin) ZnT1->Blood_Zn Basolateral Efflux Calcium Calcium (Ca²⁺) TRPV6 TRPV6 Calcium->TRPV6 Apical Uptake Calbindin Calbindin TRPV6->Calbindin Intracellular Buffering & Transport PMCA1b PMCA1b Calbindin->PMCA1b Delivery to Basolateral Membrane Blood_Ca Bloodstream PMCA1b->Blood_Ca Basolateral Efflux VitC Vitamin C (Ascorbate) SVCT1 SVCT1 VitC->SVCT1 Apical Uptake (Na⁺ dependent) Blood_VitC Bloodstream SVCT1->Blood_VitC Basolateral Transport VitB12 Vitamin B12 IF Intrinsic Factor VitB12->IF Binding in Stomach/Duodenum IF_Receptor Cubam Receptor IF->IF_Receptor Receptor-mediated Endocytosis in Ileum Blood_VitB12 Bloodstream (bound to Transcobalamin II) IF_Receptor->Blood_VitB12 Release into Bloodstream

Caption: Key intestinal absorption pathways for minerals and vitamins.

Experimental Workflows

Experimental_Workflows cluster_invivo In Vivo Absorption Study Workflow cluster_invitro In Vitro Caco-2 Transport Assay Workflow start_invivo Subject Recruitment & Baseline Sampling administer Administer this compound & Stable Isotope Tracer start_invivo->administer sampling Serial Blood/Urine Collection administer->sampling analysis_invivo Sample Analysis (ICP-MS or LC-MS) sampling->analysis_invivo calculation_invivo Calculate Fractional Absorption / Bioavailability analysis_invivo->calculation_invivo start_invitro Caco-2 Cell Culture on Transwell Inserts digestion Simulated GI Digestion of this compound start_invitro->digestion transport Apical Application & Basolateral Sampling digestion->transport analysis_invitro Quantify Transported Component transport->analysis_invitro calculation_invitro Calculate Permeability Coefficient (Papp) analysis_invitro->calculation_invitro

Caption: Standard workflows for in vivo and in vitro absorption studies.

Conclusion

The protocols and methodologies outlined in these application notes provide a comprehensive framework for researchers to accurately measure the absorption rates of the various components found in this compound supplements. A combination of in vivo and in vitro studies will yield the most complete understanding of the bioavailability and efficacy of these micronutrients. The provided diagrams of signaling pathways and experimental workflows serve as a visual guide to the complex processes involved in nutrient absorption and its scientific assessment.

References

Application Notes and Protocols for Assessing Hydration Status with Frubiase® Sport Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adequate hydration is paramount for optimal physiological function, particularly in individuals engaged in strenuous physical activity. Dehydration can significantly impair athletic performance, cognitive function, and cardiovascular health. "Frubiase® Sport" is a dietary supplement formulated with a combination of essential minerals (magnesium, calcium, potassium), vitamins, and trace elements designed to replenish electrolytes and nutrients lost through perspiration during exercise.[1][2] This document provides detailed application notes and standardized protocols for researchers and clinicians to assess the efficacy of this compound® Sport in maintaining and restoring hydration status in active individuals.

The protocols outlined herein describe a comprehensive approach utilizing a combination of practical field methods and sensitive laboratory-based analyses to evaluate changes in hydration. These methods include the assessment of body mass changes, urine indices, and blood-borne markers.[3][4] The data generated from these protocols will enable a thorough evaluation of the impact of this compound® Sport on fluid and electrolyte balance.

Product Composition and Rationale for Hydration Assessment

This compound® Sport is available in various formulations, including effervescent tablets and direct granules. The core components relevant to hydration are the electrolytes magnesium, calcium, and potassium, which are crucial for nerve impulse transmission, muscle contraction, and maintaining fluid balance.[1][5] The "this compound® Sport Endurance" formulation also includes the carbohydrate Palatinose™ (isomaltulose), which can aid in fluid absorption and provide sustained energy.[6][7]

Given its composition, a scientific assessment of this compound® Sport's effect on hydration should focus on its ability to:

  • Mitigate fluid loss during exercise.

  • Promote rehydration following exercise.

  • Maintain electrolyte homeostasis.

Key Hydration Assessment Markers

A multi-faceted approach is recommended for a robust assessment of hydration status.[8] No single marker is considered the gold standard; therefore, a combination of the following is advised:

Marker CategorySpecific MarkerRationale
Anthropometric Body Mass ChangeA rapid and sensitive indicator of acute changes in total body water. A 1g loss in body mass is approximately equivalent to 1mL of fluid loss.[3][9]
Urine Indices Urine Specific Gravity (USG)Measures the concentration of solutes in urine, providing an indication of the kidney's effort to conserve water.[2][10][11]
Urine Osmolality (Uosm)A more precise measure of urine concentration than USG, reflecting the number of solute particles per kilogram of water.[12][13]
Urine ColorA simple, non-invasive method for a general assessment of hydration status.[5][9]
Blood Indices Plasma Osmolality (Posm)Considered a gold standard for assessing hydration status, it measures the concentration of solutes in the blood.[1][14][15]
Serum Sodium ([Na+])A key electrolyte that plays a critical role in fluid balance.[16]
Hematocrit (Hct)The proportion of red blood cells in the blood, which can increase with dehydration due to decreased plasma volume.[16]
Other Methods Bioelectrical Impedance Analysis (BIA)A non-invasive method that estimates total body water by measuring the body's resistance to a small electrical current.[17][18][19]

Experimental Design and Protocols

A randomized, controlled, crossover study design is recommended to assess the effects of this compound® Sport on hydration status.

Study Participants

Recruit healthy, physically active individuals (e.g., endurance athletes, team sport players) who provide informed consent. Participants should be familiar with strenuous exercise and have no underlying medical conditions that could affect fluid balance.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow:

G cluster_0 Baseline Testing cluster_1 Intervention Phase cluster_2 Post-Exercise Assessment cluster_3 Washout and Crossover Baseline_Measurements Baseline Hydration Assessment (Body Mass, Urine, Blood) Randomization Randomization to This compound® Sport or Placebo Baseline_Measurements->Randomization Proceed to Intervention Hydration_Protocol Standardized Pre-Exercise Hydration Protocol Randomization->Hydration_Protocol Exercise Standardized Exercise Protocol (e.g., 90 min cycling at 70% VO2max) Hydration_Protocol->Exercise Fluid_Intake Prescribed Fluid Intake during Exercise (this compound® Sport or Placebo) Post_Exercise_Measurements Immediate Post-Exercise Hydration Assessment Fluid_Intake->Post_Exercise_Measurements Measure Immediately Post-Exercise Rehydration Ad Libitum Rehydration Period (2 hours) Post_Exercise_Measurements->Rehydration Final_Measurements Final Hydration Assessment Rehydration->Final_Measurements Washout Washout Period (e.g., 7 days) Final_Measurements->Washout Crossover Crossover to Alternate Intervention Washout->Crossover Crossover->Randomization Repeat Protocol

Caption: Experimental workflow for a randomized, controlled, crossover study.

Detailed Protocols

Protocol 4.3.1: Baseline Hydration Assessment

  • Objective: To establish a euhydrated (normally hydrated) baseline for each participant.

  • Procedure:

    • For three consecutive mornings upon waking, participants will record their body mass (after voiding) and provide a mid-stream urine sample.

    • On the third morning, a fasted blood sample will be collected.

    • Measurements: Body mass, urine specific gravity, urine osmolality, urine color, plasma osmolality, serum sodium, and hematocrit.

    • Euhydration Criteria: Body mass variation of <1% over the three days, urine specific gravity <1.020.[9]

Protocol 4.3.2: Standardized Exercise Protocol

  • Objective: To induce a state of controlled dehydration.

  • Procedure:

    • Participants will perform a standardized exercise bout in a controlled environment (e.g., 25°C, 50% relative humidity).

    • An example protocol is 90 minutes of cycling on a stationary ergometer at 70% of their predetermined VO2max.

    • Exercise intensity should be monitored and maintained using a heart rate monitor and/or power meter.

Protocol 4.3.3: Fluid Intake Protocol

  • Objective: To administer the assigned beverage (this compound® Sport or placebo) during exercise.

  • Procedure:

    • Participants will consume a prescribed volume of the assigned beverage at regular intervals (e.g., 200 mL every 20 minutes) during the exercise protocol.

    • The this compound® Sport beverage should be prepared according to the manufacturer's instructions (one effervescent tablet in 200 mL of water).[1]

    • The placebo should be matched for color and taste but contain no active ingredients.

Protocol 4.3.4: Post-Exercise Hydration Assessment

  • Objective: To assess the immediate impact of the intervention on hydration status.

  • Procedure:

    • Immediately following the cessation of exercise, nude body mass will be recorded.

    • A urine sample and a blood sample will be collected within 15 minutes post-exercise.

    • Measurements: Body mass, urine specific gravity, urine osmolality, urine color, plasma osmolality, serum sodium, and hematocrit.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between the this compound® Sport and placebo conditions.

Table 1: Baseline Hydration Status of Participants

ParameterMean ± SD
Age (years)
Height (cm)
Baseline Body Mass (kg)
Baseline Urine Specific Gravity
Baseline Plasma Osmolality (mOsm/kg)

Table 2: Comparison of Hydration Markers Pre- and Post-Exercise

ParameterInterventionPre-Exercise (Mean ± SD)Post-Exercise (Mean ± SD)% Change
Body Mass (kg) This compound® Sport
Placebo
Urine Specific Gravity This compound® Sport
Placebo
Plasma Osmolality (mOsm/kg) This compound® Sport
Placebo
Serum Sodium (mmol/L) This compound® Sport
Placebo

Table 3: Post-Exercise Rehydration Efficacy

ParameterIntervention2-hour Post-Exercise (Mean ± SD)% Recovery of Fluid Loss
Body Mass (kg) This compound® Sport
Placebo
Urine Output (mL) This compound® SportN/A
PlaceboN/A

Signaling Pathway and Logical Relationships

The physiological response to dehydration and the proposed mechanism of action for this compound® Sport can be visualized through the following diagrams.

Diagram 6.1: Physiological Response to Dehydration

G Dehydration Dehydration (Fluid Loss > Fluid Intake) Increased_Posm Increased Plasma Osmolality Dehydration->Increased_Posm Decreased_BV Decreased Blood Volume Dehydration->Decreased_BV Osmoreceptors Hypothalamic Osmoreceptors Stimulated Increased_Posm->Osmoreceptors Baroreceptors Baroreceptors Stimulated Decreased_BV->Baroreceptors Thirst Thirst Sensation Osmoreceptors->Thirst ADH_Release ADH (Vasopressin) Release from Pituitary Osmoreceptors->ADH_Release RAAS Renin-Angiotensin-Aldosterone System (RAAS) Activation Baroreceptors->RAAS Water_Intake Increased Water Intake Thirst->Water_Intake Water_Reabsorption Increased Renal Water Reabsorption ADH_Release->Water_Reabsorption Sodium_Reabsorption Increased Renal Sodium and Water Reabsorption RAAS->Sodium_Reabsorption Restoration Restoration of Fluid Balance Water_Intake->Restoration Water_Reabsorption->Restoration Sodium_Reabsorption->Restoration G Exercise Strenuous Exercise Sweat_Loss Sweat Loss (Water and Electrolytes) Exercise->Sweat_Loss Frubiase_Intake This compound® Sport Intake Water_Replenishment Water Replenishment Frubiase_Intake->Water_Replenishment Electrolyte_Replenishment Electrolyte Replenishment (Mg2+, Ca2+, K+) Frubiase_Intake->Electrolyte_Replenishment Carbohydrate_Provision Carbohydrate Provision (Palatinose™ - Endurance version) Frubiase_Intake->Carbohydrate_Provision Maintain_BV Maintains Blood Volume Water_Replenishment->Maintain_BV Maintain_Posm Maintains Plasma Osmolality Electrolyte_Replenishment->Maintain_Posm Fluid_Absorption Enhanced Fluid Absorption Carbohydrate_Provision->Fluid_Absorption Sustained_Energy Sustained Energy Carbohydrate_Provision->Sustained_Energy Optimal_Hydration Optimal Hydration Status Maintain_Posm->Optimal_Hydration Maintain_BV->Optimal_Hydration Fluid_Absorption->Optimal_Hydration Improved_Performance Improved Performance and Delayed Fatigue Sustained_Energy->Improved_Performance Optimal_Hydration->Improved_Performance

References

Application Notes and Protocols: A Proposed Research Methodology for Investigating a Multi-ingredient Vitamin and Mineral Supplement in Sports Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

While specific research on the proprietary blend "Frubiase" is not publicly available, its composition of essential minerals and vitamins provides a basis for designing a robust scientific investigation into its potential ergogenic effects. This document outlines a proposed research methodology for evaluating a supplement with a similar profile, targeting researchers, scientists, and drug development professionals in the field of sports science. The protocols described are grounded in established methodologies for assessing nutritional interventions on athletic performance.

The primary active ingredients in a supplement like this compound SPORT include a combination of minerals such as magnesium, potassium, calcium, iron, and zinc, alongside a spectrum of vitamins including B-complex, C, D, and E. These micronutrients are integral to numerous physiological processes crucial for athletic performance, including energy metabolism, muscle function, oxygen transport, and recovery from exercise-induced stress.[1][2][3][4][5][6] This proposed study aims to elucidate the synergistic effects of these components on endurance performance, recovery, and physiological markers in trained athletes.

Hypothetical Research Study Design

1.1. Study Title:

A Randomized, Double-Blind, Placebo-Controlled Trial to Evaluate the Efficacy of a Multi-ingredient Vitamin and Mineral Supplement on Endurance Performance and Recovery in Trained Cyclists.

1.2. Study Objectives:

  • Primary Objective: To determine the effect of the supplement on endurance cycling performance, as measured by time to exhaustion at a fixed workload.

  • Secondary Objectives:

    • To assess the supplement's impact on maximal oxygen uptake (VO2 max).

    • To evaluate changes in markers of muscle damage and oxidative stress post-exercise.

    • To monitor alterations in blood lactate (B86563) concentration during and after exercise.

    • To assess the subjective perception of fatigue and recovery.

1.3. Study Population:

  • Inclusion Criteria:

    • Healthy, trained male and female cyclists, aged 18-40 years.

    • Minimum of 3 years of consistent endurance training.

    • VO2 max of ≥ 50 ml/kg/min for males and ≥ 45 ml/kg/min for females.

    • Willingness to maintain their regular training and dietary habits (with dietary logging).

    • Provide written informed consent.

  • Exclusion Criteria:

    • Use of any other performance-enhancing supplements within the last 3 months.

    • Known allergies to any of the supplement ingredients.

    • Any underlying medical conditions that could affect the study outcomes.

    • Current smokers.

1.4. Intervention and Control:

  • Intervention Group: Daily oral administration of the multi-ingredient vitamin and mineral supplement.

  • Control Group: Daily oral administration of a placebo, identical in appearance, taste, and smell to the active supplement.

1.5. Study Duration:

8 weeks of supplementation, with testing sessions at baseline (Week 0) and post-intervention (Week 8).

Experimental Protocols

2.1. Performance Testing Protocol: Time to Exhaustion and VO2 Max

This protocol is designed to assess both submaximal and maximal endurance capacity on a cycle ergometer.

  • Equipment: Calibrated cycle ergometer, metabolic cart for gas exchange analysis, heart rate monitor, blood lactate analyzer.

  • Procedure:

    • Warm-up: 10 minutes of cycling at a self-selected low intensity.

    • Incremental Test (VO2 Max):

      • The test begins at a workload of 100 watts.

      • The workload is increased by 25 watts every 2 minutes.

      • Participants are instructed to maintain a cadence of 70-90 rpm.

      • Respiratory gases (oxygen uptake and carbon dioxide output) are measured continuously.

      • Heart rate is recorded at the end of each stage.

      • The test is terminated when the participant can no longer maintain the required cadence despite verbal encouragement, or when VO2 plateaus with an increasing workload.

    • Time to Exhaustion (TTE):

      • Following a 20-minute active recovery period after the VO2 max test, the workload is set to 80% of the participant's determined peak power output from the incremental test.

      • The participant cycles at this constant workload for as long as possible.

      • TTE is recorded as the total time from the start of the constant load exercise until exhaustion.

2.2. Blood Sampling and Analysis Protocol

Blood samples will be collected to assess biochemical markers of muscle damage, oxidative stress, and nutrient status.

  • Time Points for Collection:

    • Baseline (pre-supplementation, at rest).

    • Pre-exercise (at Week 0 and Week 8).

    • Immediately post-exercise.

    • 1-hour post-exercise.

    • 24-hours post-exercise.

  • Procedure:

    • Venous blood will be drawn from an antecubital vein by a trained phlebotomist.

    • Blood will be collected into appropriate tubes (e.g., EDTA for plasma, serum separator tubes).

    • Samples will be centrifuged at 3000 rpm for 15 minutes at 4°C to separate plasma/serum.

    • Aliquots will be stored at -80°C until analysis.

  • Biochemical Assays:

    • Muscle Damage: Creatine kinase (CK) and Lactate dehydrogenase (LDH) will be measured using commercially available enzymatic assay kits.

    • Oxidative Stress: Malondialdehyde (MDA) as a marker of lipid peroxidation and Total Antioxidant Capacity (TAC) will be assessed using colorimetric assay kits.

    • Lactate: Blood lactate concentration will be measured from fingertip capillary blood samples at rest, at the end of each stage of the incremental test, and every 5 minutes during the TTE test, using a portable lactate analyzer.

2.3. Subjective Assessment of Fatigue and Recovery

  • Tool: A 10-point visual analog scale (VAS) for perceived exertion (RPE) will be administered during the final minute of each stage of the incremental test. A daily questionnaire will be used to assess subjective feelings of muscle soreness, fatigue, and overall recovery throughout the 8-week intervention period.

Data Presentation

The following tables present hypothetical data to illustrate potential outcomes of the proposed study.

Table 1: Hypothetical Endurance Performance Outcomes (Mean ± SD)

ParameterGroupBaseline (Week 0)Post-Intervention (Week 8)% Change
Time to Exhaustion (min) Supplement25.3 ± 4.128.9 ± 4.5+14.2%
Placebo24.9 ± 3.825.8 ± 4.0+3.6%
VO2 Max (ml/kg/min) Supplement52.1 ± 3.554.7 ± 3.7+5.0%
Placebo51.8 ± 3.952.3 ± 4.1+0.9%
* Statistically significant difference from baseline and placebo (p < 0.05)

Table 2: Hypothetical Markers of Muscle Damage and Oxidative Stress Post-Exercise (Mean ± SD)

ParameterGroupImmediately Post-Exercise (Week 8)24-hours Post-Exercise (Week 8)
Creatine Kinase (U/L) Supplement350 ± 85210 ± 60
Placebo480 ± 95320 ± 75
Malondialdehyde (µmol/L) Supplement2.8 ± 0.51.9 ± 0.4
Placebo3.9 ± 0.62.7 ± 0.5
* Statistically significant difference from placebo (p < 0.05)

Visualization of Methodologies and Pathways

4.1. Experimental Workflow Diagram

G cluster_screening Screening & Baseline cluster_intervention Intervention Phase (8 Weeks) cluster_post Post-Intervention cluster_analysis Data Analysis s1 Recruitment of Trained Cyclists s2 Informed Consent & Screening s1->s2 s3 Baseline Testing (Week 0) - Performance Tests - Blood Samples - Questionnaires s2->s3 rand Randomization s3->rand groupA Supplement Group rand->groupA groupB Placebo Group rand->groupB s4 Post-Intervention Testing (Week 8) - Performance Tests - Blood Samples - Questionnaires groupA->s4 groupB->s4 analysis Statistical Analysis s4->analysis results Results Interpretation analysis->results

Caption: Experimental workflow for the proposed randomized controlled trial.

4.2. Potential Signaling Pathways Influenced by Supplement Ingredients

G cluster_ingredients Supplement Ingredients cluster_pathways Cellular Processes cluster_outcomes Performance Outcomes b_vits B Vitamins energy Energy Metabolism (Glycolysis, TCA Cycle) b_vits->energy Cofactors minerals Minerals (Mg, Ca, Zn) minerals->energy muscle Muscle Contraction (Ca2+ signaling) minerals->muscle Cofactors protein Protein Synthesis (mTOR pathway) minerals->protein antioxidants Antioxidants (Vit C, E) redox Redox Balance antioxidants->redox Scavenge ROS performance Improved Endurance Performance energy->performance muscle->performance recovery Enhanced Recovery (Reduced Muscle Damage) protein->recovery redox->recovery fatigue Decreased Fatigue performance->fatigue recovery->fatigue

Caption: Potential signaling pathways influenced by the supplement's ingredients.

References

Application Notes and Protocols: Quantifying the Impact of "Frubiase" Components on Performance Metrics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed overview of the quantitative effects and experimental protocols for assessing the impact of key ingredients found in "Frubiase" formulations on athletic performance. The information is intended to guide research and development in the field of sports nutrition and performance enhancement.

Introduction

"this compound" is a brand associated with a range of dietary supplements, including formulations tailored for athletes such as "this compound Sport" and "this compound Sport Ausdauer". These products are designed to support energy metabolism, muscle function, and overall physical performance. Analysis of publicly available ingredient lists reveals a composition rich in vitamins and minerals known to play crucial roles in physiological processes relevant to exercise.

This document focuses on the individual key components of "this compound Sport" formulations and their scientifically documented impact on performance metrics. The primary active ingredients discussed are:

  • Vitamins: Vitamin C (Ascorbic Acid), Vitamin B12 (Cobalamin), Folic Acid (Vitamin B9), and other B-complex vitamins (B1, B2, B6, Niacin, Pantothenic Acid, Biotin).

  • Minerals: Calcium, Magnesium, Potassium, Iron, and Zinc.

The following sections will provide detailed application notes, experimental protocols, quantitative data summaries, and visual representations of relevant signaling pathways for these components.

Vitamin C (Ascorbic Acid)

Application Notes

Vitamin C is a potent antioxidant that plays a role in mitigating exercise-induced oxidative stress. It is also involved in the synthesis of collagen, which is crucial for the health of connective tissues, and carnitine, which is involved in energy metabolism. Supplementation with Vitamin C has been investigated for its potential to reduce muscle damage, inflammation, and improve recovery.

Quantitative Data on Performance Metrics
Performance MetricStudy PopulationDosageDurationResultsReference
VO2 max Healthy non-athletic males500mg/day & 1000mg/day21 daysNo significant effect on VO2 max compared to placebo.[1]
Muscle Soreness Endurance-trained runners1000mg Vitamin C + 235mg Vitamin E11 weeksNo significant effect on muscle soreness.[1]
Blood Lactate (B86563) Healthy sedentary males300mg/day4 weeksSignificantly decreased elevated lactate levels post-exhaustion exercise.
Muscle Strength (Biceps Curl) Recreationally strength-trained men and women1000mg Vitamin C + 235mg Vitamin E10 weeksHampered certain strength increases compared to placebo.
Experimental Protocol: Assessing the Effect of Vitamin C on Post-Exercise Muscle Soreness and Function
  • Participants: Recruit 20 healthy, recreationally active male and female participants aged 18-30 years. Participants should be free from any musculoskeletal injuries and not be taking any anti-inflammatory medications or antioxidant supplements.

  • Design: A randomized, double-blind, placebo-controlled crossover study.

  • Supplementation Protocol:

    • Treatment Phase: Participants ingest 1000 mg of ascorbic acid daily for 14 days leading up to the exercise protocol and for 3 days after.

    • Placebo Phase: Participants ingest a visually identical placebo (e.g., microcrystalline cellulose) on the same schedule.

    • A washout period of at least 4 weeks should separate the two phases.

  • Exercise Protocol:

    • Participants perform a muscle-damaging exercise protocol consisting of 6 sets of 10 repetitions of eccentric bicep (B1204527) curls at 110% of their concentric one-repetition maximum (1-RM).

  • Outcome Measures:

    • Muscle Soreness: Assessed using a 100-mm visual analog scale (VAS) immediately before, and at 24, 48, and 72 hours post-exercise.

    • Maximal Voluntary Isometric Contraction (MVIC): Measured using a dynamometer at the same time points as muscle soreness.

    • Plasma Creatine (B1669601) Kinase (CK) and Lactate Dehydrogenase (LDH): Blood samples collected before and at 24, 48, and 72 hours post-exercise to assess muscle damage.

  • Statistical Analysis: A two-way repeated-measures ANOVA to analyze the effects of supplementation (Vitamin C vs. placebo) and time on the outcome measures.

Signaling Pathway and Experimental Workflow

VitaminC_Pathway cluster_exercise Intense Exercise cluster_ros Oxidative Stress cluster_damage Cellular Damage cluster_antioxidant Antioxidant Defense ROS Reactive Oxygen Species (ROS) Exercise->ROS generates Muscle_Damage Muscle Damage & Inflammation ROS->Muscle_Damage causes VitC Vitamin C (Ascorbic Acid) VitC->ROS neutralizes Endo_Antioxidants Endogenous Antioxidants VitC->Endo_Antioxidants regenerates Endo_Antioxidants->ROS scavenge

Caption: Vitamin C's role in mitigating exercise-induced oxidative stress.

Experimental_Workflow_VitC cluster_recruitment Phase 1: Recruitment & Baseline cluster_intervention Phase 2: Intervention cluster_post_exercise Phase 3: Post-Exercise Assessment cluster_crossover Phase 4: Crossover Recruitment Recruit Participants (n=20) Baseline Baseline Testing: - Muscle Soreness (VAS) - MVIC - Blood Draw (CK, LDH) Recruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Vitamin C (1000mg/day) for 14 days Randomization->GroupA GroupB Group B: Placebo for 14 days Randomization->GroupB Exercise Muscle-Damaging Exercise Protocol GroupA->Exercise GroupB->Exercise Post_Testing Post-Exercise Testing: - VAS, MVIC, Blood Draw (24h, 48h, 72h) Exercise->Post_Testing Washout 4-Week Washout Period Post_Testing->Washout Crossover Crossover of Groups Washout->Crossover Crossover->GroupA Crossover->GroupB

Caption: Experimental workflow for a crossover study on Vitamin C.

B-Complex Vitamins (B12 and Folic Acid)

Application Notes

B-complex vitamins are a group of water-soluble vitamins that play vital roles in energy metabolism. Vitamin B12 and Folic Acid are particularly important for red blood cell formation and DNA synthesis, which are critical for oxygen transport and tissue repair, respectively. Deficiencies in these vitamins can lead to anemia and reduced endurance performance.

Quantitative Data on Performance Metrics
Performance MetricStudy PopulationDosageDurationResultsReference
Endurance Performance Anemic individualsNot specifiedNot specifiedSevere deficiency of B12 or folic acid may result in anemia and decreased endurance performance.
Exercise Endurance Healthy humansVitamin B complex28 daysSignificantly improved exercise endurance performance.
Homocysteine Levels Handball players200 µg Folic Acid2 monthsSignificant negative correlation between homocysteine and folic acid concentrations.
Time to Exhaustion MiceFolic acid nanoparticlesSingle dose51% longer time to exhaustion in a swimming test compared to control (not statistically significant).[[“]]
Experimental Protocol: Evaluating the Impact of Folic Acid and Vitamin B12 on Endurance Performance
  • Participants: Recruit 30 amateur endurance athletes (e.g., runners, cyclists) with borderline or low-normal folate and vitamin B12 status.

  • Design: A randomized, double-blind, placebo-controlled trial.

  • Supplementation Protocol:

    • Group 1 (Placebo): Ingest a placebo capsule daily for 8 weeks.

    • Group 2 (Folic Acid + B12): Ingest a capsule containing 400 µg of folic acid and 500 µg of vitamin B12 daily for 8 weeks.

  • Outcome Measures:

    • Time to Exhaustion (TTE): Measured on a treadmill or cycle ergometer at 80% of pre-determined VO2 max, before and after the 8-week intervention.

    • VO2 max: Determined using a graded exercise test to exhaustion.

    • Running Economy: Assessed by measuring oxygen consumption at several submaximal speeds.

    • Blood Markers: Hemoglobin, hematocrit, serum folate, and serum vitamin B12 levels measured at baseline and post-intervention.

  • Statistical Analysis: An ANCOVA to compare the changes in performance outcomes between the groups, with baseline values as a covariate.

Signaling Pathway and Experimental Workflow

B_Vitamins_Pathway cluster_intake Dietary Intake cluster_synthesis Hematopoiesis cluster_transport Oxygen Transport cluster_performance Performance Outcome B12_Folate Vitamin B12 & Folic Acid Bone_Marrow Bone Marrow B12_Folate->Bone_Marrow stimulates RBC Red Blood Cell Production Bone_Marrow->RBC leads to Hemoglobin Increased Hemoglobin RBC->Hemoglobin O2_Delivery Enhanced O2 Delivery to Muscles Hemoglobin->O2_Delivery Performance Improved Endurance Performance O2_Delivery->Performance

Caption: Role of B12 and Folic Acid in erythropoiesis and performance.

Experimental_Workflow_B_Vitamins Screening Screening & Baseline Testing: - Blood analysis (folate, B12, Hb) - VO2 max test - Time to Exhaustion Randomization Randomization (n=30) Screening->Randomization Group1 Group 1: Placebo (8 weeks) Randomization->Group1 Group2 Group 2: Folic Acid + B12 (8 weeks) Randomization->Group2 Post_Testing Post-Intervention Testing: - Repeat all baseline tests Group1->Post_Testing Group2->Post_Testing Analysis Data Analysis Post_Testing->Analysis

Caption: Experimental workflow for a parallel-group study on B vitamins.

Calcium

Application Notes

Calcium is a key mineral for bone health and is fundamentally involved in muscle contraction. During exercise, there is an increased demand for calcium to facilitate muscle function. Adequate calcium intake is essential for athletes to support bone density and prevent stress fractures, as well as to ensure proper muscle excitation-contraction coupling.

Quantitative Data on Performance Metrics
Performance MetricStudy PopulationDosageDurationResultsReference
Muscle Performance Index Young male athletesDietary intakeCross-sectionalSignificant positive correlation between dietary calcium intake and the number of push-ups.[3]
VO2 max Young male athletesDietary intakeCross-sectionalSignificant negative correlation between dietary calcium intake and VO2 max.[3]
Muscle Strength Vitamin D-deficient individualsCalcium + Vitamin D6 monthsImprovements in muscle strength reported.[4]
Experimental Protocol: Investigating the Effect of Calcium Supplementation on Muscle Strength and Endurance
  • Participants: Recruit 40 resistance-trained individuals (20 male, 20 female) aged 20-35.

  • Design: A randomized, double-blind, placebo-controlled trial.

  • Supplementation Protocol:

    • Group 1 (Placebo): Consume a placebo pill daily for 12 weeks.

    • Group 2 (Calcium): Consume 1000 mg of calcium citrate (B86180) daily for 12 weeks.

  • Training Protocol: All participants will follow a supervised, periodized resistance training program 3 times per week for 12 weeks, focusing on major muscle groups.

  • Outcome Measures:

    • 1-Repetition Maximum (1-RM): Assessed for bench press, squat, and deadlift at baseline and at the end of the 12-week intervention.

    • Muscular Endurance: Assessed by the number of repetitions performed at 70% of 1-RM for the same exercises.

    • Body Composition: Assessed using dual-energy X-ray absorptiometry (DXA) at baseline and post-intervention.

  • Statistical Analysis: A two-way ANOVA with repeated measures to assess the effects of the intervention and time on the outcome variables.

Signaling Pathway and Experimental Workflow

Calcium_Signaling cluster_nerve Neural Impulse cluster_muscle_cell Muscle Fiber cluster_contraction Outcome Nerve_Impulse Action Potential (Nerve) SR Sarcoplasmic Reticulum (SR) Nerve_Impulse->SR triggers Ca_Release Calcium (Ca2+) Release SR->Ca_Release releases Troponin Troponin Binding Ca_Release->Troponin binds to Cross_Bridge Actin-Myosin Cross-Bridge Cycling Troponin->Cross_Bridge initiates Contraction Muscle Contraction Cross_Bridge->Contraction

Caption: The role of calcium in muscle excitation-contraction coupling.

Experimental_Workflow_Calcium Baseline Baseline Assessment: - 1-RM (Bench, Squat, Deadlift) - Muscular Endurance - DXA Scan Randomization Randomization (n=40) Baseline->Randomization Placebo_Group Placebo Group + Resistance Training (12 weeks) Randomization->Placebo_Group Calcium_Group Calcium Group (1000mg/day) + Resistance Training (12 weeks) Randomization->Calcium_Group Post_Intervention Post-Intervention Assessment: - Repeat all baseline measures Placebo_Group->Post_Intervention Calcium_Group->Post_Intervention Comparison Statistical Comparison Post_Intervention->Comparison

Caption: Experimental workflow for a parallel-group study on Calcium.

Other Key Micronutrients in "this compound Sport"

"this compound Sport" formulations also contain other important micronutrients for athletic performance, including Magnesium, Potassium, Iron, and Zinc. Below is a summary of their roles and pointers for experimental design.

MicronutrientRole in PerformanceKey Performance Metrics to Assess
Magnesium Involved in over 300 enzymatic reactions, including energy metabolism and muscle function. Acts as a calcium antagonist, aiding in muscle relaxation.Muscle strength (e.g., 1-RM), power output (e.g., vertical jump), lactate levels, and markers of muscle recovery (e.g., creatine kinase).
Potassium An essential electrolyte for maintaining fluid balance and nerve impulse transmission, which is critical for muscle contractions.[5][6][7][8]Time to exhaustion, muscle cramp (B10822548) frequency and severity, and electrolyte balance in blood and sweat.
Iron A crucial component of hemoglobin and myoglobin, essential for oxygen transport to the muscles. Iron deficiency can severely impair aerobic capacity.VO2 max, hemoglobin and ferritin levels, and time trial performance.[4][9][10][11]
Zinc Plays a role in protein synthesis, wound healing, and immune function. It is also a cofactor for numerous enzymes involved in metabolism.Muscle mass and strength gains over a training period, immune function markers (e.g., lymphocyte count), and hormonal profiles (e.g., testosterone).

Conclusion

The components of "this compound" sport supplements, including a range of vitamins and minerals, are integral to various physiological processes that underpin athletic performance. While the potential benefits of individual micronutrients are evident from scientific literature, the synergistic effects of these components in a combined formulation like "this compound" warrant further investigation. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to design and execute robust studies to quantify the impact of these and similar formulations on performance metrics. It is crucial to consider the baseline nutritional status of participants, as supplementation is most likely to be effective in individuals with pre-existing deficiencies.

References

Troubleshooting & Optimization

Addressing solubility issues of "Frubiase" in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Initial research indicates that "Frubiase" is a brand name for a multivitamin supplement and not typically a compound used in laboratory research settings. The following technical support guide is a template designed for a generic, hypothetical Fictitious Research Compound (FRC) to illustrate how to address solubility issues in experimental buffers, as per the user's request for a specific format and content type. The data and protocols are illustrative and should be adapted for actual experimental compounds.

Technical Support Center: Fictitious Research Compound (FRC)

This guide provides troubleshooting advice and protocols to address common solubility challenges encountered with the Fictitious Research Compound (FRC) in various experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My FRC precipitate out of solution when I dilute my stock into aqueous buffer. How can I prevent this?

A1: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer. The drastic change in solvent polarity can cause the compound to crash out.

  • Troubleshooting Steps:

    • Decrease the final concentration: The requested final concentration might be above the solubility limit of FRC in the final aqueous buffer. Try a lower final concentration.

    • Use an intermediate dilution step: Instead of diluting directly, try a serial dilution, for example, from 100% DMSO to 50% DMSO/buffer, then to 10% DMSO/buffer, and finally to the desired final concentration (e.g., <1% DMSO).

    • Add a surfactant: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain compound solubility.

    • Vortex while diluting: Add the stock solution to the buffer drop-wise while continuously vortexing the buffer to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Q2: What is the best solvent to prepare a high-concentration stock solution of FRC?

A2: Based on internal testing, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of FRC. FRC is highly soluble in DMSO, allowing for the preparation of stock solutions up to 100 mM. For in vivo experiments where DMSO may be toxic, consider alternatives like ethanol (B145695) or formulating with co-solvents such as PEG400.

Q3: Can I use sonication or heating to dissolve FRC in my buffer?

A3: Yes, these methods can be effective but must be used with caution as they can potentially degrade the compound.

  • Sonication: A brief sonication in a water bath can break up small particles and aid dissolution. Limit sonication to short bursts (1-2 minutes) and keep the sample on ice to prevent heating.

  • Heating: Gentle warming (e.g., to 37°C) can increase the solubility of many compounds. However, the stability of FRC at elevated temperatures in your specific buffer should be confirmed first. We recommend running a stability test using your analytical method (e.g., HPLC) to check for degradation after heating.

Q4: How does the pH of the experimental buffer affect the solubility of FRC?

A4: The solubility of FRC is highly dependent on pH. As an acidic compound (hypothetical pKa = 5.5), its solubility increases significantly at pH values above its pKa. In acidic buffers (pH < 5.5), FRC will be in its neutral, less soluble form. In neutral or alkaline buffers (pH > 5.5), it will be in its ionized, more soluble form. Therefore, using a buffer with a pH of 7.0 or higher is recommended.

Quantitative Data Summary

The solubility of FRC was tested in several common laboratory buffers. All solutions were prepared from a 10 mM stock in DMSO and diluted to a final concentration where solubility was assessed by visual inspection for precipitation after 1 hour at room temperature.

Buffer (pH)CompositionMaximum FRC Solubility (µM)Observations
PBS (7.4) 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄50Stable for >4 hours
Tris-HCl (7.4) 50 mM Tris, 150 mM NaCl45Slight precipitation observed after 2 hours
HEPES (7.4) 25 mM HEPES, 150 mM NaCl60Most stable; no precipitation after 8 hours
MES (6.0) 50 mM MES, 100 mM NaCl15Precipitates within 30 minutes
Acetate (5.0) 100 mM Sodium Acetate<5Immediate heavy precipitation

Experimental Protocols

Protocol 1: Preparation of a 10 mM FRC Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out 1 mg of FRC powder (hypothetical MW = 400 g/mol ).

  • Calculate Solvent Volume: Calculate the required volume of DMSO. For 1 mg of FRC to make a 10 mM solution:

    • Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)

    • Volume (L) = (0.001 g / 400 g/mol ) / 0.01 mol/L = 0.00025 L = 250 µL

  • Dissolution: Add 250 µL of high-purity, anhydrous DMSO to the vial containing the FRC powder.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate in a water bath for 2 minutes.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Preparation of a 20 µM FRC Working Solution in PBS (pH 7.4)

  • Thaw Stock: Thaw one aliquot of the 10 mM FRC stock solution at room temperature.

  • Prepare Buffer: Have 1 mL of sterile PBS (pH 7.4) ready in a microcentrifuge tube.

  • Dilution: While vortexing the PBS, add 2 µL of the 10 mM FRC stock solution drop-wise into the 1 mL of PBS.

    • Calculation: (10,000 µM * V1) = (20 µM * 1000 µL) => V1 = 2 µL

  • Final Mix: Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Usage: Use the working solution immediately. Do not store aqueous working solutions for extended periods.

Visualizations

G cluster_0 Troubleshooting Workflow for FRC Solubility A FRC Precipitates in Aqueous Buffer B Is final concentration below max solubility? A->B C Is buffer pH > 6.0? B->C  Yes G Lower the final working concentration B->G  No D Try adding a surfactant (e.g., 0.05% Tween-20) C->D  Yes H Switch to a buffer with higher pH (e.g., HEPES 7.4) C->H  No E Use an intermediate solvent dilution step D->E F Solution is Clear E->F G->A H->A

Caption: Troubleshooting workflow for addressing FRC precipitation issues.

G cluster_1 Hypothetical Signaling Pathway Inhibition by FRC Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellGrowth Cell Growth & Proliferation TranscriptionFactor->CellGrowth promotes FRC FRC FRC->KinaseB inhibits

Caption: Hypothetical pathway showing FRC as an inhibitor of Kinase B.

Optimizing "Frubiase" Dosage for Different Athletic Populations: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting experiments aimed at optimizing the dosage of "Frubiase" and its key components for various athletic populations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the standard "this compound Sport" formulation and the "this compound Sport Endurance" variant?

A1: The primary distinction is the inclusion of Palatinose™ (isomaltulose) in the "this compound Sport Endurance" formulation.[1][2][3] This carbohydrate is designed to provide a more sustained energy release by causing a smaller and more stable blood glucose response compared to quickly available carbohydrates like sucrose.[2] Both formulations contain a comprehensive blend of vitamins and minerals to support athletic performance.[4][5]

Q2: The manufacturer recommends a single daily dose. How should we approach dose-response studies for different athletic disciplines?

A2: While the manufacturer suggests a single daily effervescent tablet or a 40g serving of the endurance powder, this serves as a baseline.[1][4][5] For research purposes, a dose-response study should be designed based on the specific demands of the athletic population. For instance, endurance athletes may have higher requirements for certain electrolytes and B vitamins due to prolonged energy expenditure and sweat loss. Conversely, strength/power athletes might have increased needs for minerals involved in muscle contraction and protein synthesis, such as magnesium and zinc. It is advisable to start with the recommended dose as the control and titrate upwards or downwards in different experimental groups.

Q3: What are the primary challenges in designing a clinical trial for a multi-ingredient supplement like "this compound"?

A3: A key challenge is attributing specific effects to individual ingredients. The synergistic or antagonistic interactions between the various vitamins and minerals can make it difficult to isolate the impact of a single component. Additionally, maintaining effective blinding can be challenging due to the distinct taste and effervescence of the supplement.[6][7][8] Ensuring participant adherence to the supplementation protocol and controlling for dietary intake of the same micronutrients from other sources are also significant hurdles.[9]

Q4: How can we effectively create a placebo for "this compound" in a double-blind study?

A4: Creating a convincing placebo for an effervescent tablet with a distinct flavor is a known challenge in dietary intervention trials.[6][7][8][10] The placebo should mimic the sensory characteristics of the active supplement as closely as possible, including color, fizziness, and taste, without containing the active micronutrients. This may involve using inert ingredients and flavorings that match the original product. It is also crucial to assess the effectiveness of the blinding by asking participants at the end of the study which treatment they believe they received.

Q5: What is the recommended washout period between different dosage interventions in a crossover study design?

A5: The washout period should be sufficient to allow for the clearance of the supplemented micronutrients from the body and for physiological markers to return to baseline. The exact duration will depend on the specific nutrient's half-life in the body. For most water-soluble vitamins (B and C), a period of several days to a week may be adequate. For fat-soluble vitamins (A, D, E) and minerals like iron, which are stored in the body, a longer washout period of several weeks may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in performance outcomes between subjects. Individual differences in baseline nutritional status, training level, genetics, or lifestyle factors.Implement stringent inclusion/exclusion criteria for participants. Conduct a baseline assessment of dietary intake and relevant biomarkers. Increase sample size to improve statistical power.
No significant difference observed between the "this compound" group and the placebo group. The tested dosage may be insufficient to elicit a measurable ergogenic effect. The performance tests may not be sensitive enough to detect small changes. The placebo effect may be masking the true effect of the supplement.Conduct a dose-escalation study to identify an effective dose. Utilize highly reliable and valid performance measures.[11][12][13][14] Incorporate a robust blinding protocol and assess its effectiveness post-trial.
Participants report gastrointestinal (GI) distress. High doses of certain minerals, particularly magnesium, can have a laxative effect.[1] The effervescent nature of the supplement may cause bloating in some individuals.Reduce the dosage or administer it in divided doses throughout the day. Advise participants to consume the supplement with a meal to potentially mitigate GI issues.
Difficulty in ensuring participant adherence to the supplementation protocol. Forgetfulness, inconvenience, or unpleasant taste of the supplement.Provide participants with a clear dosing schedule and reminders (e.g., text messages). Offer the supplement in a palatable form if possible. Regularly check in with participants to monitor adherence and address any issues.
Inconsistent results across different studies on similar supplements. Variations in study design, participant characteristics, dosage, duration of supplementation, and performance metrics used.When designing a new study, carefully review existing literature to identify and control for confounding variables. Follow standardized and validated testing protocols.

Data Presentation: Optimized Dosage of Key "this compound" Components

The following tables summarize evidence-based dosage recommendations for key micronutrients found in "this compound" for endurance and strength/power athletes. These are intended as a starting point for experimental design.

Table 1: Recommended Daily Dosage for Endurance Athletes

NutrientRecommended DosageRationale
Magnesium 350-500 mgIncreased losses through sweat and urine; role in energy metabolism and muscle function.
B-Vitamins (complex) RDA is generally sufficient, but athletes may have higher needs.Crucial for energy metabolism; deficiency can impair performance.
Vitamin D 2000-5000 IUSupports muscle function, bone health, and immune function.
Iron 1.3-1.7 times the RDAHigher losses due to foot-strike hemolysis, sweat, and GI bleeding. Essential for oxygen transport.
Zinc 15-30 mgLost through sweat; important for immune function and antioxidant defense.

Table 2: Recommended Daily Dosage for Strength/Power Athletes

NutrientRecommended DosageRationale
Magnesium 350-500 mgEssential for muscle contraction and relaxation, and protein synthesis.
B-Vitamins (complex) RDA is generally sufficient, but athletes may have higher needs.Involved in protein and carbohydrate metabolism.
Vitamin D 2000-5000 IULinked to muscle strength and power.
Iron RDA may be sufficient, but monitor status.Important for overall energy levels, though losses may be less than in endurance athletes.
Zinc 15-30 mgPlays a role in testosterone (B1683101) production and muscle repair.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of "this compound" on Endurance Performance

This protocol outlines a randomized, double-blind, placebo-controlled trial to assess the impact of "this compound" on key endurance performance metrics.

1. Participant Recruitment:

  • Inclusion Criteria: Trained endurance athletes (e.g., runners, cyclists) aged 18-40, with a stable training regimen for at least 6 months, and a VO2 max within a specified range (e.g., 50-65 ml/kg/min).

  • Exclusion Criteria: Use of other nutritional supplements containing the same ingredients as "this compound" within the last 3 months, history of cardiovascular or metabolic diseases, smokers, and individuals with known allergies to any of the supplement's components.

2. Study Design:

  • A crossover or parallel-group design can be used.

  • Intervention: Daily supplementation with the recommended dose of "this compound Sport Endurance" for a predefined period (e.g., 4-8 weeks).

  • Control: Daily supplementation with a taste- and appearance-matched placebo.

  • Washout Period (for crossover design): 4 weeks to ensure clearance of the active ingredients.

3. Performance Testing (to be conducted at baseline and post-intervention):

  • Primary Outcome: Time to exhaustion (TTE) at a fixed percentage of VO2 max (e.g., 85%) on a cycle ergometer or treadmill.[11]

  • Secondary Outcomes:

    • VO2 max test to determine maximal oxygen uptake.[15][16][17]

    • Time trial performance over a set distance (e.g., 10 km run or 20 km cycle).

    • Blood lactate (B86563) concentration at various stages of exercise and post-exercise.

    • Rating of Perceived Exertion (RPE) at regular intervals during the TTE test.[11]

4. Biochemical and Dietary Monitoring:

  • Blood samples to be taken at baseline and post-intervention to assess levels of key vitamins and minerals.

  • Participants to complete 3-day food diaries at the beginning and end of each intervention period to monitor dietary intake.

Protocol 2: Assessing the Impact of "this compound" on Strength and Power

This protocol details a randomized, double-blind, placebo-controlled trial to investigate the effects of "this compound" on measures of muscular strength and power.

1. Participant Recruitment:

  • Inclusion Criteria: Resistance-trained individuals aged 18-35, with at least 2 years of consistent resistance training experience, and free from musculoskeletal injuries.

  • Exclusion Criteria: Use of anabolic steroids or other performance-enhancing drugs, consumption of supplements with similar ingredients to "this compound" in the past 3 months.

2. Study Design:

  • A parallel-group design is recommended.

  • Intervention: Daily supplementation with the recommended dose of "this compound Sport" for a period of 8-12 weeks, in conjunction with a standardized resistance training program.

  • Control: Daily supplementation with a placebo, following the same training program.

3. Performance Testing (to be conducted at baseline and post-intervention):

  • Primary Outcome: One-repetition maximum (1RM) on key lifts such as the squat and bench press.[18][19][20][21]

  • Secondary Outcomes:

    • Maximal isometric force production using a dynamometer or force plate.[19][22][23]

    • Repetitions to failure at a set percentage of 1RM (e.g., 70%).

    • Vertical jump height as a measure of lower body power.

    • Body composition analysis (e.g., DEXA scan) to assess changes in lean body mass.[12]

4. Biochemical and Dietary Monitoring:

  • Blood samples at baseline and post-intervention to measure relevant hormone levels (e.g., testosterone) and micronutrient status.

  • Standardized dietary plans to ensure consistent protein and calorie intake across all participants.

Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways influenced by the components of "this compound," providing a molecular basis for its potential ergogenic effects.

mTOR_Pathway Strength_Training Strength Training Growth_Factors Growth Factors (e.g., IGF-1) Strength_Training->Growth_Factors stimulates PI3K PI3K Growth_Factors->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein_Synthesis Muscle Protein Synthesis mTORC1->Protein_Synthesis promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy leads to Magnesium Magnesium Magnesium->mTORC1 required for activation Zinc Zinc Zinc->mTORC1 may contribute to activation

Caption: The mTOR signaling pathway, crucial for muscle protein synthesis and hypertrophy.

AMPK_Pathway Endurance_Exercise Endurance Exercise Energy_Depletion Increased AMP/ATP Ratio Endurance_Exercise->Energy_Depletion AMPK AMPK Energy_Depletion->AMPK activates Energy_Production Energy Production (e.g., Fatty Acid Oxidation, Glucose Uptake) AMPK->Energy_Production stimulates Energy_Consumption Energy Consumption (e.g., Protein Synthesis) AMPK->Energy_Consumption inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis promotes B_Vitamins B-Vitamins B_Vitamins->Energy_Production cofactors for Magnesium Magnesium Magnesium->Energy_Production cofactor for ATP utilization

Caption: The AMPK signaling pathway, a key regulator of cellular energy homeostasis during exercise.

Erythropoiesis_Pathway EPO Erythropoietin (EPO) EPO_Receptor EPO Receptor EPO->EPO_Receptor binds to JAK2 JAK2 EPO_Receptor->JAK2 activates STAT5 STAT5 JAK2->STAT5 phosphorylates Proliferation Proliferation & Differentiation STAT5->Proliferation promotes Erythroid_Progenitors Erythroid Progenitor Cells Erythroid_Progenitors->Proliferation Red_Blood_Cells Red Blood Cells Proliferation->Red_Blood_Cells leads to Iron Iron Iron->Red_Blood_Cells required for Hemoglobin Synthesis B_Vitamins B-Vitamins (B12, Folate) B_Vitamins->Proliferation required for DNA Synthesis

Caption: The Erythropoiesis signaling pathway, essential for red blood cell production.

References

Technical Support Center: Frubiase Stability Testing for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting long-term stability studies for "Frubiase," a hypothetical vitamin-based pharmaceutical product. The information herein is based on the International Council for Harmonisation (ICH) guidelines, which represent the global standard for pharmaceutical stability testing.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the objectives of a long-term stability study for this compound?

The primary goal of a long-term stability study is to establish a shelf life for this compound and recommend appropriate storage conditions.[2][3] This is achieved by providing evidence on how the quality of the drug substance and product varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][4] These studies are critical for ensuring the safety, efficacy, and quality of the product throughout its lifecycle.[1]

Q2: What are the standard ICH conditions for long-term stability testing?

The ICH guidelines specify several storage conditions for long-term stability studies, which are designed to simulate different climatic zones.[2][3] The most common long-term storage condition is 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%.[1][3][6] An alternative for drugs intended for hotter and more humid climates is 30°C ± 2°C / 65% RH ± 5% RH.[1][3]

Q3: How long should a long-term stability study for this compound be conducted?

For a new drug product, a long-term stability study should typically run for a minimum of 12 months.[6] Testing frequency is recommended every 3 months during the first year, every 6 months during the second year, and annually thereafter.[1][3]

Q4: What parameters should be monitored during the stability study?

A comprehensive stability study for this compound, a vitamin-based product, should monitor its physical, chemical, biological, and microbiological attributes.[1] Key parameters include:

  • Assay of Active Pharmaceutical Ingredient (API): Quantification of the vitamin content.

  • Degradation Products: Identification and quantification of any impurities or degradation products.

  • Physical Appearance: Changes in color, odor, or clarity.

  • Dissolution: For solid dosage forms, the rate at which the active ingredient dissolves.

  • Moisture Content: To assess the impact of humidity on the product.

  • Microbial Limits: To ensure the product remains free from harmful microorganisms.

Q5: What are accelerated stability studies, and how do they relate to long-term studies?

Accelerated stability studies are performed under more stressful conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration, typically 6 months.[1][3] These studies are designed to increase the rate of chemical degradation and physical changes. The data from accelerated studies can be used to predict the long-term stability profile and to support the proposed shelf life during the initial regulatory submission.[7][8] However, data from long-term studies are ultimately required to confirm the shelf life.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Out-of-Specification (OOS) result for API assay 1. Analytical method error. 2. Sample handling or storage error. 3. Actual product degradation.1. Verify the validity of the analytical method, including system suitability and calibration. 2. Review sample handling procedures and storage conditions of the stability samples. 3. If no analytical or handling errors are found, investigate the degradation pathway. This may involve stress testing under more extreme conditions to identify potential degradation products.
Unexpected degradation product detected 1. Interaction with excipients. 2. Interaction with the container closure system. 3. Exposure to light or oxygen.1. Conduct compatibility studies between the API and excipients. 2. Evaluate the suitability of the packaging material. 3. Perform photostability testing as per ICH Q1B guidelines. Consider the use of light-protective packaging or an inert gas overlay.[5]
Change in physical appearance (e.g., color change) 1. Oxidation of the API or excipients. 2. Moisture absorption. 3. pH shift in liquid formulations.1. Investigate the use of antioxidants. 2. Assess the packaging's moisture barrier properties and consider the use of desiccants. 3. Monitor the pH of the formulation throughout the stability study and consider adjusting the buffer system.
Failure to meet dissolution specifications 1. Changes in the physical properties of the API (e.g., crystal form). 2. Cross-linking of excipients (e.g., gelatin capsules). 3. Formation of an insoluble film on the dosage form.1. Perform solid-state characterization of the API from the stability samples. 2. Investigate the use of alternative excipients. 3. Analyze the surface of the dosage form using techniques like scanning electron microscopy (SEM).

Data Presentation

Table 1: Long-Term Stability Data for this compound (25°C/60%RH)

Time Point (Months)Assay (% of Initial)Total Degradation Products (%)AppearanceDissolution (% in 30 min)
0100.2< 0.1Clear, colorless solution98
399.80.15Clear, colorless solution97
699.50.25Clear, colorless solution96
999.10.35Clear, colorless solution95
1298.70.45Clear, colorless solution94

Table 2: Accelerated Stability Data for this compound (40°C/75%RH)

Time Point (Months)Assay (% of Initial)Total Degradation Products (%)AppearanceDissolution (% in 30 min)
0100.2< 0.1Clear, colorless solution98
198.50.5Clear, colorless solution92
397.21.1Faintly yellow solution88
695.12.3Yellow solution82

Experimental Protocols

Protocol 1: Long-Term Stability Study Setup
  • Batch Selection: At least three primary batches of the this compound drug product should be used for the stability study.[1] These batches should be manufactured using a process that is representative of the final commercial process.[1]

  • Container Closure System: The product should be stored in the proposed commercial packaging.

  • Storage Conditions: Place the samples in a calibrated stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.

  • Sampling Time Points: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Testing: At each time point, perform a full analysis of the stability-indicating parameters as outlined in the stability protocol.

Protocol 2: Analytical Method for this compound (Vitamin C) Quantification by HPLC

This protocol provides a general method for the quantification of Vitamin C (Ascorbic Acid), a common component in vitamin supplements.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: 0.03 M sodium acetate/acetic acid buffer with 5% methanol, pH adjusted to 4.5.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Standard Preparation: Prepare a stock solution of Ascorbic Acid reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the this compound drug product with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of Ascorbic Acid in the samples by comparing the peak area to the calibration curve.

Visualizations

Experimental_Workflow This compound Long-Term Stability Study Workflow cluster_0 Preparation cluster_1 Storage cluster_2 Testing at Time Points (0, 3, 6, 9, 12... months) cluster_3 Data Analysis & Reporting Batch1 Batch 1 Chamber Stability Chamber (25°C / 60% RH) Batch1->Chamber Batch2 Batch 2 Batch2->Chamber Batch3 Batch 3 Batch3->Chamber Assay API Assay (HPLC) Chamber->Assay Pull Samples Degradation Degradation Products Physical Physical Appearance Dissolution Dissolution Testing Analysis Data Analysis Assay->Analysis Degradation->Analysis Physical->Analysis Dissolution->Analysis Report Stability Report & Shelf Life Determination Analysis->Report

Caption: Workflow for a long-term stability study of this compound.

Hypothetical_Degradation_Pathway Hypothetical this compound (Vitamin C) Degradation Pathway This compound This compound (Ascorbic Acid) Dehydroascorbic_Acid Dehydroascorbic Acid This compound->Dehydroascorbic_Acid Oxidation Diketogulonic_Acid 2,3-Diketogulonic Acid Dehydroascorbic_Acid->Diketogulonic_Acid Hydrolysis Oxalic_Acid Oxalic Acid Diketogulonic_Acid->Oxalic_Acid Further Degradation Threonic_Acid L-Threonic Acid Diketogulonic_Acid->Threonic_Acid Further Degradation

Caption: A potential degradation pathway for Vitamin C.[10]

References

Improving adherence to "Frubiase" protocols in human studies

Author: BenchChem Technical Support Team. Date: December 2025

Frubiase Protocol Adherence Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve participant adherence to "this compound" protocols in human studies. Below are troubleshooting guides, frequently asked questions (FAQs), data summaries, and detailed protocols to proactively address common challenges and ensure data integrity.

Troubleshooting Guide & FAQs

This section addresses specific issues that research staff and participants may encounter during a clinical trial.

Question: A participant reports forgetting to take their scheduled dose of this compound. What is the standard procedure?

Answer:

  • Do Not Panic: Reassure the participant that a single missed dose is not unusual.

  • Document Immediately: Record the date and time of the missed dose in the participant's Case Report Form (CRF).

  • Consult the Protocol: Refer to the study-specific protocol for guidance on missed doses. The protocol will specify whether the participant should:

    • Take the dose as soon as they remember.

    • Skip the missed dose entirely and wait for the next scheduled dose.

    • Take a make-up dose under specific conditions.

  • Reinforce Education: Gently remind the participant about the importance of the dosing schedule and discuss their current reminder strategies.[1]

  • Explore Barriers: Ask if a specific issue led to the missed dose (e.g., complex schedule, travel) and explore solutions like digital reminders or pill organizers.[2]

Question: A participant is experiencing a mild, expected side effect and is considering stopping the medication. What steps should be taken?

Answer:

  • Acknowledge and Validate: Listen to the participant's concerns and acknowledge their experience.

  • Assess Severity: Determine if the side effect aligns with the expected safety profile outlined in the Investigator's Brochure and informed consent documents. If the event is unexpected or severe, follow the protocol for Adverse Event (AE) or Serious Adverse Event (SAE) reporting immediately.

  • Educate and Reassure: Explain that mild side effects are often anticipated and may subside over time. Provide approved materials for managing the specific side effect (e.g., taking the medication with food).

  • Reinforce Study Importance: Remind the participant of their vital contribution to the research and the importance of adhering to the protocol to ensure the study's results are valid.[3]

  • Schedule a Follow-up: Plan a brief check-in call to monitor their status. This demonstrates care and provides an opportunity for ongoing support.

Question: How can we improve adherence for a protocol that requires multiple doses per day at specific times?

Answer: Complex medication regimens are a known barrier to adherence.[2][[“]] Proactive strategies are crucial:

  • Simplify the Regimen: If possible within the protocol's constraints, align dosing times with the participant's daily routines (e.g., meals, bedtime).[1]

  • Provide Tools: Offer participants tools such as pill organizers with clearly labeled compartments for each day and time.

  • Leverage Technology: Use digital reminder apps, automated SMS messages, or calendar invites to prompt participants for each dose.[2][5]

  • Engage Support Systems: With the participant's consent, involve a family member or caregiver to assist with reminders.[6]

  • Clear Communication: Use visual aids and timelines during the onboarding process to clearly explain the dosing schedule.[2]

Question: What should we do if we suspect a participant is not being truthful about their adherence (e.g., "white-coat adherence")?

Answer: This is a delicate situation that requires a non-confrontational approach.

  • Review Objective Data: Cross-reference the participant's self-report with objective measures if available, such as pill counts, electronic monitoring data, or biomarker levels in blood/urine.[7][8] Discrepancies can highlight the need for a supportive conversation.

  • Use Motivational Interviewing: Engage in a collaborative conversation focused on understanding the participant's perspective. Ask open-ended questions like, "How has it been to fit the study medication into your daily routine?" or "Some people find it challenging to take every dose perfectly. Have you experienced any of those challenges?"

  • Emphasize Data Integrity: Explain that accurate reporting is crucial for the study's success and for understanding the drug's true effects, without blaming the participant.[3]

  • Reiterate "No-Blame" Policy: Reassure them that they will not be penalized or judged for reporting non-adherence and that the information is used to better understand the treatment experience.

Data on Protocol Adherence

Quantitative data helps in understanding the effectiveness of different adherence strategies. The tables below summarize typical adherence rates based on measurement methods and intervention strategies.

Table 1: Adherence Rates by Measurement Method This table illustrates how reported adherence can vary significantly based on the tracking method used.

Measurement MethodTypical Reported Adherence RateStrengthsLimitations
Pill Count 85-95%Simple, low cost.[9]Can be unreliable; subject to "pill dumping" before visits.[7][8]
Self-Report / Diary 80-98%Provides participant perspective.Prone to recall bias and social desirability bias.[8]
Electronic Monitoring 60-85%Objective time-stamp data; identifies patterns.Higher cost; technology can be a barrier for some users.
Biochemical Assays 55-80%Confirms ingestion.Invasive; costly; subject to "white-coat adherence".[8]

Table 2: Impact of Interventions on Adherence Rates This table summarizes the potential improvement in adherence when specific support strategies are implemented compared to a control group with no intervention.

Intervention StrategyBaseline Adherence RateAdherence Rate with InterventionPercentage Point Improvement
Standard Care (No specific intervention) 72%N/AN/A
Participant Education & Onboarding 72%79%+7%
Daily SMS/App Reminders 72%85%+13%
Electronic Monitoring with Feedback 72%88%+16%
Multi-Component (Education + Reminders + Feedback) 72%92%+20%

Detailed Experimental Protocols

Protocol ID: FRB-ADH-001 Title: Protocol for Monitoring and Enhancing Participant Adherence to this compound Administration

1. Objective: To systematically monitor and enhance participant adherence to the prescribed this compound regimen to ensure the integrity of study data and participant safety.

2. Personnel:

  • Principal Investigator (PI)

  • Clinical Research Coordinator (CRC)

  • Research Nurse

3. Methodology:

  • 3.1. Participant Onboarding and Education:

    • During the informed consent and screening visit, the CRC will walk the participant through the dosing schedule using a visual timeline.

    • The participant will be provided with a Welcome Kit containing the protocol summary, a pill organizer, and contact information for the research team.[2]

    • The CRC will conduct a "teach-back" session to confirm the participant's understanding of the dosing regimen.

  • 3.2. Adherence Monitoring: A multi-faceted approach will be used.

    • Pill Count: At each study visit, participants must return the medication bottle. The CRC will count the remaining pills and record the number in the CRF.[7]

    • Electronic Monitoring: The this compound will be dispensed in a smart bottle that records the date and time of each opening. This data will be downloaded by the CRC at each visit.

    • Self-Report Diary: Participants will maintain a simple daily diary to record the time they took their medication and any symptoms experienced.

  • 3.3. Adherence Review and Intervention:

    • At each visit, the CRC will review data from all three monitoring methods.

    • If adherence falls below 80% for any two-week period, an intervention is triggered.

    • The CRC will conduct a structured, non-judgmental interview to identify barriers to adherence.[6]

    • Based on the identified barriers, a personalized adherence plan will be developed. This may include implementing SMS reminders, involving a family member, or adjusting reminder schedules.

  • 3.4. Documentation:

    • All adherence data, discussions, and intervention plans will be meticulously documented in the participant's source documents and the electronic CRF.

    • Protocol deviations related to non-adherence will be recorded and reported to the PI and sponsor according to the study plan.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Adherence

G cluster_0 Screening & Enrollment cluster_1 Treatment & Monitoring cluster_2 Study Completion s1 Participant Screening s2 Informed Consent s1->s2 s3 Baseline Assessment s2->s3 s4 Randomization s3->s4 t1 Dispense this compound (Smart Bottle) s4->t1 t2 Adherence Education & 'Teach-Back' t1->t2 t3 Ongoing Dosing (Participant at Home) t2->t3 t4 Follow-up Visit t3->t4 Scheduled Interval t5 Review Adherence Data (Pill Count, e-Monitoring, Diary) t4->t5 t6 Adherence >80%? t5->t6 t7 Continue Protocol t6->t7 Yes t8 Trigger Adherence Intervention Plan t6->t8 No t7->t3 c1 Final Visit t7->c1 t8->t3 c2 Final Drug Reconciliation c1->c2 c3 Data Lock c2->c3

Caption: Participant workflow from initial screening to study completion, highlighting key adherence checkpoints.

Diagram 2: Troubleshooting Logic for Participant Non-Adherence

G cluster_reasons Identified Reasons cluster_actions Intervention Actions start Participant Reports Non-Adherence Event doc 1. Document Event in CRF start->doc assess 2. Assess Reason for Non-Adherence doc->assess r1 Forgetfulness assess->r1 r2 Side Effects assess->r2 r3 Schedule Complexity assess->r3 r4 Other (e.g., Travel, Misunderstanding) assess->r4 a1 Implement Digital Reminders (SMS/App) r1->a1 a2 Review Side Effect Management Guide (Notify PI if severe) r2->a2 a3 Provide Pill Organizer & Simplify Schedule r3->a3 a4 Provide Protocol Refresher & Problem-Solve r4->a4 followup 3. Schedule Follow-up Call (2-3 days) a1->followup a2->followup a3->followup a4->followup end Monitor at Next Visit followup->end

Caption: A decision tree for research staff to follow when addressing instances of participant non-adherence.

Diagram 3: Hypothetical Signaling Pathway for "this compound"

G cluster_0 Extracellular cluster_1 Intracellular Cascade cluster_2 Nuclear Transcription This compound This compound receptor Receptor Alpha This compound->receptor Binds p1 Kinase A receptor->p1 Activates p2 Kinase B p1->p2 p3 Phosphatase-1 p2->p3 Inhibits tf Transcription Factor-X (Inactive) p2->tf Phosphorylates tf_a Transcription Factor-X (Active) tf->tf_a gene Target Gene tf_a->gene protein Therapeutic Protein (Increased Expression) gene->protein

Caption: Hypothetical signaling pathway showing how this compound may increase the expression of a therapeutic protein.

References

Technical Support Center: Refining Measurement Techniques for "Frubiase" Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the efficacy of "Frubiase" dietary supplements. The content is designed to address specific issues that may be encountered during experimental procedures.

I. Efficacy Measurement for Sports Performance ("this compound Sport" Range)

The "this compound Sport" product line is formulated with vitamins, minerals, and carbohydrates to support athletic performance and recovery.[1][2][3][4] Efficacy testing for these products typically involves the assessment of physical performance and relevant biological markers.

Troubleshooting Guide: Performance and Biomarker Assays

Question: We are observing high variability in our endurance performance measurements (e.g., time to exhaustion, time trial performance). What could be the cause?

Answer: High variability in endurance performance testing can stem from several factors. Ensure that the following are tightly controlled:

  • Subject Familiarization: Have all participants undergone sufficient familiarization trials with the testing protocol to minimize learning effects?

  • Pre-Test Diet and Hydration: Standardize the diet and fluid intake of participants for at least 24-48 hours prior to each trial. Variations in carbohydrate loading and hydration status can significantly impact endurance.

  • Environmental Conditions: Maintain consistent temperature, humidity, and altitude across all testing sessions.

  • Time of Day: Circadian rhythms can influence performance. Conduct all trials at the same time of day for each participant.

  • Verbal Encouragement: The level and nature of verbal encouragement provided during testing should be standardized to avoid influencing participant effort.

Question: Our creatine (B1669601) kinase (CK) levels, a marker of muscle damage, are not showing a consistent response to our exercise protocol. Why might this be?

Answer: Creatine kinase levels can be influenced by several factors beyond the immediate exercise bout:[1]

  • Sampling Time: CK levels typically peak 24-48 hours post-exercise. Ensure your blood sampling time is consistent and captures the peak response.[1]

  • Individual Variability: There is significant inter-individual variability in the CK response to exercise. Consider analyzing data on a per-subject basis in addition to group averages.

  • Prior Activity: Untrained individuals or those unaccustomed to the specific exercise protocol may show a more pronounced CK response. Ensure all participants have a similar training status.

  • Nutritional Status: Certain nutrients can influence the inflammatory response and subsequent muscle damage. Standardize the participants' diet around the testing period.

Question: We are using high-performance liquid chromatography (HPLC) to measure vitamin levels in plasma, but are experiencing inconsistent retention times. What are the common causes?

Answer: Inconsistent retention times in HPLC are a frequent issue. Consider the following troubleshooting steps:

  • Mobile Phase Composition: Ensure the mobile phase is accurately prepared and well-mixed. If using a gradient, check that the pump is functioning correctly.[5][6]

  • Column Temperature: Fluctuations in column temperature can cause retention time drift. Use a column oven to maintain a stable temperature.[6]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each run.[6][7]

  • Leaks: Check for any leaks in the system, particularly between the pump and the column, as this can affect flow rate and pressure.[5]

Experimental Protocols

Protocol 1: Assessing Endurance Performance

This protocol outlines a basic approach to measuring time to exhaustion on a cycle ergometer.

StepProcedure
1 Participant Screening & Familiarization: Screen participants for contraindications to exercise. Familiarize them with the cycle ergometer and testing protocol over at least two separate sessions.
2 Pre-Test Standardization: Participants consume a standardized diet and fluid intake for 24 hours prior to the test. They should avoid strenuous exercise for 48 hours beforehand.
3 Warm-up: Participants perform a 10-minute warm-up at a low intensity (e.g., 50 Watts).
4 Main Protocol: The workload is increased to a predetermined intensity (e.g., 70% of VO2 max). Participants cycle until volitional exhaustion.
5 Data Collection: Record the total time the participant is able to maintain the workload.
Frequently Asked Questions (FAQs)
  • Q1: What are the key biomarkers for assessing muscle recovery?

    • A1: Key biomarkers for muscle recovery include creatine kinase (CK) and lactate (B86563) dehydrogenase (LDH) as indicators of muscle damage, and high-sensitivity C-reactive protein (hs-CRP) as a marker of inflammation.[8] Blood urea (B33335) nitrogen (BUN) can provide insights into protein metabolism and recovery.[9]

  • Q2: How can we measure muscle glycogen (B147801) stores non-invasively?

    • A2: While muscle biopsy is the gold standard for measuring glycogen, non-invasive methods like 13C magnetic resonance spectroscopy (MRS) are available.[10][11] High-frequency ultrasound is also being explored as a potential method to track changes in muscle glycogen.[10][11]

  • Q3: What is the recommended washout period between supplement and placebo trials in a crossover design?

    • A3: The washout period should be sufficient for the physiological effects of the supplement to dissipate. For most vitamins and minerals, a period of 1-2 weeks is generally adequate. However, this should be determined based on the specific ingredients and their known biological half-lives.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_intervention Intervention Phase (Crossover Design) cluster_assessment Assessment Phase subject_recruitment Subject Recruitment familiarization Familiarization Trials subject_recruitment->familiarization baseline_testing Baseline Testing familiarization->baseline_testing group_a Group A: this compound baseline_testing->group_a group_b Group B: Placebo baseline_testing->group_b performance_tests Performance Tests group_a->performance_tests biomarker_analysis Biomarker Analysis group_a->biomarker_analysis group_b->performance_tests group_b->biomarker_analysis washout Washout Period crossover_a Group A: Placebo washout->crossover_a crossover_b Group B: this compound washout->crossover_b crossover_a->performance_tests Repeat crossover_a->biomarker_analysis Repeat crossover_b->performance_tests Repeat crossover_b->biomarker_analysis Repeat performance_tests->washout data_analysis Data Analysis & Interpretation performance_tests->data_analysis biomarker_analysis->washout biomarker_analysis->data_analysis

Crossover Experimental Workflow for Efficacy Testing.

II. Efficacy Measurement for Bone Health ("this compound Calcium")

"this compound Calcium" is intended to support bone health by providing a source of calcium.[12] The primary method for assessing its efficacy is through the measurement of bone mineral density (BMD).

Troubleshooting Guide: Bone Mineral Density Measurement

Question: We are performing serial DXA scans to monitor changes in BMD, but the results are inconsistent. What are the potential sources of error?

Answer: Inconsistent DXA results can compromise the validity of your study. Pay close attention to the following:

  • Patient Positioning: Ensure consistent positioning of the patient on the scanner for all measurements. Even slight variations in rotation of the hip, for example, can alter BMD readings.[13][14]

  • Technologist Variability: If possible, have the same technologist perform all scans for a given participant to minimize inter-operator variability.

  • Machine Calibration: Use the same DXA machine for all measurements for a particular subject, as there can be significant differences between devices.[4][13] Regular calibration and quality control checks are essential.

  • Artifacts: Be aware of potential artifacts that can falsely elevate BMD readings, such as aortic calcification, osteophytes, or metallic objects.[2][12]

Question: How should we interpret T-scores and Z-scores in our research population?

Answer: The interpretation of T-scores and Z-scores depends on the demographic of your study population:

  • T-score: Compares the patient's BMD to that of a healthy young adult of the same sex. It is primarily used for diagnosing osteoporosis in postmenopausal women and men over 50.

  • Z-score: Compares the patient's BMD to that of an age- and sex-matched reference population. It is preferred for premenopausal women, men under 50, and children. A Z-score below -2.0 is considered below the expected range for age.

Question: We are conducting a study on calcium absorption. What are the limitations of using serum calcium levels as a primary endpoint?

Answer: Serum calcium levels are tightly regulated by homeostatic mechanisms and are therefore not a reliable indicator of dietary calcium intake or absorption.[15] The body will draw calcium from the bones to maintain normal blood levels, so serum calcium can be normal even in cases of dietary deficiency. More robust methods for assessing calcium absorption include metabolic balance studies or the use of stable isotopes.[16][17]

Experimental Protocols

Protocol 2: Measurement of Bone Mineral Density using DXA

StepProcedure
1 Machine Calibration: Perform daily quality control scans using a spine phantom to ensure the machine is calibrated.
2 Patient Preparation: Remove all metal objects from the patient's clothing. Ensure the patient is wearing light clothing without zippers or buttons.
3 Positioning: Position the patient on the scanner table according to the manufacturer's guidelines for the specific site being scanned (e.g., lumbar spine, proximal femur).
4 Scan Acquisition: Acquire the scan, ensuring the patient remains still throughout the procedure.
5 Scan Analysis: Analyze the scan using the manufacturer's software, correctly placing the regions of interest (ROI). Exclude any vertebrae with fractures or significant degenerative changes from the analysis.[12]
Frequently Asked Questions (FAQs)
  • Q1: What is the "least significant change" (LSC) and why is it important for our study?

    • A1: The LSC is the smallest change in BMD that can be considered a true physiological change rather than measurement error. It is crucial to calculate the LSC for your specific DXA machine and technologist to accurately interpret serial BMD measurements.

  • Q2: Can we compare BMD results obtained from different DXA manufacturers?

    • A2: It is not recommended to directly compare absolute BMD values from different manufacturers without cross-calibration.[13] If participants must be scanned on different machines, focus on the percentage change from baseline for each individual.

  • Q3: What factors can influence calcium bioavailability from a supplement?

    • A3: Calcium bioavailability can be affected by the presence of inhibitors in the diet, such as phytates and oxalates, which are found in plant-based foods.[18] Vitamin D status is also critical, as it is required for the active transport of calcium in the gut.[19]

Visualizations

calcium_homeostasis This compound This compound Calcium (Oral Intake) intestine Intestine This compound->intestine Ingestion blood_ca Blood Calcium intestine->blood_ca Absorption (Vitamin D dependent) bone Bone blood_ca->bone Bone Formation kidney Kidney blood_ca->kidney Filtration pth_gland Parathyroid Gland blood_ca->pth_gland Negative Feedback bone->blood_ca Bone Resorption kidney->blood_ca Reabsorption pth_gland->bone Stimulates Resorption pth_gland->kidney Increases Reabsorption

Simplified Diagram of Calcium Homeostasis.

troubleshooting_flowchart start Inconsistent DXA Results q1 Is patient positioning consistent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the same DXA machine used for all scans? a1_yes->q2 sol1 Re-train technologists on standardized positioning protocols. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are there artifacts in the scan region? a2_yes->q3 sol2 Use the same machine. If not possible, analyze percent change from baseline. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Review data for other confounding factors (e.g., medication, disease state). a3_yes->end sol3 Exclude affected regions (e.g., vertebrae) from analysis. a3_no->sol3

Troubleshooting Flowchart for Inconsistent DXA Results.

References

Technical Support Center: Investigating Fictional Research Compound FBX

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals investigating the physiological effects of the Fictional Research Compound FBX, a high-dose formulation of minerals and vitamins (including magnesium, calcium, and B-vitamins) aimed at modulating muscle cell function and recovery.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting FBX for in vitro experiments?

A1: For in vitro experiments, it is recommended to reconstitute FBX in sterile, deionized water to create a stock solution. Further dilutions to working concentrations should be made in a serum-free cell culture medium to avoid precipitation with components in fetal bovine serum (FBS).

Q2: Is the FBX compound light-sensitive or temperature-sensitive?

A2: The vitamin components in FBX, particularly riboflavin (B1680620) (Vitamin B2) and pyridoxine (B80251) (Vitamin B6), can be light-sensitive. It is advisable to prepare solutions in amber tubes and store them protected from light. Stock solutions should be stored at 4°C for short-term use (up to one week) or aliquoted and frozen at -20°C for long-term storage.

Q3: Can FBX be administered orally to animal models?

A3: Yes, FBX is designed for oral administration in preclinical animal models. It can be dissolved in the drinking water or administered via oral gavage. Ensure the solution is well-mixed before each administration to guarantee a homogenous suspension of all components.

Troubleshooting Guide: Unexpected In Vitro Cytotoxicity

Q: We are observing a significant decrease in cell viability in our C2C12 myoblast cultures when treated with FBX at concentrations that should be physiologically relevant. What could be the cause?

A: Unexpected cytotoxicity in vitro, even with compounds generally considered safe, can arise from several factors related to the high concentration of solutes. The primary suspect is a hyperosmotic shock to the cells due to the high mineral salt content in FBX.

Potential Causes and Troubleshooting Steps:

  • Hyperosmotic Stress: The high concentration of mineral salts in FBX can create a hypertonic environment, leading to osmotic shock, cell shrinkage, and apoptosis.

    • Recommendation: Measure the osmolality of your final culture medium containing FBX using an osmometer. Compare it to the osmolality of the control medium. If it is significantly higher (>340 mOsm/kg), consider reducing the concentration or incrementally adapting the cells to higher concentrations over 24-48 hours.

  • Salt Precipitation: High concentrations of calcium and magnesium salts can sometimes precipitate in the culture medium, especially in the presence of phosphates and proteins, leading to cell stress.

    • Recommendation: Visually inspect the culture medium for any precipitate after adding FBX. Centrifuge a sample of the medium and check for a pellet. If precipitation is suspected, prepare the final dilution in a basal medium without serum or phosphate (B84403) before adding it to the cells.

  • Contaminants in the Compound: While unlikely in a research-grade compound, contamination should not be entirely ruled out.

    • Recommendation: Test a new batch or lot of the compound if available. Ensure all solutions are prepared under sterile conditions.

Example Data: Unexpected Cytotoxicity in C2C12 Myoblasts

The following table summarizes hypothetical data from an MTT assay showing the unexpected decrease in cell viability 24 hours after treatment with FBX.

Treatment GroupConcentration (µg/mL)Average Cell Viability (%)Standard Deviation
Vehicle Control01004.5
FBX10098.25.1
FBX50095.64.8
FBX100062.37.2
FBX200035.16.9
Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed C2C12 myoblasts in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of FBX in a serum-free medium. Remove the old medium from the cells and replace it with the FBX-containing medium or vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the viability of the treated cells as a percentage of the vehicle control.

Diagram: Osmotic Stress-Induced Apoptosis Pathway

OsmoticStressPathway FBX High-Dose FBX OsmoticStress Hyperosmotic Stress FBX->OsmoticStress CellShrinkage Cell Shrinkage OsmoticStress->CellShrinkage ROS ROS Production OsmoticStress->ROS p38MAPK p38 MAPK Activation CellShrinkage->p38MAPK ROS->p38MAPK Caspase3 Caspase-3 Activation p38MAPK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway of osmotic stress-induced apoptosis in vitro.

Troubleshooting Guide: Lower Than Expected Bioavailability In Vivo

Q: In our preclinical animal study, serum magnesium and calcium levels are not increasing as expected following oral gavage with FBX. What could be limiting its bioavailability?

A: Lower than expected bioavailability of orally administered minerals can be a complex issue involving factors from the formulation itself to the physiological state of the animal model.

Potential Causes and Troubleshooting Steps:

  • Gastrointestinal pH: The solubility of mineral salts, particularly calcium, is pH-dependent. If the stomach pH is not sufficiently acidic, the dissolution of the compound may be incomplete.

    • Recommendation: Ensure the vehicle used for oral gavage is slightly acidic (e.g., pH 5.0-6.0) to aid dissolution. Consider analyzing the stomach contents of a subset of animals post-administration to check for undissolved compound.

  • Chelation with Food Components: If animals have access to food immediately before or after gavage, components in the chow (like phytates and oxalates) can chelate divalent cations like calcium and magnesium, preventing their absorption.

    • Recommendation: Implement a short fasting period (e.g., 2-4 hours) before oral gavage to ensure an empty stomach. Ensure the diet of the animals is standardized and low in known chelating agents.

  • Saturable Transport Mechanisms: The intestinal absorption of minerals like calcium and magnesium is mediated by specific protein channels (e.g., TRPM6/7 for magnesium, TRPV6 for calcium). At high doses, these transport mechanisms can become saturated, limiting further absorption.

    • Recommendation: Conduct a dose-response study to see if bioavailability increases with lower doses. Consider a formulation with absorption enhancers or divide the daily dose into multiple, smaller administrations.

Example Data: Serum Magnesium Levels Post-Gavage

The table below shows hypothetical serum magnesium levels in rats, demonstrating a non-linear and lower-than-expected dose response.

Treatment GroupDose (mg/kg)Peak Serum Mg²⁺ (mmol/L)Time to Peak (hours)
Vehicle Control00.85-
FBX500.952
FBX1001.022
FBX2001.054
FBX4001.064
Experimental Protocol: In Vivo Bioavailability Study
  • Animal Acclimatization: Acclimatize male Wistar rats for one week.

  • Fasting: Fast the rats for 4 hours prior to administration, with water available ad libitum.

  • Administration: Administer FBX dissolved in deionized water via oral gavage at the desired doses. The control group receives only the vehicle.

  • Blood Sampling: Collect blood samples via tail vein at baseline (0 hours) and at 1, 2, 4, 8, and 24 hours post-administration.

  • Serum Separation: Centrifuge the blood samples to separate the serum.

  • Analysis: Analyze the serum for magnesium and calcium concentrations using atomic absorption spectroscopy or a colorimetric assay kit.

  • Data Plotting: Plot the serum concentration versus time to determine the peak concentration (Cmax) and time to peak (Tmax).

Diagram: Experimental Workflow for Bioavailability Study

BioavailabilityWorkflow Start Start: Acclimatize Animals Fasting Fast Animals (4 hours) Start->Fasting Dosing Oral Gavage (FBX or Vehicle) Fasting->Dosing Sampling Serial Blood Sampling (0, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Serum Separation via Centrifugation Sampling->Processing Analysis Analyze Mineral Concentration (AAS or Colorimetric Assay) Processing->Analysis End End: Pharmacokinetic Analysis Analysis->End

Caption: Workflow for an in vivo bioavailability study in a rodent model.

Validation & Comparative

Validating "Frubiase": A Scientific Comparison of its Performance-Enhancing Claims

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical evaluation of the performance-enhancing claims associated with "Frubiase," a commercially available dietary supplement. As no direct clinical trials on the "this compound" formulation were found in the public domain, this analysis is based on the scientific evidence for its individual active ingredients. We will objectively compare the purported benefits of these components with established ergogenic aids, supported by experimental data and detailed methodologies.

Executive Summary

"this compound Sport" is marketed as a supplement that supports muscle function, energy metabolism, and electrolyte balance, and reduces fatigue. Its formulation primarily consists of a blend of minerals (magnesium, calcium, potassium, iron, zinc) and vitamins (B-complex, C, D, E), with some product variations including Palatinose™, a slow-release carbohydrate.

While the individual ingredients in this compound play recognized roles in physiological processes relevant to athletic performance, the lack of direct scientific evidence on the specific "this compound" formulation makes it difficult to validate the synergistic efficacy and performance-enhancing claims of the product as a whole. This guide will, therefore, dissect the available evidence for each key ingredient and contrast it with well-researched, standalone performance enhancers.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the efficacy of this compound's key ingredients and established performance-enhancing alternatives.

Table 1: Comparison of Ingredients and Alternatives on Performance Metrics

Ingredient/AlternativePrimary Claimed BenefitTypical Dosage ProtocolKey Performance OutcomeSupporting Evidence Level
This compound Ingredients
MagnesiumMuscle function, reduced cramps200-400 mg/dayMixed results on strength and endurance; may reduce muscle soreness.[1][2][3][4][5][6][7]Moderate
B-Complex VitaminsEnergy metabolismVaries by specific vitaminEssential for energy production, but supplementation in non-deficient athletes shows little direct performance enhancement.[8]Low for direct ergogenic effect
IronOxygen transport, reduced fatigueVaries based on deficiency; ~100 mg/day for deficient female athletesImproved endurance performance in iron-deficient individuals.[6][9][10][11][12] No benefit in iron-sufficient athletes.[13][14]High (for deficient individuals)
ZincProtein synthesis, immune function30-60 mg/dayLimited evidence for direct performance enhancement.[13][14][15][16][17][18] May support recovery and immune function.[15]Low for direct ergogenic effect
Vitamins C & EAntioxidant, reduced muscle damageVitamin C: 250-1000 mg/day; Vitamin E: 235-400 IU/dayMay reduce markers of muscle damage and oxidative stress.[4][7][19][20][21] Evidence for performance improvement is inconsistent.[21][22]Moderate for recovery, Low for performance
Palatinose™ (Isomaltulose)Sustained energy release75g in 750ml fluid pre-exerciseImproved cycling time trial performance compared to maltodextrin (B1146171) by promoting fat oxidation and a stable blood glucose profile.[1][13][22][23][24]Moderate
Established Alternatives
Creatine (B1669601) MonohydrateIncreased high-intensity exercise capacityLoading: 20g/day for 5-7 days; Maintenance: 3-5g/dayIncreased strength, power output, and lean body mass.[2][25][26][27][28]High
Caffeine (B1668208)Reduced perception of effort, increased endurance3-6 mg/kg body weight 60 mins pre-exerciseImproved endurance, time trial performance, and high-intensity exercise capacity.[29][30][31][32][33][34]High
Beta-Alanine (B559535)Increased muscle carnosine, buffering capacity3.2-6.4g/day (split doses) for 4-12 weeksImproved performance in high-intensity exercise lasting 1-4 minutes.[35][36][37][38][39]High
Sodium BicarbonateIncreased blood buffering capacity0.2-0.4 g/kg body weight 60-120 mins pre-exerciseEnhanced performance in high-intensity, short-duration activities.[8][19][29][40][41]High
Citrulline MalateReduced muscle fatigue, improved recovery6-8g 1 hour pre-exerciseMay reduce muscle soreness and improve performance in some resistance training protocols.[42][43][44][45][46] Evidence is mixed.[42][46]Moderate

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below to allow for critical evaluation and replication.

Protocol 1: Palatinose™ vs. Maltodextrin in Cyclists
  • Objective: To compare the effects of pre-exercise ingestion of Palatinose™ versus maltodextrin on substrate utilization and cycling time trial performance.[1][13][22][23][24]

  • Study Design: Randomized, double-blind, crossover trial.

  • Participants: 20 experienced male cyclists.

  • Intervention: Participants consumed 750 ml of a 10% carbohydrate drink containing either Palatinose™ or an isocaloric amount of maltodextrin 45 minutes before exercise.

  • Exercise Protocol:

    • 90-minute endurance cycling at a moderate intensity (60% VO2 max).

    • Immediately followed by a time trial performance test.

  • Key Outcome Measures:

    • Time to complete the time trial.

    • Power output during the final 5 minutes of the time trial.

    • Blood glucose levels.

    • Fat and carbohydrate oxidation rates (measured via indirect calorimetry).

  • Results: Compared to maltodextrin, Palatinose™ ingestion resulted in a more stable blood glucose profile, higher fat oxidation rates during the endurance phase, and an average one-minute faster time trial completion.[13]

Protocol 2: Beta-Alanine Supplementation and High-Intensity Exercise
  • Objective: To determine the effect of beta-alanine supplementation on muscle carnosine concentrations and high-intensity cycling capacity.

  • Study Design: Placebo-controlled, double-blind study.

  • Participants: Recreationally active individuals.

  • Intervention:

    • Treatment Group: 4-6 grams of beta-alanine per day, in divided doses, for 4 weeks.

    • Control Group: Placebo.

  • Exercise Protocol: High-intensity cycling capacity test (e.g., time to exhaustion at 110% of maximal power output).

  • Key Outcome Measures:

    • Muscle carnosine content (measured via biopsy).

    • Time to exhaustion during the cycling test.

    • Blood lactate (B86563) concentration.

  • Results: Beta-alanine supplementation significantly increased muscle carnosine content and improved high-intensity cycling performance compared to placebo.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Energy_Metabolism_Pathway cluster_this compound This compound Ingredients cluster_Metabolic_Processes Metabolic Processes cluster_Performance_Outcomes Performance Outcomes B_Vitamins B-Vitamins Glycolysis Glycolysis B_Vitamins->Glycolysis Coenzymes Krebs_Cycle Krebs Cycle B_Vitamins->Krebs_Cycle Coenzymes Magnesium Magnesium Magnesium->Glycolysis Cofactor Magnesium->Krebs_Cycle Cofactor Iron Iron ETC Electron Transport Chain Iron->ETC Oxygen Transport Palatinose Palatinose™ Fat_Oxidation Fat Oxidation Palatinose->Fat_Oxidation Promotes ATP_Production ATP Production (Energy) Glycolysis->ATP_Production Krebs_Cycle->ATP_Production ETC->ATP_Production Fat_Oxidation->ATP_Production Reduced_Fatigue Reduced Fatigue ATP_Production->Reduced_Fatigue Sustained_Performance Sustained Performance Reduced_Fatigue->Sustained_Performance

Caption: Role of this compound Ingredients in Energy Metabolism.

Beta_Alanine_Mechanism cluster_Supplementation Supplementation cluster_Muscle_Cell Muscle Cell cluster_Performance_Effect Performance Effect Beta_Alanine Beta-Alanine Carnosine_Synthase Carnosine Synthase Beta_Alanine->Carnosine_Synthase Histidine L-Histidine Histidine->Carnosine_Synthase Carnosine Carnosine Carnosine_Synthase->Carnosine Buffering Increased Buffering Capacity Carnosine->Buffering Buffers H_ions H+ Ions (from high-intensity exercise) H_ions->Buffering pH_Regulation Muscle pH Regulation Buffering->pH_Regulation Delayed_Fatigue Delayed Fatigue pH_Regulation->Delayed_Fatigue

Caption: Mechanism of Action for Beta-Alanine.

Experimental_Workflow_Palatinose Start Recruit Experienced Cyclists Randomization Randomized, Double-Blind Crossover Start->Randomization Intervention Consume Palatinose™ or Maltodextrin Drink Randomization->Intervention Exercise_Phase1 90-min Endurance Cycling (60% VO2 max) Intervention->Exercise_Phase1 Exercise_Phase2 Time Trial Performance Test Exercise_Phase1->Exercise_Phase2 Data_Collection Collect Performance and Metabolic Data Exercise_Phase2->Data_Collection Analysis Analyze and Compare Outcomes Data_Collection->Analysis Conclusion Draw Conclusions on Efficacy Analysis->Conclusion

Caption: Experimental Workflow for Palatinose™ Study.

Conclusion

The performance-enhancing claims of "this compound" are predicated on the established physiological roles of its individual vitamin and mineral components, as well as the inclusion of Palatinose™ in some formulations. These ingredients are crucial for optimal bodily function, and deficiencies can certainly impair athletic performance. However, for well-nourished athletes, the ergogenic benefits of supplementation with many of these micronutrients are not well-supported by robust scientific evidence.

In contrast, alternatives such as creatine monohydrate, caffeine, beta-alanine, and sodium bicarbonate have a substantial body of research demonstrating their efficacy in enhancing specific aspects of athletic performance under controlled experimental conditions.

For researchers, scientists, and drug development professionals, the key takeaway is the critical importance of evaluating products based on direct, formulation-specific clinical evidence rather than extrapolating from the properties of individual ingredients. While "this compound" may serve as a convenient way to address potential micronutrient gaps, its claims as a potent performance enhancer are not currently substantiated by direct scientific studies. Future research should focus on conducting randomized controlled trials on the complete "this compound" formulation to validate its specific performance-enhancing effects.

References

Comparative analysis of "Frubiase" and isotonic sports drinks

Author: BenchChem Technical Support Team. Date: December 2025

Eine vergleichende Analyse von „Frubiase“ und isotonischen Sportgetränken

Leitfaden für Fachleute aus Forschung, Wissenschaft und Arzneimittelentwicklung

Dieser Leitfaden bietet eine objektive, datengestützte vergleichende Analyse von this compound®, einem Nahrungsergänzungsmittel, und herkömmlichen isotonischen Sportgetränken. Der Schwerpunkt liegt auf der Zusammensetzung, den physiologischen Wirkmechanismen und den leistungsbezogenen Aspekten, die für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung relevant sind.

Einleitung

Die Aufrechterhaltung von Flüssigkeits- und Elektrolythaushalt sowie die Energieversorgung sind für die sportliche Leistungsfähigkeit von entscheidender Bedeutung. Isotonische Sportgetränke sind traditionell die erste Wahl zur Rehydrierung und Energieversorgung bei sportlicher Betätigung. This compound® SPORT und this compound® SPORT AUSDAUER positionieren sich als Alternativen, die den Körper mit einer hochdosierten Kombination aus Vitaminen, Mineralstoffen und Spurenelementen versorgen, wobei letzteres zusätzlich ein langsam freisetzendes Kohlenhydrat enthält. Diese Analyse untersucht die wissenschaftlichen Grundlagen beider Produktkategorien.

Vergleichende Analyse der Zusammensetzung

Die folgende Tabelle fasst die quantitative Zusammensetzung von this compound® SPORT, this compound® SPORT AUSDAUER und typischen isotonischen Sportgetränken zusammen.

Tabelle 1: Quantitative Analyse der Inhaltsstoffe

InhaltsstoffThis compound® SPORT (pro Brausetablette)This compound® SPORT AUSDAUER (pro 40 g Portion)Typisches isotonisches Sportgetränk (pro 500 ml)
Kohlenhydrate -27,5 g (davon 27,4 g Palatinose™)20 - 40 g (typischerweise Glukose, Fruktose, Saccharose, Maltodextrin)
Natrium 0 mg0 mg200 - 500 mg
Kalium 500 mg500 mg60 - 150 mg
Calcium 500 mg500 mg0 - 50 mg
Magnesium 350 mg350 mg0 - 25 mg
Vitamin C 180 mg180 mgVariabel, oft zugesetzt
Vitamin E 30 mg (α-TE)30 mg (α-TE)Variabel, oft zugesetzt
B-Vitamine Umfassender Komplex (B1, B2, B6, B12, Niacin, Pantothensäure, Folsäure, Biotin)Umfassender Komplex (B1, B2, B6, B12, Niacin, Pantothensäure, Folsäure, Biotin)Variabel, oft zugesetzt
Weitere Mineralstoffe/Spurenelemente Eisen (5,0 mg), Zink (5,0 mg), Jod (90 µg)Eisen (5,0 mg), Zink (5,0 mg), Jod (90 µg)In der Regel nicht enthalten

Anmerkung: Die Werte für isotonische Sportgetränke sind repräsentative Bereiche, die auf gängigen Produkten wie Gatorade und Powerade basieren.

Physiologische Wirkmechanismen

This compound®

This compound® SPORT konzentriert sich auf die Zufuhr von Mikronährstoffen, um den erhöhten Bedarf bei sportlicher Aktivität zu decken. Die enthaltenen Vitamine und Mineralstoffe spielen eine entscheidende Rolle im Energiestoffwechsel, der Muskelfunktion und der Verringerung von Ermüdung.[1][2]

This compound® SPORT AUSDAUER enthält zusätzlich Palatinose™ (Isomaltulose), ein Disaccharid aus Glukose und Fruktose.[3] Im Gegensatz zu schnell verfügbaren Kohlenhydraten wird Palatinose™ aufgrund seiner starken α-1,6-glykosidischen Bindung langsam im Dünndarm hydrolysiert.[4] Dies führt zu einem langsameren und länger anhaltenden Anstieg des Blutzuckerspiegels, was eine stabilere Energieversorgung während des Ausdauersports zur Folge haben kann.[3]

Palatinose_Metabolism Palatinose (Isomaltulose) Palatinose (Isomaltulose) Dünndarm Dünndarm Palatinose (Isomaltulose)->Dünndarm Langsame Hydrolyse Langsame Hydrolyse Dünndarm->Langsame Hydrolyse Enzymatische Spaltung Glukose Glukose Langsame Hydrolyse->Glukose Fruktose Fruktose Langsame Hydrolyse->Fruktose Blutkreislauf Blutkreislauf Glukose->Blutkreislauf Absorption Fruktose->Blutkreislauf Absorption Stabile Energieversorgung Stabile Energieversorgung Blutkreislauf->Stabile Energieversorgung

Metabolischer Weg von Palatinose™.
Isotonische Sportgetränke

Isotonische Sportgetränke sind so formuliert, dass ihre Osmolarität der des menschlichen Blutes (ca. 280-300 mOsm/L) entspricht.[5] Dies ermöglicht eine schnelle Magenentleerung und eine effiziente Absorption von Flüssigkeit und Kohlenhydraten im Dünndarm. Die enthaltenen Kohlenhydrate (typischerweise eine Mischung aus Glukose, Fruktose und Saccharose) dienen der schnellen Energiebereitstellung, während die Elektrolyte (insbesondere Natrium) den durch Schweiß verursachten Verlust ausgleichen und die Flüssigkeitsaufnahme fördern.

Isotonic_Absorption cluster_lumen Dünndarmlumen cluster_epithel Darmepithelzelle cluster_blut Blutkreislauf Isotonische Lösung Isotonische Lösung Wasser Wasser Isotonische Lösung->Wasser Glukose Glukose Isotonische Lösung->Glukose Na+ Na+ Isotonische Lösung->Na+ Aquaporine Aquaporine Wasser->Aquaporine Osmose SGLT1 SGLT1-Transporter Glukose->SGLT1 Na+->SGLT1 Schnelle Rehydrierung & Energie Schnelle Rehydrierung & Energie SGLT1->Schnelle Rehydrierung & Energie Co-Transport Aquaporine->Schnelle Rehydrierung & Energie

Zelluläre Absorption isotonischer Lösungen.

Experimentelle Protokolle zur Wirksamkeitsprüfung

Zur Bewertung der Wirksamkeit von Sporternährungsprodukten werden standardisierte experimentelle Protokolle angewendet.

4.1 Probanden

  • Trainierte männliche und weibliche Ausdauersportler (z. B. Radfahrer, Läufer).

  • Alter: 18-45 Jahre.

  • Ausschlusskriterien: Erkrankungen, die die Testergebnisse beeinflussen könnten; Einnahme von leistungssteigernden Substanzen.

4.2 Studiendesign

  • Randomisierte, doppelblinde, placebokontrollierte Crossover-Studie.

  • Jeder Proband testet jedes Getränk (z. B. This compound® SPORT AUSDAUER, isotonisches Getränk, Placebo) in zufälliger Reihenfolge mit einer Auswaschphase von mindestens einer Woche zwischen den Tests.

4.3 Testverfahren

  • Vortestphase: Standardisierte Ernährung und Flüssigkeitszufuhr 24 Stunden vor dem Test.

  • Basismessungen: Körpergewicht, Urin-Osmolalität (zur Bestimmung des Hydratationsstatus), Blutproben (für Laktat, Glukose).

  • Getränkeaufnahme: Einnahme einer standardisierten Menge des Testgetränks (z. B. 300 ml) 30-60 Minuten vor der Belastung.

  • Belastungsprotokoll:

    • Submaximale Dauerbelastung: z. B. 90 Minuten Radfahren bei 60-70 % der maximalen Sauerstoffaufnahme (VO2max). Währenddessen regelmäßige Einnahme des Testgetränks.

    • Leistungstest: Unmittelbar im Anschluss, z. B. ein Zeitfahren über eine festgelegte Distanz (z. B. 20 km) oder ein "Time-to-Exhaustion"-Test bei einer höheren Intensität (z. B. 85 % VO2max).

  • Messungen während der Belastung:

    • Herzfrequenz (kontinuierlich).

    • Subjektives Belastungsempfinden (RPE-Skala) alle 10-15 Minuten.

    • Blutproben (Laktat, Glukose) in regelmäßigen Abständen.

  • Nachbelastungsphase:

    • Unmittelbar nach dem Leistungstest: Blutproben, Körpergewicht.

    • Erfassung von gastrointestinalen Beschwerden.

4.4 Primäre und sekundäre Endpunkte

  • Primärer Endpunkt: Leistung im Zeitfahren (Zeit oder erbrachte Arbeit).

  • Sekundäre Endpunkte: Zeit bis zur Erschöpfung, Veränderungen im Blutzuckerspiegel und Laktatkonzentration, Hydratationsstatus, Herzfrequenz, RPE, gastrointestinale Verträglichkeit.

Zusammenfassung und Schlussfolgerung

This compound® und isotonische Sportgetränke verfolgen unterschiedliche Ansätze zur Unterstützung der sportlichen Leistung.

  • Isotonische Sportgetränke sind primär auf die schnelle Zufuhr von Flüssigkeit, Elektrolyten und schnell verfügbaren Kohlenhydraten ausgelegt. Sie eignen sich besonders für intensive Belastungen, bei denen ein schneller Ausgleich von Schweißverlusten und eine rasche Energiebereitstellung im Vordergrund stehen.

  • This compound® SPORT ist ein reines Mikronährstoffpräparat ohne Kohlenhydrate und zielt darauf ab, den erhöhten Bedarf an Vitaminen und Mineralstoffen bei sportlicher Aktivität zu decken. Es ist kein klassisches Sportgetränk zur Rehydrierung oder Energieversorgung während der Belastung.

  • This compound® SPORT AUSDAUER kombiniert die Mikronährstoff-Matrix mit Palatinose™, einem langsam freisetzenden Kohlenhydrat.[3] Dieser Ansatz zielt auf eine langanhaltende und stabile Energieversorgung ab, was insbesondere bei langen Ausdauerbelastungen von Vorteil sein kann, um Leistungseinbrüche durch schwankende Blutzuckerspiegel zu vermeiden.[5] Die Auflösung in 500 ml Wasser ergibt eine isotonische Lösung, die eine optimale Aufnahme gewährleistet.[3]

Fazit für die Zielgruppe:

Die Wahl zwischen this compound® und einem isotonischen Sportgetränk hängt von der spezifischen Zielsetzung ab. Für die Entwicklung von Produkten zur schnellen Rehydrierung und Energieversorgung unter hochintensiven Bedingungen bleibt die isotonische Formulierung mit schnell verfügbaren Kohlenhydraten der Goldstandard. Für Produkte, die auf lange Ausdauerbelastungen und eine stabile Energieversorgung abzielen, stellt die Verwendung von langsam freisetzenden Kohlenhydraten wie Palatinose™, wie sie in this compound® SPORT AUSDAUER enthalten ist, eine vielversprechende Strategie dar. Die zusätzliche Anreicherung mit einem breiten Spektrum an Vitaminen und Mineralstoffen in this compound® adressiert den allgemeinen Mikronährstoffbedarf von Sportlern, was über die reine Leistungsunterstützung während der Belastung hinausgeht. Zukünftige Forschung sollte direkte Vergleichsstudien unter Anwendung der oben beschriebenen Protokolle durchführen, um die Leistungsunterschiede quantitativ zu erfassen.

References

Cross-Validierung von "Frubiase" Forschungsergebnissen in verschiedenen Sportarten: Ein Vergleichsleitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich der Leistung von "Frubiase" Sport-Produkten mit alternativen Sporternährungsstrategien. Der Fokus liegt auf der Darstellung von experimentellen Daten, detaillierten Versuchsprotokollen und den zugrunde liegenden biochemischen Signalwegen, um eine fundierte Bewertung der potenziellen Wirkungsweisen in verschiedenen sportlichen Disziplinen zu ermöglichen.

Zusammenfassung der quantitativen Daten

Die ernährungsphysiologischen Strategien im Sport zielen hauptsächlich auf die Optimierung der Energiebereitstellung, die Aufrechterhaltung der Muskelfunktion und die Unterstützung der Regeneration ab. "this compound SPORT AUSDAUER" kombiniert das langsam freisetzende Kohlenhydrat Palatinose™ mit einer Matrix aus Vitaminen und Mineralstoffen. Im Vergleich dazu setzen viele herkömmliche Sportgetränke auf schnell verfügbare Kohlenhydrate wie Maltodextrin oder Glukose.

Die folgende Tabelle fasst die wichtigsten quantitativen Ergebnisse aus vergleichenden Studien zusammen, die die Wirkung von Palatinose™ (einem Hauptbestandteil von this compound SPORT AUSDAUER) im Vergleich zu Maltodextrin in Ausdauersportarten untersuchen.

ParameterPalatinose™MaltodextrinSportartKernaussage
Zeitfahrleistung (Dauer) Signifikant kürzer (ca. 1 Minute schneller in einer Studie)[[“]]LängerRadsportPalatinose™ verbesserte die Leistung in einem anschließenden Zeitfahren.[[“]]
Leistungsabgabe (letzte 5 Min.) Signifikant höher[2]NiedrigerRadsportAthleten konnten mit Palatinose™ am Ende des Zeitfahrens eine höhere Leistung aufrechterhalten.[2]
Blutzuckerspiegel Stabiler, geringerer Anstieg vor der Belastung[[“]][2]Schneller, höherer Anstieg und anschließender AbfallRadsportPalatinose™ sorgt für ein stabileres Blutzuckerprofil während der Ausdauerbelastung.[[“]][2]
Fettoxidationsrate Signifikant höher während der Ausdauerbelastung[[“]][2]NiedrigerRadsportDie langsamere Glukosefreisetzung aus Palatinose™ fördert die Energieverbrennung aus Fett, was Glykogen spart.[[“]][2][3]
Kohlenhydratoxidation Niedriger während der Ausdauerbelastung[2]HöherRadsportGeringerer Verbrauch von Kohlenhydraten zu Beginn der Belastung.[2]

Zu den Vitamin- und Mineralstoffkomponenten in "this compound" gibt es umfangreiche, aber auch kontroverse Forschung. Die allgemeine Schlussfolgerung ist, dass eine Supplementierung die Leistung bei Personen mit einem bestehenden Mangel verbessern kann. Bei gut ernährten Athleten sind die leistungssteigernden Effekte einer zusätzlichen Supplementierung oft nicht signifikant. Einige Studien deuten sogar darauf hin, dass hohe Dosen von Antioxidantien wie Vitamin C und E die zellulären Anpassungen an das Training beeinträchtigen könnten.

SupplementierungPlaceboSportart/TrainingsartKernaussage
Multivitamin/Mineralstoff Kein signifikanter UnterschiedKrafttrainingBei gut ernährten Männern führte eine 12-wöchige Supplementierung zu keiner Verbesserung der Kraft oder Ausdauer.[4]
Multivitamin/Mineralstoff Verbesserte ErholungMilitärisches Training (Übertraining)Eine Supplementierung unterstützte die Erholung des neuroendokrinen und immunologischen Systems nach intensivem Training.[5]
Vitamin C & E Kein signifikanter UnterschiedKrafttrainingDie Supplementierung hatte keinen Einfluss auf das Muskelwachstum und reduzierte den Zuwachs an Armkraft.[6]
Magnesium Kein signifikanter Unterschied (bei normalen Mg-Spiegeln)DiverseEine Magnesium-Supplementierung scheint die Leistung nicht zu beeinflussen, wenn kein Mangel vorliegt.[7]

Detaillierte experimentelle Protokolle

Die Validität der Forschungsergebnisse hängt entscheidend von den angewandten Methoden ab. Nachfolgend finden Sie detaillierte Protokolle für Schlüssel-Experimente, die zur Bewertung der Leistungsfähigkeit in verschiedenen sportlichen Kontexten herangezogen werden können.

Ausdauersport: Protokoll für einen Radsport-Zeitfahrtest

Dieses Protokoll wurde in Studien verwendet, die die Auswirkungen von Palatinose™ im Vergleich zu Maltodextrin untersuchten.[[“]][2]

  • Teilnehmer: Trainierte männliche Radsportler.

  • Design: Randomisiertes, doppelblindes Cross-Over-Design. Jeder Teilnehmer durchläuft beide Bedingungen (Palatinose™ und Maltodextrin) in zufälliger Reihenfolge.

  • Supplementierung: 45 Minuten vor der Belastung nehmen die Teilnehmer 750 ml eines Getränks zu sich, das 10% Kohlenhydrate enthält (entweder Palatinose™ oder Maltodextrin).

  • Belastungsprotokoll:

    • Phase 1 (Ausdauer): 90 Minuten Radfahren bei moderater Intensität (ca. 60% der maximalen Sauerstoffaufnahme, VO₂max). Während dieser Phase werden regelmäßig Blutproben zur Bestimmung von Glukose und Laktat entnommen und die Substratoxidation mittels Spirometrie gemessen.

    • Phase 2 (Leistungstest): Unmittelbar nach der Ausdauerphase absolvieren die Teilnehmer ein selbstgesteuertes Zeitfahren über eine festgelegte Distanz (z. B. 16,1 km) oder eine festgelegte Arbeitsmenge (z. B. 600 kJ).[8][9] Die primären Endpunkte sind die für das Zeitfahren benötigte Zeit und die durchschnittliche Leistungsabgabe (in Watt).

  • Messungen:

    • Leistung: Zeit, Leistungsabgabe (Watt), Geschwindigkeit.

    • Physiologie: Herzfrequenz, Laktatkonzentration im Blut, Blutzuckerspiegel.

    • Metabolismus: Respiratorischer Quotient zur Bestimmung der Kohlenhydrat- und Fettoxidationsraten.

Kraftsport: Protokoll zur Bestimmung der Maximalkraft (1-RM) und Muskelkraftausdauer

Dieses Protokoll dient der Bewertung der grundlegenden Kraftfähigkeiten.

  • Teilnehmer: Krafttrainingserfahrene oder untrainierte Personen, je nach Studienziel.

  • Maximalkrafttest (1-Repetition-Maximum - 1-RM):

    • Aufwärmen: Die Teilnehmer führen einen allgemeinen aeroben Aufwärmteil durch, gefolgt von spezifischen Aufwärmsätzen der Testübung (z. B. Kniebeuge oder Bankdrücken) mit leichter bis moderater Last (5-10 Wiederholungen bei 40-60% des geschätzten 1-RM).[10]

    • Testdurchführung: Nach einer kurzen Pause wird das Gewicht schrittweise erhöht. Nach jedem erfolgreichen Versuch gibt es eine Pause von 3-5 Minuten. Das Ziel ist es, das maximale Gewicht zu finden, das für eine vollständige Wiederholung mit korrekter Technik gehoben werden kann.[10][11]

  • Muskelkraftausdauertest:

    • Protokoll: Die Teilnehmer führen so viele Wiederholungen wie möglich mit einem festgelegten Prozentsatz ihres 1-RM (z. B. 70%) oder ihres Körpergewichts aus.[12]

    • Alternative (Feldtest): Maximale Anzahl an Liegestützen oder Klimmzügen bis zur Erschöpfung.[11][13]

  • Messungen:

    • Maximalkraft: Gewicht des erfolgreichen 1-RM in kg.

    • Kraftausdauer: Anzahl der absolvierten Wiederholungen.

Mannschaftssport: Protokoll zur Bewertung von Geschwindigkeit und Agilität

Diese Tests sind relevant für Sportarten, die durch intermittierende, hochintensive Belastungen gekennzeichnet sind.

  • Teilnehmer: Aktive Mannschaftssportler.

  • Sprinttest (z. B. 40-Yard-Sprint):

    • Protokoll: Nach einem standardisierten Aufwärmen sprinten die Athleten eine festgelegte Distanz (z. B. 40 Yards oder 30 Meter) aus dem Hochstart. Die Zeit wird mittels Lichtschranken oder manuell erfasst. Es werden mehrere Versuche mit ausreichender Pause durchgeführt, und der beste Versuch wird gewertet.[14][15]

  • Agilitätstest (z. B. T-Test oder Pro-Agility-Test):

    • Protokoll: Die Athleten durchlaufen einen standardisierten Parcours mit schnellen Richtungswechseln (vorwärts, seitwärts, rückwärts). Die Zeit, die zum Absolvieren des Parcours benötigt wird, wird gemessen.

  • Messungen:

    • Geschwindigkeit: Zeit in Sekunden für die Sprintdistanz.

    • Agilität: Zeit in Sekunden für den Agilitätsparcours.

Visualisierung von Signalwegen und Arbeitsabläufen

Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, visualisieren die relevanten biochemischen Signalwege und experimentellen Arbeitsabläufe.

Signalweg: Energiebereitstellung im Ausdauersport

Energy_Provision_Endurance cluster_Palatinose Alternative 1: Palatinose™ (this compound) cluster_Maltodextrin Alternative 2: Maltodextrin Palatinose Palatinose™ (langsame Hydrolyse) Glucose_P Stabile, langsame Glukosefreisetzung Palatinose->Glucose_P Blood_Glucose_P Stabiler Blutzuckerspiegel Glucose_P->Blood_Glucose_P Insulin_P Geringe Insulinausschüttung Blood_Glucose_P->Insulin_P Fat_Oxidation_P Erhöhte Fettoxidation Insulin_P->Fat_Oxidation_P Glycogen_Sparing Glykogen-Einsparung Fat_Oxidation_P->Glycogen_Sparing Performance_P Verbesserte Ausdauerleistung Glycogen_Sparing->Performance_P Maltodextrin Maltodextrin (schnelle Hydrolyse) Glucose_M Schnelle Glukosefreisetzung Maltodextrin->Glucose_M Blood_Glucose_M Schneller Blutzuckeranstieg Glucose_M->Blood_Glucose_M Insulin_M Hohe Insulinausschüttung Blood_Glucose_M->Insulin_M Fat_Oxidation_M Gehemmte Fettoxidation Insulin_M->Fat_Oxidation_M Glycogen_Usage Hoher Glykogenverbrauch Fat_Oxidation_M->Glycogen_Usage Performance_M Schnelle, aber kürzere Energie Glycogen_Usage->Performance_M

Abbildung 1: Vergleich der metabolischen Signalwege von Palatinose™ und Maltodextrin.

Signalweg: Rolle von Magnesium und B-Vitaminen in der Muskelzelle

Muscle_Cell_Metabolism cluster_Energy Energiestoffwechsel cluster_Cofactors Kofaktoren (this compound) cluster_Function Muskelfunktion Carbs Kohlenhydrate Glycolysis Glykolyse / β-Oxidation Carbs->Glycolysis Fats Fette Fats->Glycolysis Proteins Proteine TCA_Cycle Citratzyklus Proteins->TCA_Cycle Glycolysis->TCA_Cycle ATP_Production ATP-Produktion TCA_Cycle->ATP_Production Contraction Muskelkontraktion ATP_Production->Contraction liefert Energie Protein_Synthesis Proteinsynthese ATP_Production->Protein_Synthesis liefert Energie B_Vitamins B-Vitamine (B1, B2, B3, B5, B6) B_Vitamins->Glycolysis Coenzyme B_Vitamins->TCA_Cycle Coenzyme Magnesium Magnesium (Mg²⁺) Magnesium->ATP_Production bildet Mg-ATP Komplex Magnesium->Contraction reguliert Ca²⁺-Fluss

Abbildung 2: Rolle von B-Vitaminen und Magnesium im Energiestoffwechsel der Muskelzelle.

Experimenteller Arbeitsablauf: Cross-Over-Studie

Crossover_Workflow Recruitment Rekrutierung & Baseline-Tests Randomization Randomisierung Recruitment->Randomization Group_A Gruppe A Randomization->Group_A Group_B Gruppe B Randomization->Group_B Phase1_A Phase 1: Intervention A (z.B. This compound) Group_A->Phase1_A Phase1_B Phase 1: Intervention B (z.B. Placebo) Group_B->Phase1_B Testing1 Leistungstests Phase1_A->Testing1 Phase1_B->Testing1 Washout Washout-Periode Testing1->Washout Phase2_A Phase 2: Intervention B (Placebo) Washout->Phase2_A Phase2_B Phase 2: Intervention A (this compound) Washout->Phase2_B Testing2 Leistungstests Phase2_A->Testing2 Phase2_B->Testing2 Analysis Datenanalyse & Vergleich Testing2->Analysis

References

Independent verification of "Frubiase" benefits on recovery

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Analysis of "Frubiase" for Recovery: A Comparative Guide for Researchers and Drug Development Professionals

Introduction

"this compound" is a brand of dietary supplements marketed towards athletes and active individuals, with formulations designed to support energy metabolism, muscle function, and recovery. This guide provides an independent verification of the potential benefits of "this compound" on recovery by examining the scientific evidence for its key active ingredients. As no direct independent clinical trials on "this compound" products were identified, this analysis focuses on a component-by-component evaluation, comparing the evidence for each ingredient against alternative supplements and providing a summary of relevant experimental data. This objective assessment is intended for researchers, scientists, and drug development professionals.

Composition of "this compound" Products

"this compound" offers several formulations, including "this compound Sport," "this compound Sport Ausdauer," and "this compound Magnesium Plus." The core active ingredients across these products include a combination of minerals and vitamins.

Table 1: Key Active Ingredients in "this compound" Formulations

Ingredient Category"this compound Sport""this compound Sport Ausdauer""this compound Magnesium Plus"
Minerals Magnesium, Calcium, Potassium, Iron, Zinc, IodineMagnesium, Calcium, Potassium, Iron, Zinc, IodineMagnesium, Calcium, Iron, Zinc
Vitamins B-complex (B1, B2, B6, B12, Niacin, Pantothenic Acid, Folic Acid, Biotin), Vitamin C, Vitamin D, Vitamin EB-complex (B1, B2, B6, B12, Niacin, Pantothenic Acid, Folic Acid, Biotin), Vitamin C, Vitamin D, Vitamin EB-complex (B1, B6, B12), Vitamin C, Vitamin E, Folic Acid, Biotin, Pantothenic Acid
Carbohydrates -Palatinose™ (Isomaltulose)-

Source: this compound Product Information.[1][2][3][4][5][6][7][8][9]

Independent Verification of Key Ingredients and Comparison with Alternatives

This section examines the scientific evidence for the primary active components of "this compound" in the context of athletic recovery.

Magnesium

Magnesium is crucial for muscle function, energy production, and electrolyte balance.[7][10] Supplementation is often recommended to athletes to prevent cramps and aid in recovery.

Experimental Data Summary:

A systematic review of studies on magnesium supplementation for muscle soreness found that it generally reduced muscle soreness, improved performance and recovery, and had a protective effect on muscle damage.[10] One double-blind, between-group study found that 350 mg/day of magnesium for 10 days significantly reduced muscle soreness at 24, 36, and 48 hours post-exercise compared to a placebo.[11] Another study investigating the effects of 500 mg/day of magnesium oxide for one week in recreational endurance athletes observed lower levels of the inflammatory marker IL-6 and reduced perceived pain after downhill running.[12]

Comparison with Alternatives:

Other common ingredients in recovery products targeting muscle soreness include tart cherry extract and curcumin, which have demonstrated anti-inflammatory effects. While magnesium's primary role is in fundamental muscle physiology, these alternatives work through different mechanisms to reduce inflammation-induced soreness.

Vitamin B Complex

The B vitamins (B1, B2, B6, and B12) are essential cofactors in energy metabolism.[8][9][13] They play a role in converting food into energy, which is critical for recovery after strenuous exercise.

Experimental Data Summary:

A randomized, double-blind, crossover study investigated the effects of a vitamin B complex supplement (containing B1, B2, B6, and B12) for 28 days.[8][9][13] The results showed a significant increase in running time to exhaustion and a reduction in blood lactate (B86563) and ammonia (B1221849) concentrations during and after exercise compared to the placebo group.[9][13]

Comparison with Alternatives:

Creatine (B1669601) monohydrate is a well-researched alternative for enhancing energy availability and recovery. While B vitamins facilitate the body's natural energy production pathways, creatine directly increases the phosphocreatine (B42189) stores in muscles, leading to more rapid ATP regeneration.

Vitamins C and E

Vitamins C and E are antioxidants that may help mitigate exercise-induced oxidative stress.[1][2][3][4][5]

Experimental Data Summary:

A meta-analysis of randomized controlled trials concluded that combined supplementation with vitamins C and E can attenuate oxidative stress (lipid peroxidation), reduce the inflammatory response (interleukin-6), and decrease muscle damage (creatine kinase) following exercise.[3] One clinical trial on female athletes found that supplementation with vitamin C (250 mg/day) and/or vitamin E (400 IU/day) for four weeks played a role in reducing markers of muscle damage.[1]

Comparison with Alternatives:

Polyphenol-rich fruit extracts, such as those from tart cherries or pomegranates, are popular antioxidant alternatives. These natural extracts contain a complex array of compounds that may offer a broader spectrum of antioxidant and anti-inflammatory effects compared to isolated vitamins.

Palatinose™ (Isomaltulose)

Found in "this compound Sport Ausdauer," Palatinose™ is a slow-release carbohydrate.[7] The rationale for its inclusion is to provide a sustained energy supply and potentially enhance fat oxidation.

Experimental Data Summary:

A randomized, double-blind, controlled trial with 20 male athletes demonstrated that pre-exercise ingestion of isomaltulose resulted in a more stable blood glucose profile, higher fat oxidation, and improved time trial performance compared to maltodextrin (B1146171).[14][15][16] Another study with a similar design found that while isomaltulose ingestion led to a more favorable blood glucose and insulin (B600854) response, it did not significantly affect performance outcomes or gastrointestinal discomfort compared to glucose and maltodextrin.[17]

Comparison with Alternatives:

Maltodextrin and glucose are common, rapidly absorbed carbohydrates used in sports drinks for quick energy replenishment. The choice between a slow-release carbohydrate like Palatinose™ and a fast-release one depends on the specific recovery goal (e.g., sustained energy for subsequent activity versus rapid glycogen (B147801) resynthesis).

Other Minerals: Potassium, Calcium, Iron, and Zinc
  • Potassium and Calcium: These electrolytes are fundamental for muscle contraction and nerve function.[6] Their loss through sweat can impair performance, and replenishment is crucial for recovery.[18][19][20]

  • Iron and Zinc: Iron is essential for oxygen transport and energy metabolism, while zinc plays a role in protein synthesis and immune function, both of which are important for muscle repair and recovery.[7][21][22][23][24]

While essential, the direct impact of supplementing these minerals on post-exercise recovery in non-deficient individuals is less extensively studied with specific performance metrics compared to the other ingredients discussed.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Table 2: Summary of Experimental Protocols

Study FocusExperimental DesignParticipantsInterventionKey Outcome Measures
Magnesium Supplementation and Muscle Soreness [11]Double-blind, between-group22 college-aged males and females350 mg/day magnesium or placebo for 10 daysDelayed Onset Muscle Soreness (DOMS) scale, repetitions to failure, perceived recovery
Vitamin B Complex and Endurance Performance [8][9][13]Randomized, double-blind, crossover32 healthy, non-athletic males and femalesVitamin B complex (B1, B2, B6, B12) or placebo for 28 daysRunning time to exhaustion, blood lactate, blood ammonia
Vitamins C & E and Oxidative Stress [1]Randomized, double-blind clinical trial64 trained female athletes250 mg/day vitamin C, 400 IU/day vitamin E, combined C+E, or placebo for 4 weeksCreatine kinase (CK), lactate dehydrogenase (LDH), aspartate transaminase (AST), malondialdehyde (MDA)
Palatinose™ and Cycling Performance [15]Randomized, double-blind, controlled, crossover20 male athletes750 ml of a 10% isomaltulose or maltodextrin beverage before exerciseSubstrate utilization (fat and carbohydrate oxidation), time trial performance

Signaling Pathways and Workflows

The following diagrams illustrate the theoretical mechanisms of action of the key ingredients in "this compound" and a typical experimental workflow for assessing recovery supplements.

Recovery_Supplement_Workflow cluster_pre_trial Pre-Trial cluster_intervention Intervention cluster_exercise Exercise Protocol cluster_post_trial Post-Trial Assessment P Participant Screening & Baseline Testing R Randomization P->R I Supplementation (e.g., this compound Ingredients) R->I Pl Placebo R->Pl E Standardized Exercise Bout (e.g., Eccentric Exercise) I->E Pl->E M Measurement of Recovery Markers (Blood, Performance, Soreness) E->M Signaling_Pathways cluster_energy Energy Metabolism cluster_muscle Muscle Function & Repair cluster_oxidative_stress Oxidative Stress & Inflammation B_Vitamins Vitamin B Complex Krebs Krebs Cycle (ATP Production) B_Vitamins->Krebs Palatinose Palatinose™ Glycolysis Glycolysis Palatinose->Glycolysis Glycolysis->Krebs Magnesium Magnesium Contraction Muscle Contraction & Relaxation Magnesium->Contraction Minerals Ca, K, Zn, Fe Minerals->Contraction Protein_Synth Protein Synthesis Minerals->Protein_Synth Exercise Strenuous Exercise ROS Reactive Oxygen Species (ROS) Exercise->ROS Inflammation Inflammation ROS->Inflammation Vit_CE Vitamins C & E Vit_CE->ROS inhibit

References

Placebo-Controlled Trial Data for Frubiase Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for placebo-controlled clinical trial data on the product "Frubiase" has yielded no specific results. The available information primarily pertains to "this compound Sport," a dietary supplement, rather than a pharmaceutical product that would typically undergo rigorous placebo-controlled efficacy studies for regulatory approval.

This compound Sport is marketed as a supplement containing a combination of minerals, vitamins, and trace elements.[1][2][3] The listed ingredients include magnesium, iron, potassium, calcium, zinc, iodine, and a range of B vitamins, as well as vitamins C, D, and E.[1][2] The product is positioned to support the nutritional needs of physically active individuals, aiming to contribute to normal muscle function, maintenance of normal blood pressure, and normal energy metabolism.[1]

Despite the product's claims, no publicly available, peer-reviewed clinical trials comparing the efficacy of this compound or this compound Sport to a placebo could be identified. The scientific literature and clinical trial registries do not appear to contain studies investigating this specific formulation.

For researchers, scientists, and drug development professionals, the absence of such data means that the efficacy and safety profile of this compound, beyond the established roles of its individual components, has not been scientifically validated through the gold standard of a randomized, placebo-controlled trial.

While the individual components of this compound, such as calcium and various vitamins, have been the subject of numerous clinical trials for various indications,[4][5][6] this body of research does not directly support the efficacy of the specific proprietary blend found in this compound. Without dedicated studies on the final product, it is not possible to provide a data-driven comparison of "this compound" versus a placebo.

Therefore, any assessment of the product's potential benefits would have to be based on the established physiological roles of its individual ingredients rather than on direct clinical evidence for the formulation itself. For the target audience of this guide, it is crucial to distinguish between the well-documented effects of individual nutrients and the unproven efficacy of a specific multi-ingredient supplement.

References

A Comparative Analysis of "Frubiase Sport" on Male and Female Athletic Performance

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the physiological and performance effects of the micronutrient supplement "Frubiase Sport" reveals significant sex-specific considerations for its application in athletic training and competition. While direct clinical trials comparing the efficacy of the complete "this compound Sport" formulation between male and female athletes are not publicly available, a comprehensive analysis of its core components—minerals and vitamins—provides a scientific basis for understanding its potential gender-differentiated impacts.

This compound Sport, a dietary supplement developed in collaboration with the German Sport University Cologne, is designed to meet the increased micronutrient demands of athletes.[1] Its formulation includes a blend of essential minerals such as magnesium, calcium, potassium, iron, zinc, and iodine, alongside a comprehensive suite of B vitamins and antioxidant vitamins C, D, and E.[1] An in-depth review of the scientific literature on these individual components highlights key differences in how male and female athletes may respond to supplementation, primarily driven by physiological and hormonal variations.

Comparative Data on Core Components

To provide a clear comparison, the following tables summarize findings from studies on key ingredients of this compound Sport and common athletic supplements, focusing on sex-specific data where available.

Table 1: Magnesium Supplementation and its Effects on Muscle Performance
Participant GroupSupplementation ProtocolKey OutcomesReference
Male Athletes (College-aged) 350 mg/day of Magnesium for 10 daysSignificantly reduced muscle soreness; Perceived recovery improved. Performance approached significance for total repetitions to failure.[2][3]
Female Athletes (College-aged) 350 mg/day of Magnesium for 10 daysSignificantly reduced muscle soreness; Perceived recovery improved. Performance approached significance for total repetitions to failure.[2][3]
Table 2: Vitamin B Complex Supplementation and Endurance Performance
Participant GroupSupplementation ProtocolKey OutcomesReference
Healthy Males (20-30 years) Vitamin B complex (B1, B2, B6, B12) for 28 daysSignificant increase in running time to exhaustion; Reduced blood lactate (B86563) and ammonia (B1221849) concentrations post-exercise.[4]
Healthy Females (20-30 years) Vitamin B complex (B1, B2, B6, B12) for 28 daysSignificant increase in running time to exhaustion; Reduced blood lactate and ammonia concentrations post-exercise.[4]

Analysis of Key Micronutrients: A Gender Perspective

Iron: Female athletes are at a significantly higher risk of iron deficiency due to menstrual blood loss.[5][6] This can impair oxygen transport and, consequently, aerobic performance. While supplementation in iron-deficient female athletes has been shown to improve iron status, the direct impact on performance enhancement requires further research.[7][8] A study on elite athletes indicated that iron supplementation was more prevalent in females (22.2%) compared to males (10.2%).[9][10]

Calcium and Vitamin D: These are critical for bone health, with female athletes, particularly those in endurance sports, facing a higher risk of stress fractures. Adequate intake is crucial for this demographic to maintain bone mineral density.

Zinc: This mineral is vital for muscle repair and immune function. Some research suggests that male athletes may have higher dietary zinc intakes compared to their female counterparts.

Vitamins C and E: As antioxidants, these vitamins may help mitigate exercise-induced oxidative stress. However, high-dose supplementation could potentially blunt training adaptations.[11][12] A study on trained female athletes found no significant effect of vitamin C and E supplementation on performance or body composition.[13]

Comparison with Alternative Athletic Supplements

The sports nutrition market offers a variety of alternatives to comprehensive micronutrient formulas like this compound Sport. These include electrolyte replacement drinks, protein supplements, and creatine (B1669601).

Table 3: Electrolyte Supplementation (Nuun Tablets) and Hydration
Participant GroupSupplementation ProtocolKey OutcomesReference
Active Males Single and double concentrations of Nuun electrolyte tablets in waterImproved fluid balance and beverage hydration index compared to water alone. Lower urine output.[14][15]
Active Females Single and double concentrations of Nuun electrolyte tablets in waterImproved fluid balance and beverage hydration index compared to water alone. Lower urine output.[14][15]

Sports Drinks (Gatorade and Powerade): These are primarily designed for hydration and energy provision through carbohydrates and electrolytes. While there are minor differences in their micronutrient profiles, with Powerade containing more B vitamins, there is little evidence to suggest a significant difference in their performance-enhancing effects between the sexes.[16][17][18][19][20]

Protein and Creatine: These supplements are primarily used for muscle growth and repair. Research indicates that male athletes tend to consume more protein supplements than females.[10] Studies on creatine have shown performance benefits in both sexes, though some research suggests that men may experience more significant gains in muscle mass and strength.

Experimental Protocols: A Methodological Overview

The findings presented are based on a variety of experimental designs, with randomized controlled trials being the gold standard.

Magnesium Supplementation Study Protocol: A double-blind, between-group study was conducted with college-aged male (n=9) and female (n=13) participants. The intervention consisted of 10 days of either 350 mg of magnesium or a placebo. Baseline and post-treatment sessions involved eccentric bench press to induce muscle soreness, followed by performance testing (total volume and repetitions to failure at 65%, 75%, and 85% of 1 repetition maximum) 48 hours later. Perceptual measures of muscle soreness were also recorded.[2][3]

Vitamin B Complex Supplementation Study Protocol: This study utilized a randomized, double-blind, crossover design with 16 male and 16 female healthy subjects aged 20-30. Participants received either a vitamin B complex supplement or a placebo for 28 consecutive days. A 14-day washout period separated the crossover. The primary outcomes were running time to exhaustion and blood concentrations of lactate and ammonia.[4]

Iron Supplementation Clinical Trial Protocol (Female Athletes): A clinical trial is designed to evaluate three different oral iron supplementation strategies in female endurance, intermittent, and power/strength athletes aged 16-35 with suboptimal iron levels. The study will compare a low-dose iron supplement, a low-dose yeast-bound iron supplement, and a high-dose iron supplement. The primary outcomes will be changes in iron status, gut microbiota, and athletic performance.[21]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes, the following diagrams are provided.

Micronutrient_Supplementation_and_Athletic_Performance cluster_0 Supplementation cluster_1 Physiological Response cluster_2 Performance Outcomes Frubiase_Sport Frubiase_Sport Male_Athletes Male_Athletes Frubiase_Sport->Male_Athletes Female_Athletes Female_Athletes Frubiase_Sport->Female_Athletes Alternatives Alternatives Alternatives->Male_Athletes Alternatives->Female_Athletes Endurance Endurance Male_Athletes->Endurance Strength Strength Male_Athletes->Strength Recovery Recovery Male_Athletes->Recovery Female_Athletes->Endurance Female_Athletes->Strength Female_Athletes->Recovery

Caption: Logical flow of supplementation to performance outcomes in athletes.

Experimental_Workflow_for_Supplementation_Study Recruitment Recruitment Baseline_Testing Baseline_Testing Recruitment->Baseline_Testing Randomization Randomization Baseline_Testing->Randomization Supplementation_Period Supplementation_Period Randomization->Supplementation_Period Post_Testing Post_Testing Supplementation_Period->Post_Testing Data_Analysis Data_Analysis Post_Testing->Data_Analysis

Caption: Generalized workflow for a randomized controlled supplementation trial.

References

Comparative Analysis of Nutrient Synergy in Sports Supplements: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the competitive landscape of sports nutrition, the concept of "nutrient synergy"—where the interaction between multiple nutrients leads to a greater effect than the sum of their individual effects—is a key area of research and development. This guide provides a comparative analysis of the nutrient profile of Frubiase®, a multi-nutrient supplement, against other commercially available sports nutrition products. Due to the absence of publicly available clinical trials specifically validating the synergistic effects of this compound®, this guide will focus on the established and theoretical synergies of its key ingredients. We will also present detailed, hypothetical experimental protocols for evaluating such products in a research setting, providing a framework for future studies in this domain.

Nutrient Profile Comparison

The efficacy of a sports supplement is fundamentally linked to its composition. Below is a quantitative comparison of this compound® Sport with other popular sports supplements. The data is compiled from publicly available product information.

Table 1: Comparative Analysis of Key Nutrients in Sports Supplements (per serving)

NutrientThis compound® Sport (1 effervescent tablet)Gatorade Thirst Quencher (591ml)Powerade (591ml)Isostar Hydrate & Perform (40g powder in 500ml)Nuun Sport (1 tablet in 475ml)
Electrolytes
SodiumVaries by product270 mg[1]150 mg800 mg300 mg[2][3]
Potassium500 mg75 mg[1]35 mg225 mg150 mg[2][3]
Calcium500 mg--400 mg[4]13 mg[2][3]
Magnesium350 mg--150 mg[4]25 mg[2][3]
Vitamins
Vitamin B ComplexAll 8 B Vitamins-B3, B6, B12Vitamin B1-
Vitamin CPresent--40 mg[5]-
Vitamin DPresent----
Vitamin EPresent----
Trace Elements
Iron5 mg----
Zinc5 mg----
Iodine90 µg----
Carbohydrates Varies by product36 g[1]1 g35 g[5]4 g[2][6]

Note: The exact composition of products can vary by region and specific product line. "-" indicates that the nutrient is not listed as a key ingredient in the primary product formulation.

Analysis of Potential Nutrient Synergies

This section explores the scientific basis for the synergistic interactions between the key nutrients found in this compound® Sport, categorized by their primary physiological roles in athletic performance.

Hydration and Neuromuscular Function: The Electrolyte Synergy

This compound® Sport contains a combination of magnesium, calcium, and potassium. These electrolytes are crucial for maintaining hydration and supporting proper neuromuscular function.

  • Magnesium and Potassium Synergy: There is a well-established synergistic relationship between magnesium and potassium. Magnesium is essential for the cellular uptake and utilization of potassium. A deficiency in magnesium can lead to a secondary potassium deficiency, which can impair nerve and muscle function[7][8]. Together, they play a critical role in the electrical impulses that govern muscle contraction and relaxation, potentially reducing the incidence of exercise-induced muscle cramps[9].

  • Calcium's Role: Calcium is fundamental for muscle contraction. The interplay between calcium, magnesium, and potassium is vital for coordinated muscle function. While calcium initiates muscle contraction, magnesium acts as a natural calcium channel blocker, helping muscles to relax[9][10].

G cluster_0 Neuromuscular Function cluster_1 Key Electrolytes in this compound® MuscleContraction Muscle Contraction MuscleRelaxation Muscle Relaxation NerveImpulse Nerve Impulse Transmission NerveImpulse->MuscleContraction NerveImpulse->MuscleRelaxation Ca Calcium Ca->MuscleContraction Initiates Mg Magnesium Mg->MuscleRelaxation Facilitates K Potassium Mg->K Synergistic Uptake K->NerveImpulse Regulates

Diagram 1: Synergistic role of electrolytes in neuromuscular function.
Energy Metabolism: The B-Vitamin and Vitamin C Interplay

This compound® Sport includes all eight B vitamins and Vitamin C, which are central to energy metabolism.

  • B-Vitamin Complex Synergy: B vitamins act as coenzymes in numerous metabolic pathways. They work together to convert carbohydrates, fats, and proteins into usable energy (ATP)[11]. For instance, Thiamine (B1), Riboflavin (B2), Niacin (B3), and Pantothenic Acid (B5) are all crucial for the citric acid cycle. A deficiency in one can impair the function of the others, highlighting their synergistic relationship in energy production[12].

  • Vitamin C's Contribution: Vitamin C is involved in the synthesis of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for energy production. It also has antioxidant properties that can help mitigate exercise-induced oxidative stress[13].

G cluster_0 Energy Substrates cluster_1 Metabolic Co-factors Carbohydrates Carbohydrates ATP ATP (Energy) Carbohydrates->ATP Fats Fats Fats->ATP Proteins Proteins Proteins->ATP BVitamins B-Vitamin Complex BVitamins->Carbohydrates Coenzyme BVitamins->Fats Coenzyme BVitamins->Proteins Coenzyme VitaminC Vitamin C VitaminC->Fats Carnitine Synthesis

Diagram 2: Role of B-Vitamins and Vitamin C in energy metabolism.
Oxygen Transport and Immune Support: Iron, Zinc, and Vitamin C Synergy

The inclusion of iron, zinc, and Vitamin C in this compound® Sport suggests a focus on oxygen transport and immune function, which are critical for athletic performance and recovery.

  • Iron and Vitamin C Synergy: Vitamin C significantly enhances the absorption of non-heme iron (the type found in plant-based sources and supplements) from the gut[14][15]. This is crucial for maintaining adequate hemoglobin levels for oxygen transport to the muscles.

  • Zinc and Immune Function: Zinc is vital for the normal development and function of cells mediating innate immunity. While high doses of iron can inhibit zinc absorption, the presence of Vitamin C can have a moderating effect[14][16]. The combination of these nutrients can support a robust immune system, which can be suppressed by intense exercise[15][17].

Hypothetical Experimental Protocols for Validation

To rigorously evaluate the synergistic effects of a multi-nutrient supplement like this compound® on athletic performance, a randomized, double-blind, placebo-controlled crossover study would be the gold standard. Below are detailed protocols for key experiments.

Protocol 1: Time to Exhaustion (TTE) and Physiological Response to Endurance Exercise
  • Objective: To assess the effect of the supplement on endurance capacity and key physiological markers.

  • Participants: 20-30 trained cyclists or runners.

  • Methodology:

    • Baseline Testing: Participants perform a graded exercise test to determine maximal oxygen uptake (VO2max) and peak power output/speed.

    • Supplementation Phase: Participants are randomly assigned to receive either the supplement or a placebo for a period of 4 weeks.

    • Experimental Trial: After the supplementation period, participants perform a cycle ergometer or treadmill test at 70% of their VO2max until exhaustion.

    • Measurements:

      • Primary outcome: Time to exhaustion (TTE).

      • Secondary outcomes: Heart rate, rating of perceived exertion (RPE), blood lactate (B86563) concentration, and oxygen consumption (VO2) are measured at regular intervals. Blood samples are taken before and after exercise to analyze markers of muscle damage (creatine kinase) and inflammation (interleukin-6).

    • Washout and Crossover: A 4-week washout period is implemented, after which the groups switch treatments and repeat the experimental trial.

Protocol 2: Assessment of Neuromuscular Function and Recovery
  • Objective: To evaluate the supplement's impact on muscle function and recovery from strenuous exercise.

  • Participants: 20-30 resistance-trained individuals.

  • Methodology:

    • Baseline Strength Testing: Participants' one-repetition maximum (1RM) for a compound exercise (e.g., squat or leg press) is determined.

    • Supplementation Phase: 4-week supplementation period with either the supplement or a placebo.

    • Muscle-Damaging Protocol: Participants perform a high-volume resistance exercise protocol designed to induce muscle damage (e.g., 5 sets of 10 repetitions at 80% 1RM).

    • Post-Exercise Assessment:

      • Maximal voluntary isometric contraction (MVIC) of the exercised muscles is measured immediately post-exercise, and at 24, 48, and 72 hours post-exercise.

      • Muscle soreness is assessed using a visual analog scale (VAS) at the same time points.

      • Blood markers of muscle damage (creatine kinase, myoglobin) are measured.

    • Washout and Crossover: A 4-week washout period followed by a crossover of the treatment arms.

G Start Recruitment of Trained Athletes Baseline Baseline Performance Testing (VO2max, 1RM) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Supplement Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB Supplementation1 4-Week Supplementation Period GroupA->Supplementation1 GroupB->Supplementation1 PerformanceTest1 Performance & Physiological Testing (TTE, Neuromuscular Function) Supplementation1->PerformanceTest1 Washout 4-Week Washout Period PerformanceTest1->Washout Crossover Crossover of Groups Washout->Crossover GroupA_Placebo Group A: Placebo Crossover->GroupA_Placebo GroupB_Supplement Group B: Supplement Crossover->GroupB_Supplement Supplementation2 4-Week Supplementation Period GroupA_Placebo->Supplementation2 GroupB_Supplement->Supplementation2 PerformanceTest2 Performance & Physiological Testing Supplementation2->PerformanceTest2 Analysis Data Analysis PerformanceTest2->Analysis

Diagram 3: Experimental workflow for a crossover validation study.

Conclusion

While direct experimental evidence for the synergistic effects of this compound® is not publicly available, an analysis of its core components suggests a scientifically plausible basis for its formulation. The combination of key electrolytes, a full spectrum of B vitamins with Vitamin C, and essential trace elements aligns with current understanding of nutrient interactions that support hydration, energy metabolism, and recovery in athletes. The provided comparative data and hypothetical experimental protocols offer a framework for researchers and drug development professionals to further investigate the efficacy of this and similar multi-nutrient sports supplements. Future research employing rigorous methodologies, such as those outlined, is necessary to empirically validate the theoretical synergies and performance benefits of such formulations.

References

Safety Operating Guide

Proper Disposal of Frubiase Products: A Guide for Laboratory and Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe and appropriate disposal of Frubiase products, ensuring compliance with standard laboratory safety protocols and environmental regulations. The information is intended for researchers, scientists, and drug development professionals who may handle these products in a laboratory setting.

This compound is a brand that encompasses different formulations, primarily dietary supplements under the "this compound SPORT" line and a medicinal product, "this compound Calcium" drinkable ampoules. Disposal procedures vary depending on the product type.

Product Classification and Disposal Overview

It is crucial to first identify the specific this compound product to ensure correct disposal. The primary distinction is between the dietary supplement line and the medicinal calcium ampoules.

Product LineFormulation(s)Active Ingredients (Examples)Primary Disposal Route
This compound SPORT Effervescent tablets, Powder, Direct GranulesVitamins, Minerals (Magnesium, Calcium, Potassium), Trace Elements[1][2][3]General Waste / Recycling
This compound Calcium Drinkable AmpoulesCalcium lactate (B86563) pentahydrate, Calcium gluconate[4][5]Pharmaceutical Waste

Detailed Disposal Protocols

2.1 this compound SPORT (Effervescent Tablets, Powder, Granules)

This compound SPORT products are classified as dietary supplements.[6] They consist of a combination of vitamins, minerals, and trace elements that do not typically require special disposal procedures.[1][7]

Experimental Protocol for Disposal:

  • Unused Product: Small quantities of expired or unused tablets, powders, or granules can typically be disposed of in the general laboratory waste.

  • Solutions: If the product has been dissolved in a solvent (e.g., water for an experiment), it can generally be poured down the drain with copious amounts of water, as the components are water-soluble and present in low concentrations.

  • Primary Packaging: The packaging materials (e.g., plastic tubes for effervescent tablets, sachets for powder) should be emptied, rinsed if necessary, and disposed of according to local recycling guidelines.

2.2 this compound Calcium Drinkable Ampoules

"this compound Calcium" is a medicinal product intended to prevent or treat calcium deficiency.[8] The package insert for this product explicitly advises against disposal via wastewater.[4][5]

Experimental Protocol for Disposal:

  • Unused or Expired Ampoules (Liquid):

    • Do NOT empty the contents down the sink or toilet.[4][5]

    • Treat the liquid as pharmaceutical waste. It should be collected in a designated, sealed waste container for chemical or pharmaceutical waste.

    • Consult your institution's Environmental Health & Safety (EHS) office for specific collection and disposal procedures for pharmaceutical waste.

    • Alternatively, the package insert recommends asking a pharmacy for the correct disposal method.[4]

  • Empty Glass Ampoules:

    • The glass ampoules, once emptied, should be disposed of in a designated sharps or broken glass container to prevent injury.

    • Follow your laboratory's specific protocol for the disposal of laboratory glassware.

  • Outer Packaging: The cardboard box and paper insert can be recycled through standard paper recycling streams.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound products.

start Start: Identify This compound Product product_type Is it 'this compound Calcium Trinkampullen'? start->product_type pharma_waste Treat as Pharmaceutical Waste product_type->pharma_waste Yes sport_product Product is 'this compound SPORT' (Tablet, Powder, etc.) product_type->sport_product No liquid_disposal Collect liquid in designated pharma waste container. DO NOT pour down drain. pharma_waste->liquid_disposal ampoule_disposal Dispose of empty glass ampoule in sharps/glass container. liquid_disposal->ampoule_disposal general_waste Dispose of unused product in general waste. sport_product->general_waste packaging_disposal Recycle clean packaging. general_waste->packaging_disposal

Caption: Decision workflow for this compound product disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.